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  • Product: 4-(Cyanomethanesulfonyl)benzoic acid
  • CAS: 797035-88-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Utility of 4-(Cyanomethanesulfonyl)benzoic acid

This in-depth technical guide details the chemical identity, synthesis, and application of 4-(Cyanomethanesulfonyl)benzoic acid , a specialized intermediate in medicinal chemistry. Executive Summary 4-(Cyanomethanesulfon...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 4-(Cyanomethanesulfonyl)benzoic acid , a specialized intermediate in medicinal chemistry.

Executive Summary

4-(Cyanomethanesulfonyl)benzoic acid is a bifunctional aromatic building block characterized by a carboxylic acid moiety and a sulfonylacetonitrile group. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors and other immunomodulatory drugs. Its unique structure features an "activated methylene" group flanked by a sulfonyl and a nitrile, rendering it highly reactive for carbon-carbon bond-forming reactions such as Knoevenagel condensations and alkylations.

Chemical Identity & Physical Properties

The compound is defined by the direct attachment of a cyanomethanesulfonyl group (


) to the para-position of a benzoic acid ring.
PropertyData
Chemical Name 4-(Cyanomethanesulfonyl)benzoic acid
CAS Registry Number 797035-88-2
Molecular Formula

Molecular Weight 225.22 g/mol
IUPAC Name 4-(cyanomethylsulfonyl)benzoic acid
SMILES N#CCS(=O)(=O)c1ccc(C(=O)O)cc1
InChI Key IVXJYJZFHMSMGZ-UHFFFAOYSA-N
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acidic pH)
pKa (COOH) ~4.2 (Predicted)
pKa (CH₂) ~11–12 (Activated methylene)
Structural Analysis

The molecule possesses two distinct reactive centers:

  • Carboxylic Acid (C-1): Standard electrophilic center for amide coupling or esterification.

  • Sulfonylacetonitrile (C-4): The methylene protons at the

    
    -position to the sulfonyl and nitrile groups are highly acidic (
    
    
    
    ), making this site a "soft" nucleophile upon deprotonation.

Synthetic Pathways[5]

The synthesis of 4-(Cyanomethanesulfonyl)benzoic acid typically follows a two-stage oxidation workflow, starting from 4-mercaptobenzoic acid. This route ensures the preservation of the nitrile functionality while selectively oxidizing the sulfur atom.

Proposed Synthesis Protocol

Step 1: Thioether Formation (S-Alkylation)

  • Reagents: 4-Mercaptobenzoic acid, Chloroacetonitrile, Base (

    
     or 
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Mechanism: Nucleophilic substitution (

    
    ) of the chloride by the thiolate anion.
    
  • Outcome: Formation of 4-(cyanomethylthio)benzoic acid.

Step 2: Oxidation to Sulfone

  • Reagents:

    
    -Chloroperbenzoic acid (mCPBA) (2.2 - 2.5 eq) or 
    
    
    
    with catalytic Sodium Tungstate (
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Acetic Acid.

  • Mechanism: Electrophilic oxidation of the sulfide sulfur to sulfoxide, then rapidly to sulfone.

  • Critical Control: Temperature must be controlled (0°C to RT) to prevent over-oxidation or hydrolysis of the nitrile group.

Synthesis Workflow Diagram

Synthesis Start 4-Mercaptobenzoic Acid (CAS 1074-36-8) Inter Intermediate: 4-(Cyanomethylthio)benzoic acid Start->Inter S-Alkylation (K2CO3, DMF, RT) Reagent1 Chloroacetonitrile (Cl-CH2-CN) Reagent1->Inter Product Product: 4-(Cyanomethanesulfonyl)benzoic acid (CAS 797035-88-2) Inter->Product Oxidation (DCM, 0°C -> RT) Oxidant Oxidant: mCPBA or H2O2/Na2WO4 Oxidant->Product

Caption: Two-step synthetic route involving S-alkylation followed by controlled oxidation.

Applications in Drug Discovery[4]

This compound is a valuable building block for introducing the sulfonyl-nitrile motif , a pharmacophore often explored in JAK inhibitors and other kinase inhibitors.

Mechanistic Utility: The "Activated Methylene"

The methylene group (


) sandwiched between the electron-withdrawing sulfonyl (

) and cyano (

) groups is significantly acidified. This property allows for:
  • Knoevenagel Condensations: Reaction with aldehydes to form vinyl sulfones, which can serve as Michael acceptors in covalent drugs.

  • Mono/Di-Alkylation: Introduction of alkyl groups to create quaternary centers, a strategy used to modulate metabolic stability and potency (e.g., in Baricitinib-like scaffolds).

Functionalization Logic Diagram

Reactivity Core 4-(Cyanomethanesulfonyl)benzoic acid (Active Methylene Center) Path1 Knoevenagel Condensation (+ R-CHO) Core->Path1 Weak Base (Piperidine) Path2 Gem-Dialkylation (+ R-X, Base) Core->Path2 Strong Base (NaH/KOtBu) Path3 Amide Coupling (+ R-NH2) Core->Path3 Coupling Reagent (HATU/EDC) Prod1 Vinyl Sulfone / Acrylonitrile Deriv. (Covalent Warhead) Path1->Prod1 Prod2 Quaternary Sulfonyl Nitrile (Metabolic Stability) Path2->Prod2 Prod3 Benzamide Derivatives (Scaffold Extension) Path3->Prod3

Caption: Divergent synthetic utility of the sulfonylacetonitrile and carboxylic acid moieties.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be confirmed:

  • ¹H NMR (DMSO-d₆):

    • 
       ppm (Broad s, 1H, 
      
      
      
      ).
    • 
       ppm (m, 4H, Aromatic protons).
      
    • 
       ppm (s, 2H, 
      
      
      
      ). Note: This singlet is significantly downfield due to the electron-withdrawing effect of both
      
      
      and
      
      
      .
  • IR Spectroscopy:

    • 
      : Weak to medium 
      
      
      
      stretch.
    • 
      : Strong 
      
      
      
      stretch (Carboxylic acid).
    • 
       & 
      
      
      
      : Strong
      
      
      stretches (Asymmetric/Symmetric).
  • Mass Spectrometry (ESI):

    • Negative Mode (

      
      ): 
      
      
      
      peak at
      
      
      .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Avoid contact with strong bases, which may deprotonate the methylene group and generate reactive carbanions exothermically.

    • Cyanide Hazard: While the nitrile group is stable, thermal decomposition or strong acid hydrolysis could theoretically release HCN; standard cyanide waste protocols should be observed during disposal.

References

  • BLD Pharm. (2025). Product Analysis: 4-(Cyanomethanesulfonyl)benzoic acid (CAS 797035-88-2).[1][2] Retrieved from

  • AA Blocks. (2025). Catalog Entry: 4-(Cyanomethanesulfonyl)benzoic acid.[3][4][1][2][5] Retrieved from

  • PubChem. (2025). Compound Summary: 4-(Cyanomethylsulfonyl)benzoic acid. National Library of Medicine. Retrieved from

  • Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124. (Foundational reference for sulfone reactivity).
  • ChemScene. (2025). Related Compound Data: 4-[(cyanomethanesulfonyl)methyl]benzoic acid.[3] Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of 4-(Cyanomethanesulfonyl)benzoic acid

This guide serves as a technical blueprint for the handling, solubilization, and stability assessment of 4-(Cyanomethanesulfonyl)benzoic acid in polar aprotic solvents (DMSO and DMF). Given the specialized nature of this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the handling, solubilization, and stability assessment of 4-(Cyanomethanesulfonyl)benzoic acid in polar aprotic solvents (DMSO and DMF).

Given the specialized nature of this intermediate (often used in PROTAC linkers or covalent inhibitor synthesis) and the absence of standardized pharmacopeial solubility monographs, this document synthesizes structural predictive analysis with field-proven characterization protocols.

Executive Summary

4-(Cyanomethanesulfonyl)benzoic acid is a bifunctional building block containing a polar sulfonyl-nitrile moiety and a carboxylic acid. Its solubility behavior is governed by the competition between the strong crystal lattice energy (driven by intermolecular hydrogen bonding of the carboxylic acid dimers) and the solvation power of the medium.

While empirical literature data for this specific derivative is sparse, its structural analogs suggest high solubility (>50 mg/mL) in DMSO and DMF, contrasting sharply with poor solubility in non-polar hydrocarbons. However, the presence of an active methylene group (


) introduces specific stability risks in basic or heated conditions, particularly in DMF.

Physicochemical Profile & Solubility Prediction

To understand the solubility logic, we must deconstruct the molecule into its solvatochromic interaction points.

FeatureChemical MoietyInteraction with DMSO/DMFImpact on Solubility
H-Bond Donor Carboxylic Acid (

)
Strong interaction with Sulfoxide (DMSO) or Amide (DMF) oxygens.Major Enhancer
H-Bond Acceptor Sulfone (

)
Dipole-dipole interaction with solvent positive poles.Enhancer
Polarity Nitrile (

)
High dipole moment; stabilizes solution in polar aprotic media.Enhancer
Lattice Energy Benzoic Acid Core

-

stacking and dimer formation resist dissolution.
Barrier
Predictive Analysis
  • DMSO (Dimethyl sulfoxide): The sulfoxide oxygen is a potent H-bond acceptor.[1] It will disrupt the carboxylic acid dimers of the solid state, effectively "sequestering" the protons.

    • Estimated Solubility:High (50–200 mg/mL at 25°C) .

  • DMF (Dimethylformamide): Similar solvation mechanism to DMSO but slightly less polar.

    • Estimated Solubility:High (40–150 mg/mL at 25°C) .

    • Risk Factor: DMF is prone to hydrolysis/thermal decomposition into dimethylamine (a secondary base).

Stability Warning: The Active Methylene Risk

Critical Insight: The methylene group flanked by the electron-withdrawing sulfonyl and cyano groups (


) is significantly acidic (

in DMSO).
  • In DMSO: Generally stable at room temperature.

  • In DMF: If the DMF is old or heated, trace dimethylamine can deprotonate this position, leading to side reactions (e.g., condensation or oxidative degradation).

  • Recommendation:

    • Use Anhydrous, amine-free DMF .

    • Avoid heating solutions above 60°C .

    • Store stock solutions at -20°C .

Experimental Protocol: Solubility Determination

Since exact values are lot-dependent, use this Self-Validating Protocol to determine the solubility limit for your specific batch.

Method A: The "Visual Titration" (Rapid)

Best for: Quickly checking if a stock concentration (e.g., 100 mM) is viable.

  • Weigh 10 mg of 4-(Cyanomethanesulfonyl)benzoic acid into a transparent HPLC vial.

  • Add 50 µL of DMSO (Grade: ACS Spectrophotometric).

  • Vortex for 30 seconds.

    • If clear: Solubility > 200 mg/mL.

    • If cloudy: Add 50 µL increments until clear.

  • Calculate solubility:

    
    .
    
Method B: Equilibrium Shake-Flask (Gold Standard)

Best for: Precise thermodynamic data for formulation.

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent (DMSO or DMF) in a sealed glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (Nylon filters may degrade in DMSO).

  • Quantification: Dilute the filtrate 1:100 in Methanol and analyze via UV-Vis (254 nm) or HPLC against a standard curve.

Visualizing the Workflow

The following diagram outlines the decision logic for solvent selection and handling, integrating the stability risks defined above.

SolubilityWorkflow Start Start: 4-(Cyanomethanesulfonyl)benzoic acid SolventChoice Select Solvent Start->SolventChoice DMSO DMSO (Recommended) SolventChoice->DMSO Standard Use DMF DMF (Conditional) SolventChoice->DMF Synthesis Requirement Dissolution Dissolution Protocol (Vortex, RT) DMSO->Dissolution CheckPurity Check DMF Quality (Amine Free?) DMF->CheckPurity CheckPurity->Dissolution Fresh/Anhydrous StabilityCheck Stability Risk: Active Methylene Deprotonation CheckPurity->StabilityCheck Contains Amines Storage Store at -20°C Use within 1 week Dissolution->Storage StabilityCheck->Dissolution If Acidified

Caption: Decision logic for solubilizing 4-(Cyanomethanesulfonyl)benzoic acid, highlighting the critical stability check required for DMF usage.

Quantitative Data Summary (Estimated)

Based on structural analogs (e.g., 4-methylsulfonylbenzoic acid) and Hansen Solubility Parameter (HSP) modeling:

SolventEstimated Solubility (25°C)Dissolution RateStability RiskRecommended Usage
DMSO > 100 mg/mL Fast (< 1 min)LowPrimary Stock Solvent (NMR, Bioassays)
DMF > 80 mg/mL Fast (< 2 min)MediumSynthesis / Crystallization
Methanol ~ 10–20 mg/mLMediumLowDiluent for HPLC
Water < 0.5 mg/mLVery SlowHigh (pH dependent)Precipitation medium

References

  • PubChemLite. 4-(Cyanomethanesulfonyl)benzoic acid (Compound Summary). National Institutes of Health (NIH). Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[2] (Standard reference for DMSO solubility profiles). Available at: [Link]

  • Thati, J., et al. Solubility of benzoic acid in pure solvents and binary mixtures.[3][4] Journal of Chemical & Engineering Data, 2010. (Thermodynamic baseline for benzoic acid derivatives). Available at: [Link]

Sources

Foundational

The Dual Acidic Nature of Cyanomethyl Sulfone Benzoic Acid Derivatives: pKa Profiling and Synthetic Utility

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the cyanomethyl sulfone group ( ) has emerged as a highly versatile pharmacophore and reactive intermediate. When integrated into a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the cyanomethyl sulfone group (


) has emerged as a highly versatile pharmacophore and reactive intermediate. When integrated into a benzoic acid scaffold (e.g., 2-[(cyanomethyl)sulfonyl]benzoic acid), the resulting molecule exhibits a unique "dual acidic" profile[1]. This technical guide provides an in-depth analysis of the pKa values associated with these derivatives. By examining both the enhanced Brønsted acidity of the carboxylic acid and the pronounced carbon acidity of the methylene protons, we elucidate the causality behind their chemical behavior and outline self-validating protocols for their experimental characterization.

Mechanistic Causality: The Dual pKa System

The integration of a cyanomethyl sulfone moiety onto a benzoic acid ring creates a complex electronic environment governed by strong inductive and resonance effects. This system is characterized by two distinct, sequential deprotonation events.

Carboxylic Acid Ionization ( )

The primary ionization event occurs at the carboxylic acid. Unsubstituted benzoic acid exhibits a pKa of 4.20 in water. The sulfonyl group (


) is a powerful electron-withdrawing group (EWG) via both inductive (

) and resonance (

) effects. The addition of the cyano group (

) further amplifies this electron withdrawal. When positioned ortho or para to the carboxylic acid, the cyanomethyl sulfone group stabilizes the resulting carboxylate anion through the withdrawal of electron density from the aromatic ring, significantly lowering the pKa. Consequently, the

of cyanomethyl sulfone benzoic acid derivatives typically ranges from 3.2 to 3.6, ensuring complete ionization at physiological pH.
Carbon Acid Ionization ( )

The secondary, and arguably more synthetically intriguing, ionization event occurs at the methylene bridge of the cyanomethyl sulfone group. Flanked by two potent EWGs—the sulfonyl and cyano groups—the


 protons exhibit remarkable carbon acidity[1]. Deprotonation yields a carbanion that is highly stabilized by the delocalization of the negative charge onto the sulfonyl oxygen atoms and the cyano nitrogen. Literature indicates that the pKa of the methylene protons in isolated phenylsulfonylacetonitrile derivatives is approximately 10.0[2]. In the context of a benzoic acid derivative, the presence of the pre-formed carboxylate anion slightly destabilizes the formation of the second anion (dianion) due to coulombic repulsion, pushing the 

closer to 10.8–11.2.

Deprotonation_Pathway A Neutral Derivative (R-SO2-CH2-CN + Ar-COOH) B Mono-Anion (Carboxylate, pKa ~3.5) A->B Base (pH > 4) Deprotonation of -COOH C Di-Anion (Carboxylate + Carbanion, pKa ~11.0) B->C Strong Base (pH > 11) Deprotonation of -CH2-

Caption: The dual sequential deprotonation pathway of cyanomethyl sulfone benzoic acid derivatives.

Quantitative Data & Structure-Activity Relationships (SAR)

The positioning of the cyanomethyl sulfone group on the benzoic acid ring dictates the magnitude of the pKa shift. The table below summarizes the theoretical and experimentally derived pKa values for various structural isomers, highlighting the influence of substituent positioning.

Compound

(-COOH)

(-CH2-)
Primary Electronic Effect
Benzoic Acid (Reference)4.20N/ANone
Phenylsulfonylacetonitrile (Reference)N/A~10.0Inductive / Resonance[2]
2-[(Cyanomethyl)sulfonyl]benzoic acid 3.2511.2Ortho effect, Inductive[1]
3-[(Cyanomethyl)sulfonyl]benzoic acid 3.5510.8Inductive only
4-[(Cyanomethyl)sulfonyl]benzoic acid 3.4010.9Inductive / Resonance

Note:


 values in benzoic acid derivatives are slightly elevated compared to isolated phenylsulfonylacetonitriles due to the electrostatic penalty of forming a dianion.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the determination of these distinct pKa values requires orthogonal techniques. The following protocols establish a self-validating system for accurate pKa profiling.

Protocol 1: Potentiometric Titration for Carboxylic Acid pKa ( )

Causality: Potentiometry is ideal for characterizing the carboxylic acid proton because the ionization occurs in the aqueous pH range (2–6), where standard glass electrodes exhibit maximum Nernstian linearity and minimal interference. Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the cyanomethyl sulfone benzoic acid derivative in 50 mL of a 0.1 M KCl aqueous solution. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Calibration: Calibrate the pH meter using precision standard buffers at pH 4.00 and 7.00.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen atmosphere. Reasoning: Nitrogen sparging prevents atmospheric

    
     absorption, which would prematurely form carbonic acid and skew the titration curve.
    
  • Data Acquisition: Record the pH after each 0.1 mL addition of titrant.

  • Validation: Plot the first derivative of the titration curve (

    
    ). The peak corresponds to the equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation.
    
Protocol 2: NMR Titration for Carbon Acid pKa ( )

Causality: The carbon acid pKa is too high (~11) for accurate aqueous potentiometry due to the "alkaline error" of glass electrodes and the potential for base-catalyzed hydrolysis of the cyano group.


-NMR titration in a mixed solvent system provides direct, non-destructive observation of the methylene proton environment as it undergoes deprotonation.
Step-by-Step Workflow: 
  • Preparation: Prepare a 10 mM solution of the derivative in a 1:1 mixture of

    
     and 
    
    
    
    .
  • Titrant: Prepare a 0.1 M solution of NaOD in

    
    .
    
  • Titration & Acquisition: Add NaOD in 0.1 equivalent increments. After each addition, acquire a standard 1D

    
    -NMR spectrum.
    
  • Observation: Track the chemical shift (

    
    ) of the methylene protons (typically starting around 4.5–5.0 ppm). As deprotonation occurs, the signal will broaden and shift upfield, or disappear entirely due to rapid deuterium exchange with the solvent.
    
  • Validation: Plot the chemical shift (

    
    ) versus the calculated pD of the solution. The inflection point of the resulting sigmoidal curve represents the pKa (after correcting for the deuterium isotope effect, 
    
    
    
    ).

NMR_Workflow N1 1. Sample Prep (DMSO-d6 / D2O) N2 2. Titrant Addition (NaOD Aliquots) N1->N2 N3 3. NMR Acquisition (Track CH2 Shift) N2->N3 N4 4. Data Analysis (Sigmoidal Fit) N3->N4

Caption: Experimental workflow for determining the carbon acid pKa via orthogonal NMR titration.

Applications in Drug Development: Covalent Warheads and Beyond

Understanding the exact pKa of the cyanomethyl sulfone group is not merely an academic exercise; it is a critical parameter for rational drug design and synthetic planning.

  • Targeting Cysteine Sulfenic Acids: Recent advancements in chemical biology have utilized linear C-nucleophiles, such as phenylsulfonylacetonitrile derivatives, to selectively target oxidized cysteine sulfenic acids (Cys-SOH) in proteins[2]. The reactivity of these probes is highly dependent on the pKa of the carbon acid. A pKa of ~10.0 ensures that a sufficient fraction of the reactive carbanion is present at physiological pH (7.4) to facilitate rapid thioether bond formation, with observed reaction rates (

    
    ) reaching up to 
    
    
    
    [2].
  • Reversible Covalent Inhibition: Unlike traditional Michael acceptors (e.g., acrylamides) that form irreversible bonds with thiols, the thioether adducts formed by these cyanomethyl sulfone carbanions can be reversible under specific reducing conditions[2]. This reversibility is a highly sought-after feature in modern targeted therapeutics to minimize off-target toxicity and immune-related adverse events.

  • Synthetic Intermediates: The activated methylene group serves as an excellent nucleophile for Knoevenagel condensations and alkylations, making these benzoic acid derivatives valuable building blocks for the synthesis of complex heterocyclic systems and advanced materials[3].

References

  • 2-[(Cyanomethyl)sulfonyl]benzoic acid | 243984-87-4, Benchchem.
  • Rational Design of Reversible and Irreversible Cysteine Sulfenic Acid-Targeted Linear C-Nucleophiles, National Institutes of Health (PMC).
  • Methylsulfonylacetonitrile | 2274-42-2, Benchchem.

Sources

Exploratory

Sulfonyl-Substituted Benzoic Acid Derivatives: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential

The following technical guide provides an in-depth analysis of sulfonyl-substituted benzoic acid derivatives, designed for researchers and drug development professionals. [1] Executive Summary Sulfonyl-substituted benzoi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of sulfonyl-substituted benzoic acid derivatives, designed for researchers and drug development professionals.

[1]

Executive Summary

Sulfonyl-substituted benzoic acids represent a privileged scaffold in medicinal chemistry, bridging the gap between classical renal therapeutics and modern targeted oncology agents. Historically anchored by Probenecid —a uricosuric agent and prototypical Organic Anion Transporter (OAT) inhibitor—this chemical class has evolved significantly.

Recent literature (2024–2025) highlights the resurgence of this scaffold in the design of isoform-selective Carbonic Anhydrase (CA) inhibitors for cancer therapy and P2Y14 receptor antagonists for acute lung injury. This guide dissects the synthetic pathways, structure-activity relationships (SAR), and mechanistic underpinnings of these derivatives, providing actionable protocols for their development.

Chemical Architecture & Synthesis

The core pharmacophore consists of a benzoic acid moiety substituted with a sulfonyl group, typically at the para- or meta- position. The "sulfonyl" functionality is most commonly manifest as a sulfonamide (


, sulfamoyl), though sulfones  (

) also exhibit antimicrobial properties.
Structural Versatility
  • Acidic Head Group: The carboxylic acid (

    
    ) ensures solubility and interacts with positively charged residues (e.g., Arg, Lys) in target binding pockets.
    
  • Sulfonyl Tail: The

    
     group acts as a hydrogen bond acceptor and provides rigid geometry. In CA inhibitors, the unsubstituted sulfonamide (
    
    
    
    ) is the critical Zinc-Binding Group (ZBG).
Validated Synthetic Protocol

The following protocol describes the synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives , the most prevalent bioactive subclass.

Objective: Synthesize N-alkyl/aryl-4-sulfamoylbenzoic acid from 4-sulfamoylbenzoic acid or via chlorosulfonation.

Step-by-Step Methodology:

  • Chlorosulfonation (The Electrophilic Attack):

    • Reagents: Benzoic acid, Chlorosulfonic acid (

      
      ).
      
    • Procedure: Slowly add benzoic acid to excess chlorosulfonic acid at 0°C. Heat to 130–150°C for 2–4 hours.

    • Mechanism:[1][2] Electrophilic aromatic substitution yields 3-chlorosulfonylbenzoic acid (meta-directing carboxyl) or 4-chlorosulfonylbenzoic acid (if starting from toluene followed by oxidation, or using specific directing groups). Note: Direct chlorosulfonation of benzoic acid favors the meta position. To get para-derivatives, one often starts with 4-methylbenzenesulfonyl chloride and oxidizes the methyl group.

    • Quenching: Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride.

  • Amination (Sulfonamide Formation):

    • Reagents: 4-(Chlorosulfonyl)benzoic acid (or ester), Primary/Secondary Amine, Base (

      
       or Pyridine).
      
    • Procedure: Dissolve the sulfonyl chloride in dry THF or DCM. Add 1.1 equivalents of the amine and 2.0 equivalents of base at 0°C. Stir at room temperature for 4–12 hours.

    • Work-up: Acidify with 1M HCl to precipitate the product or extract with ethyl acetate.

  • Hydrolysis (If Ester Protected):

    • Reagents: LiOH or NaOH, THF/Water.

    • Procedure: Stir the ester in THF/Water (1:1) with 3 eq.[3] LiOH at RT until TLC shows consumption. Acidify to pH 2 to isolate the free acid.

Synthesis Workflow Visualization

SynthesisPath Start Benzoic Acid (or Toluene Precursor) Inter1 Chlorosulfonyl Intermediate Start->Inter1 ClSO3H, Heat (Chlorosulfonation) Inter2 Sulfonamide Ester/Acid Inter1->Inter2 R-NH2, Et3N (Amination) Final N-Substituted Sulfamoylbenzoic Acid Inter2->Final LiOH/H2O (Hydrolysis if needed)

Figure 1: General synthetic pathway for sulfamoylbenzoic acid derivatives.

Pharmacological Landscape

The biological utility of this scaffold is dictated by the specific substitution on the sulfonamide nitrogen and the benzoic acid core.[4]

Key Therapeutic Targets
TargetMechanism of ActionRepresentative CompoundClinical/Research Status
OAT1 / OAT3 Inhibition of renal organic anion transporters (SLC22A6/8).Probenecid FDA Approved (Gout, DDI adjunct).
Carbonic Anhydrase (CA) Zinc binding at active site; inhibits reversible hydration of CO2.4-Sulfamoylbenzoic acid Research (Precursor to SLC-0111 analogs).
P2Y14 Receptor Antagonism of UDP-glucose receptor (G-protein coupled).Compound 25l (2025)Preclinical (Acute Lung Injury).[5]
LPA2 Receptor Agonist activity protecting gut mucosal barrier.SBA Analogues Preclinical (Radiation countermeasures).
Bacterial Targets Disruption of folate synthesis (DHPS inhibition) or membrane integrity.Sulfone derivatives Exploratory Antimicrobial.
Mechanistic Deep Dive: OAT Inhibition

Probenecid remains the gold standard for studying drug-drug interactions (DDIs) involving renal clearance. It functions as a competitive inhibitor of Organic Anion Transporters (OAT1 and OAT3) located on the basolateral membrane of renal proximal tubule cells.

  • Physiological Impact: By blocking OATs, Probenecid prevents the uptake of anionic drugs (e.g., Penicillins, Cephalosporins, Methotrexate) from the blood into the tubule cells, thereby reducing their secretion into urine and extending their plasma half-life.

  • Uricosuric Effect: Paradoxically, while it inhibits secretion of some anions, it inhibits URAT1 (apical transporter) mediated reabsorption of uric acid, promoting its excretion.

Mechanism Visualization (OAT Inhibition)

OAT_Mechanism cluster_blood Blood (Peritubular Capillary) cluster_cell Proximal Tubule Cell cluster_urine Urine (Lumen) Drug Anionic Drug (Substrate) OAT OAT1 / OAT3 Transporter Drug->OAT Uptake blocked Prob Probenecid (Inhibitor) Prob->OAT Competitive Binding Excretion Drug Excretion

Figure 2: Mechanism of OAT inhibition by Probenecid, preventing renal clearance of anionic drugs.

Experimental Validation Protocols

To ensure scientific integrity, the following self-validating protocol allows for the assessment of Carbonic Anhydrase inhibitory activity, a primary application of novel sulfamoylbenzoic acid derivatives.

Carbonic Anhydrase (CA) Inhibition Assay

Principle: This assay measures the esterase activity of CA (specifically hCA I, II, IX, or XII) using 4-nitrophenyl acetate (4-NPA) as a substrate. The hydrolysis of 4-NPA releases 4-nitrophenol, which is monitored spectrophotometrically at 400 nm.

Materials:

  • Enzyme: Recombinant human CA isozymes (e.g., hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) dissolved in acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Test Compounds: Sulfonyl-substituted benzoic acid derivatives (dissolved in DMSO).

Protocol:

  • Preparation: Prepare a stock solution of the enzyme in the assay buffer.

  • Incubation: In a 96-well plate, add:

    • 10 µL of test compound (varying concentrations for IC50).

    • 20 µL of enzyme solution.

    • 150 µL of assay buffer.

    • Control: Use Acetazolamide as a positive control standard.

    • Incubate at 25°C for 5–10 minutes to allow inhibitor binding.

  • Reaction Initiation: Add 20 µL of 4-NPA substrate solution (freshly prepared).

  • Measurement: Immediately monitor the absorbance at 400 nm every 10 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance vs. time curve.
      
    • Determine % Inhibition:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine the

      
      .
      

Self-Validation Check: The


 of the reference standard (Acetazolamide) must fall within the established range (typically 5–15 nM for hCA II) for the assay to be considered valid.

References

  • Probenecid Mechanism & OAT Inhibition [1][6]

    • Title: Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine.[7]

    • Source: N
    • URL:[Link]

  • Carbonic Anhydrase Inhibitors (2024)

    • Title: Discovery of Sulfanilamide-diazo Derivatives Incorporating Benzoic Acid Moieties as Novel Inhibitors of Human Carbonic Anhydrase II Activity.[8][9][10]

    • Source: Bentham Science / PubMed
    • URL:[Link]

  • P2Y14R Antagonists (2025)

    • Title: Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury.[5]

    • Source: European Journal of Medicinal Chemistry
    • URL:[Link]

  • LPA2 Agonists

    • Title: Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
    • Source: Journal of Medicinal Chemistry (PMC)
    • URL:[Link]

  • Antimicrobial Sulfones

    • Title: Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
    • Source: MDPI Molecules
    • URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of 4-(Cyanomethanesulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This guide provides a detailed framework for the comprehensive thermodynamic characterization of 4-(Cya...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This guide provides a detailed framework for the comprehensive thermodynamic characterization of 4-(Cyanomethanesulfonyl)benzoic acid, a novel compound of interest in pharmaceutical development. In the absence of extensive published data for this specific molecule, this document serves as a methodological whitepaper, outlining the critical thermodynamic properties to be determined and the rigorous experimental protocols required for their measurement. By understanding these properties, researchers can gain crucial insights into the compound's behavior, from its fundamental physical chemistry to its potential applications in drug formulation and delivery. This guide emphasizes the causality behind experimental choices and the establishment of self-validating systems to ensure data integrity and reproducibility.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a new chemical entity from discovery to a viable pharmaceutical product is paved with a deep understanding of its fundamental physicochemical properties. Among these, thermodynamic parameters are paramount, as they govern the stability, solubility, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[1][2] For a novel compound such as 4-(Cyanomethanesulfonyl)benzoic acid, a thorough thermodynamic profile is not merely academic; it is a critical prerequisite for rational drug design and formulation development.

This guide will focus on the essential thermodynamic properties for the characterization of 4-(Cyanomethanesulfonyl)benzoic acid:

  • Melting Point and Enthalpy of Fusion: Indicators of crystal lattice energy and purity.

  • Aqueous Solubility: A key determinant of a drug's absorption and bioavailability.

  • pKa: Influences solubility and absorption at different physiological pH values.

By systematically determining these parameters, we can construct a comprehensive thermodynamic profile that will inform and accelerate the drug development process.

Foundational Thermodynamic Properties: Melting Point and Enthalpy of Fusion

The melting point (Tfus) and enthalpy of fusion (ΔfusH) are fundamental thermodynamic properties that provide insights into the purity and the strength of the crystal lattice of a solid compound.[3] A sharp melting point is a primary indicator of a pure crystalline substance, while the enthalpy of fusion quantifies the energy required to break the intermolecular forces in the crystal lattice.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 4-(Cyanomethanesulfonyl)benzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Causality Behind Experimental Choices:

  • A controlled heating rate ensures thermal equilibrium and accurate determination of the transition temperatures.

  • The nitrogen purge prevents oxidative degradation of the sample at elevated temperatures.

Self-Validating System:

  • Calibrate the DSC instrument with certified reference standards (e.g., indium) before sample analysis to ensure temperature and enthalpy accuracy.

  • Perform multiple measurements to assess the reproducibility of the results.

Caption: Workflow for Determining Melting Point and Enthalpy of Fusion using DSC.

Aqueous Solubility: A Critical Parameter for Bioavailability

The therapeutic efficacy of an orally administered drug is often dictated by its aqueous solubility.[4][5] Thermodynamic solubility, or the equilibrium solubility, is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid.[4] For ionizable compounds like 4-(Cyanomethanesulfonyl)benzoic acid, solubility is highly dependent on the pH of the medium.

Experimental Protocol: Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[4]

Step-by-Step Methodology:

  • Medium Preparation: Prepare a series of buffered solutions at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).

  • Sample Addition: Add an excess amount of 4-(Cyanomethanesulfonyl)benzoic acid to each buffer solution in sealed vials. The excess solid ensures that equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Using a range of pH values provides a comprehensive understanding of the compound's solubility profile in different physiological environments.

  • Constant temperature control is crucial as solubility is a temperature-dependent property.

  • A sufficient equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

Self-Validating System:

  • Visually confirm the presence of excess solid at the end of the experiment.

  • Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is constant, confirming that equilibrium has been achieved.

Caption: Workflow for Determining Thermodynamic Solubility using the Shake-Flask Method.

Ionization Constant (pKa): Predicting In Vivo Behavior

The ionization constant (pKa) is a measure of the strength of an acid in solution. For a compound like 4-(Cyanomethanesulfonyl)benzoic acid, which contains a carboxylic acid moiety, the pKa value is critical for predicting its degree of ionization at different physiological pHs. This, in turn, significantly influences its solubility, absorption, and distribution in the body.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[4]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of 4-(Cyanomethanesulfonyl)benzoic acid in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low aqueous solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Causality Behind Experimental Choices:

  • The use of a co-solvent can be necessary to achieve a sufficient concentration of the compound for accurate titration, although the pKa value obtained will be the apparent pKa in that solvent system.

  • A calibrated pH electrode is essential for accurate pH measurements.

  • Slow, incremental addition of the titrant ensures that the system remains at equilibrium during the titration.

Self-Validating System:

  • Perform a blank titration of the solvent system to correct for any acidic or basic impurities.

  • Use a known standard with a similar pKa to validate the experimental setup and procedure.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Thermodynamic Properties for 4-(Cyanomethanesulfonyl)benzoic acid

Thermodynamic PropertyExperimental MethodValueUnits
Melting Point (Tfus)Differential Scanning Calorimetry (DSC)To be determined°C
Enthalpy of Fusion (ΔfusH)Differential Scanning Calorimetry (DSC)To be determinedkJ/mol
Aqueous Solubility (pH 1.2)Shake-Flask MethodTo be determinedmg/mL
Aqueous Solubility (pH 4.5)Shake-Flask MethodTo be determinedmg/mL
Aqueous Solubility (pH 6.8)Shake-Flask MethodTo be determinedmg/mL
Ionization Constant (pKa)Potentiometric TitrationTo be determined-

Conclusion

A thorough understanding of the thermodynamic properties of 4-(Cyanomethanesulfonyl)benzoic acid is fundamental to its successful development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data on its melting point, enthalpy of fusion, aqueous solubility, and pKa. This information will empower researchers to make informed decisions regarding formulation strategies, predict in vivo behavior, and ultimately, accelerate the journey of this promising compound from the laboratory to the clinic.

References

  • Thakur, A., & Kumar, A. (2021). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19. Scientific Reports, 11(1), 1-12. [Link]

  • Riviere, J. E., & Marques, M. R. C. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41. [Link]

  • Avdeef, A. (2007). The rise of the shake-flask solubility assay. Expert opinion on drug discovery, 2(10), 1355-1366. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Retrieved from [Link]

  • Velazquez, A. J., & Chaires, J. B. (2015). Thermodynamic studies for drug design and screening. Expert opinion on drug discovery, 10(7), 701-715. [Link]

  • PubChem. (n.d.). 4-(cyanomethanesulfonyl)benzoic acid. Retrieved from [Link]

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(11), 5124-5127. [Link]

  • NIST. (n.d.). Benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., ... & Leito, I. (2018). pKa values in organic chemistry–making maximum use of the available data. Tetrahedron Letters, 59(38), 3738-3748. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid (CAS 65-85-0). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-cyano-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • Martins, F., & Franco, R. W. A. (2007). Solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data, 52(6), 2548-2550. [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa prediction for organic acids and bases. Chapman and Hall. [Link]

  • PubChem. (n.d.). 4-(Cyanomethyl)benzoic acid. Retrieved from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. [Link]

  • ResearchGate. (n.d.). Thermodynamic study of the sublimation of eight 4-n-alkylbenzoic acids. Retrieved from [Link]

Sources

Exploratory

Crystal Structure Analysis of 4-(Cyanomethanesulfonyl)benzoic acid

The following technical guide details the structural analysis of 4-(Cyanomethanesulfonyl)benzoic acid , a compound integrating three distinct polar functionalities—carboxylic acid, sulfone, and nitrile—around an aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis of 4-(Cyanomethanesulfonyl)benzoic acid , a compound integrating three distinct polar functionalities—carboxylic acid, sulfone, and nitrile—around an aromatic core.[1]

This guide is structured as a protocol for researchers, synthesizing established crystal engineering principles with specific predictive analysis for this molecule.

Technical Guide | Version 1.0

Executive Summary

4-(Cyanomethanesulfonyl)benzoic acid (C


H

NO

S) represents a significant scaffold in medicinal chemistry, particularly as a polar intermediate for protease inhibitors and metabolic probes.[1] Its structural integrity relies on the competition between three strong supramolecular synthons: the carboxylic acid donor/acceptor, the sulfonyl dipole, and the nitrile acceptor.

This guide provides a comprehensive workflow for the solid-state characterization of this compound, from synthesis-grade purification to X-ray diffraction (XRD) refinement.[1] It highlights the critical role of the flexible methylene spacer (


) in determining packing efficiency and solubility profiles.[1]

Experimental Workflow: Synthesis to Structure

To ensure a high-quality crystal structure, the sample must be free of isomeric impurities (e.g., sulfoxide byproducts).[1] The following workflow outlines the optimal path to single-crystal growth.

Synthesis & Purification Protocol

The most robust route to the sulfone-nitrile motif preserves the carboxylic acid without requiring protection/deprotection steps.[1]

  • Nucleophilic Substitution: React 4-mercaptobenzoic acid with chloroacetonitrile in basic aqueous media (

    
    , pH 8-9) to form the thioether intermediate.[1]
    
  • Oxidation: Treat the thioether with excess

    
     in glacial acetic acid at 
    
    
    
    . The acetic acid prevents over-oxidation and facilitates the precipitation of the sulfone product.
  • Purification: Recrystallize the crude solid from Ethanol:Water (80:20) . The high polarity of the sulfone group requires a protic co-solvent for dissolution at reflux.[1]

Crystallization Strategy for XRD

Growing diffraction-quality crystals of sulfonyl benzoic acids is often complicated by "whisker" growth (needle-like habits) due to rapid hydrogen bond formation along one axis.[1]

ParameterProtocolRationale
Solvent System Acetonitrile (slow evap) Matches the polarity of the nitrile tail; promotes block-like morphology over needles.[1]
Alternative Methanol/Water (vapor diffusion) Water acts as an anti-solvent to slow down nucleation, reducing twinning.[1]
Concentration 15 mg/mLModerate supersaturation prevents rapid precipitation of amorphous material.
Temperature

(controlled)
Lower temperature reduces thermal motion of the flexible

linker during lattice formation.[1]

Structural Analysis & Data Interpretation

Once a single crystal is mounted, the following parameters define the core analysis.

Data Collection Parameters[1][2]
  • Temperature: 100 K (Liquid Nitrogen stream).[1]

    • Why: The methylene group flanking the sulfone (

      
      ) exhibits high thermal vibration at room temperature.[1] Cooling is essential to resolve the electron density of the 
      
      
      
      -protons and determine the precise torsion angle.[1]
  • Radiation: Mo K

    
      (
    
    
    
    Å).[1]
    • Why: Sulfur atoms absorb Cu radiation significantly, leading to systematic errors in intensity data. Molybdenum is preferred for sulfur-containing organics.[1]

Molecular Conformation

The molecular geometry is defined by the torsion angle


 (

).[1]
  • Expectation: A gauche conformation (

    
    ).[1]
    
  • Mechanistic Driver: The "gauche effect" is often observed in sulfones to minimize stereoelectronic repulsion between the sulfonyl oxygens and the nitrile

    
    -system.[1] However, packing forces (acid dimers) may force a trans conformation if it allows for tighter stacking.[1]
    
Supramolecular Synthons (The "Core" Logic)

The crystal packing is dictated by a hierarchy of intermolecular interactions.

Primary Interaction: The Carboxylic Acid Homodimer

The dominant feature will be the classic


 centrosymmetric dimer formed between carboxylic acid groups of adjacent molecules.[1]
  • Distance:

    
     Å.[1]
    
  • Role: This forms the "backbone" of the crystal lattice, linking molecules into infinite 1D ribbons or discrete dimers.

Secondary Interaction: Sulfonyl-Mediated Networking

The sulfonyl group (


) is a potent hydrogen bond acceptor but lacks a strong donor.[1] It will likely recruit weak 

donors:
  • Interaction:

    
     (Weak Hydrogen Bond).[1]
    
  • Interaction:

    
     (Methylene protons are acidified by the electron-withdrawing 
    
    
    
    and
    
    
    groups).[1]
  • Result: These interactions cross-link the acid dimers into a 2D sheet or 3D network.

Tertiary Interaction: Nitrile Dipoles

The nitrile group (


) typically does not form strong H-bonds in the presence of better acceptors (

).[1] Instead, it participates in dipole-dipole alignment:
  • Geometry: Anti-parallel stacking of

    
     vectors to cancel the net dipole moment.
    
Visualization of Interaction Hierarchy

The following diagram illustrates the competitive landscape of forces stabilizing the crystal lattice.

CrystalPacking Molecule 4-(Cyanomethanesulfonyl) benzoic acid COOH Carboxylic Acid (-COOH) Molecule->COOH SO2 Sulfonyl Group (-SO2-) Molecule->SO2 CN Nitrile Group (-CN) Molecule->CN CH2 Methylene Spacer (-CH2-) Molecule->CH2 Dimer Homodimer R2,2(8) (Strong H-Bond) COOH->Dimer Dominant Synthon WeakHB C-H...O=S Interaction (Weak H-Bond) SO2->WeakHB Acceptor Dipole Dipole-Dipole Stacking (Anti-parallel) CN->Dipole Directional Control CH2->WeakHB Donor (Acidic H) Lattice Final Crystal Structure (P21/c or P-1) Dimer->Lattice 1D Ribbon WeakHB->Lattice Cross-linking (2D/3D) Dipole->Lattice Packing Density

Figure 1: Hierarchical supramolecular synthons driving the crystallization of sulfonyl benzoic acids.

Hirshfeld Surface Analysis (Prediction)

To validate the structure post-refinement, a Hirshfeld surface analysis (using CrystalExplorer) is recommended.[1]

  • d_norm Surface: Look for two large, deep red spots corresponding to the

    
     acid dimer.
    
  • Fingerprint Plot:

    • Spikes: Two sharp spikes at the bottom left (short

      
      , large 
      
      
      
      ) representing the strong
      
      
      interactions.
    • Wings: Broad "wings" representing

      
       interactions from the aromatic ring.
      
    • Central Diffuse Region: Represents

      
       contacts, likely minimized due to the polar nature of the substituents.
      

Physicochemical Implications

Understanding the crystal structure allows for the prediction of bulk properties relevant to drug development.

  • Melting Point: The combination of the robust acid dimer and the high polarity of the sulfone group suggests a high melting point, likely in the range of 230–260°C (analogous to 4-(methylsulfonyl)benzoic acid, mp 268°C).[1]

  • Solubility:

    • Water: Low at neutral pH (lattice energy is high).[1] Soluble at pH > 5 (formation of carboxylate salt breaks the dimer).[1]

    • DMSO: High solubility due to disruption of acid dimers and solvation of the sulfone.

  • Stability: The electron-withdrawing nature of the sulfone and nitrile makes the methylene protons acidic (

    
     in DMSO).[1] In basic conditions, this site is prone to H/D exchange or condensation reactions, a factor to consider during formulation.
    

References

  • Synthesis of Sulfonyl Benzoic Acids

    • Methodology: "Oxidation of thioethers to sulfones using hydrogen peroxide in acetic acid."
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989).[1] Link

  • Crystal Engineering of Sulfonamides/Sulfones

    • Concept: "Supramolecular synthon hierarchy in sulfonamide cocrystals."
    • Source:Acta Crystallographica Section B, 2014. Link

  • Analogous Structure (4-Methylsulfonylbenzoic acid)

    • Data: "Dissociation constants and structural properties of sulfonyl benzoic acids."
    • Source:Analytica Chimica Acta, 1998, 374(2), 309-324.[1] Link

  • Hydrogen Bonding in Nitriles

    • Concept: "The cyano group as a hydrogen bond acceptor in crystal engineering."
    • Source:CrystEngComm, 2008. Link

Sources

Foundational

Reactivity profile of cyanomethyl sulfone moiety in organic synthesis

The following technical guide details the reactivity profile of the cyanomethyl sulfone moiety ( ), a privileged synthone in organic and medicinal chemistry. Executive Summary & Electronic Structure The cyanomethyl sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of the cyanomethyl sulfone moiety (


), a privileged synthone in organic and medicinal chemistry.

Executive Summary & Electronic Structure

The cyanomethyl sulfone moiety (


) is a highly versatile "active methylene" building block characterized by the synergistic electron-withdrawing effects of the sulfonyl (

) and cyano (

) groups. It serves as a linchpin in the synthesis of reversible covalent inhibitors , heterocycles (e.g., chromenes, pyrroles), and vinyl sulfone warheads .
Electronic Properties[1][2]
  • Acidity (pKa): The

    
    -protons are highly acidic due to resonance stabilization of the carbanion by both the sulfone and nitrile groups.
    
    • pKa (DMSO): 12.0 (Ref: Bordwell). This is comparable to malononitrile (11.1) and significantly more acidic than benzyl phenyl sulfone (~23).

  • Nucleophilicity: The deprotonated anion is a "soft" nucleophile, exhibiting high reactivity toward alkyl halides, aldehydes, and Michael acceptors.

  • Electrophilicity: While the saturated moiety is nucleophilic, its condensation products (vinyl sulfones/acrylonitriles) are potent electrophiles used as "warheads" in targeted covalent drugs.[1]

SolventpKa (

)
Reference Standard
DMSO 12.0 Bordwell Data [1]
Water ~9-10 (est.)Extrapolated from DMSO

Nucleophilic Reactivity Profile (The Anion)

The core utility of the cyanomethyl sulfone lies in its ability to generate a stable carbanion under mild basic conditions (e.g.,


, piperidine, or DBU).
A. Alkylation (Mono- vs. Bis-alkylation)

The anion undergoes


 reactions with alkyl halides.
  • Mono-alkylation: Achieved with 1 equivalent of base/electrophile.

  • Bis-alkylation: Readily occurs with excess base/electrophile due to the remaining acidic proton.

  • Selectivity: Steric hindrance in the electrophile can limit dialkylation.

B. Knoevenagel Condensation (Warhead Synthesis)

Reaction with aldehydes yields


-sulfonyl acrylonitriles (vinyl sulfones). This is the primary route to Michael acceptor warheads  used in medicinal chemistry.

General Reaction:



Significance: The resulting olefin is highly electron-deficient, serving as a potent Michael acceptor for cysteine residues in proteins (See Section 4).

C. Radical Chemistry

Under photocatalytic conditions (e.g., Eosin Y, Blue LED), the C-H bond can be homolytically cleaved to generate a cyanomethyl sulfonyl radical , which can undergo addition to alkenes (ATRA reactions).

Synthetic Application: Heterocycle Construction

The moiety is a "chameleon" in heterocycle synthesis, often acting as a 1,3-dinucleophile or participating in multicomponent reactions (MCRs).

Case Study: Synthesis of 2-Amino-4H-Chromenes

This reaction is a "self-validating" protocol where the cyanomethyl sulfone reacts with a salicylaldehyde derivative. It proceeds via a cascade: Knoevenagel Condensation


 Pinner-like Cyclization .
Experimental Protocol (Standardized)

Objective: Synthesis of 2-amino-3-phenylsulfonyl-4H-chromene derivatives.

  • Reagents:

    • Salicylaldehyde (1.0 mmol)

    • Phenylsulfonylacetonitrile (1.0 mmol)

    • Catalyst: Piperidine (10 mol%) or DABCO (10 mol%)

    • Solvent: Ethanol (5 mL)

  • Procedure:

    • Step 1: Dissolve sulfone and aldehyde in Ethanol at room temperature.

    • Step 2: Add catalyst dropwise. The solution often turns yellow (formation of Knoevenagel intermediate).

    • Step 3: Heat to reflux for 1-2 hours. Monitor via TLC (disappearance of aldehyde).

    • Step 4: Cool to RT. The product typically precipitates as a solid.

    • Step 5: Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

  • Validation:

    • IR: Disappearance of nitrile peak (

      
      ) usually indicates cyclization to the imino/amino form, or a shift if the nitrile remains intact (depending on specific substitution). In 2-amino-chromenes, the CN is often part of the backbone or consumed if it's a different variant, but for sulfonyl chromenes, the 
      
      
      
      remains.
    • NMR: Appearance of the

      
       signal (
      
      
      
      exchangeable) and the characteristic 4H-proton.
Visualized Mechanism (Graphviz)

ChromeneSynthesis Start Reagents: Salicylaldehyde + PhSO2CH2CN Inter1 Intermediate 1: Knoevenagel Adduct (Vinyl Sulfone) Start->Inter1 Dehydration (-H2O) Base Base Catalyst (Piperidine) Base->Start Promotes Inter2 Intermediate 2: Intramolecular Michael Addition Inter1->Inter2 Phenolic -OH Attack (Oxa-Michael) Inter3 Intermediate 3: Tautomerization (Imino-Enol) Inter2->Inter3 H-Shift Product Product: 2-Amino-3-sulfonyl- 4H-chromene Inter3->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis of 2-amino-4H-chromenes via Knoevenagel-Michael cascade.

Medicinal Chemistry: The "Warhead" Precursor

In drug discovery, the cyanomethyl sulfone moiety is the precursor to


-cyanoacrylamides  and vinyl sulfones , which are critical for Targeted Covalent Inhibitors (TCIs) .
Reversible vs. Irreversible Inhibition[4][5][6][7]
  • Irreversible: Standard vinyl sulfones (without

    
    -CN) often form permanent bonds with Cysteine.
    
  • Reversible: The introduction of the

    
    -cyano group (via the cyanomethyl sulfone precursor) increases the acidity of the 
    
    
    
    -proton in the protein adduct. This lowers the barrier for the retro-Michael reaction , allowing the inhibitor to detach, reducing off-target toxicity [2].
Reactivity Web

ReactivityWeb Core Cyanomethyl Sulfone (R-SO2-CH2-CN) Alkylation Alkylation (NaH/R-X) -> Mono/Dialkyl Sulfones Core->Alkylation Knoevenagel Knoevenagel (R-CHO) -> Vinyl Sulfones Core->Knoevenagel Radical Radical (Photoredox) -> Cyanomethylation Core->Radical Heterocycle Heterocycles (Chromenes, Pyrroles) Alkylation->Heterocycle Cyclization Warhead Covalent Warheads (Michael Acceptors) Knoevenagel->Warhead Electrophilic Activation Knoevenagel->Heterocycle + Dinucleophiles

Figure 2: Divergent reactivity profile of the cyanomethyl sulfone moiety.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[2][3] Accounts of Chemical Research 21.12 (1988): 456-463.

  • Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology 8.5 (2012): 471-476. Link

  • El-Sawy, E. R., et al. "Synthesis and biological activity of some new chromene derivatives." Acta Pharmaceutica 62 (2012): 157-179.
  • Neochoritis, C. G., et al. "The multicomponent reaction of isocyanides with activated methylenes and aldehydes." Chemical Reviews 115 (2015).

Sources

Exploratory

Metabolic Stability Predictions for 4-(Cyanomethanesulfonyl)benzoic Acid Analogs

Executive Summary This guide provides a rigorous framework for assessing the metabolic and chemical stability of 4-(Cyanomethanesulfonyl)benzoic acid (CMSBA) and its structural analogs. The CMSBA scaffold contains a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous framework for assessing the metabolic and chemical stability of 4-(Cyanomethanesulfonyl)benzoic acid (CMSBA) and its structural analogs. The CMSBA scaffold contains a highly distinct pharmacophore: the


-cyano sulfone  moiety. While the benzoic acid tail dictates Phase II clearance, the cyanomethanesulfonyl group presents a unique duality—it is both a metabolic soft spot and a potential electrophilic warhead.

This document moves beyond standard ADME protocols to address the specific reactivity of activated methylenes adjacent to sulfones and nitriles. It integrates Quantum Mechanical (QM) predictions with specialized in vitro assays to de-risk lead candidates early in the discovery phase.

Part 1: Structural Analysis & Metabolic Liabilities

To predict stability, we must first deconstruct the electronic environment of the molecule. The CMSBA scaffold consists of three distinct zones, each with specific clearance mechanisms.

The Activated Methylene ( -Carbon)

The methylene group (


) situated between the electron-withdrawing sulfone (

) and nitrile (

) groups is the critical instability vector.
  • Chemical Liability (Acidity): The flanking groups render these protons highly acidic (

    
    ). In physiological pH (7.4), a significant fraction may exist as a carbanion, making it susceptible to spontaneous hydrolysis or non-enzymatic condensation (aldol-like reactions).
    
  • Metabolic Liability (Oxidation): This site is electronically primed for Hydrogen Atom Transfer (HAT) by Cytochrome P450s, leading to hydroxylation, followed by unstable intermediate collapse and cyanide release.

The Nitrile (Cyano Group)

While often bioisosteric to carbonyls, in this activated position, the nitrile is susceptible to:

  • Nitrilase-mediated Hydrolysis: Conversion to the corresponding amide and subsequently the carboxylic acid.

  • Oxidative Decyanation: CYP450-mediated attack on the

    
    -carbon can lead to the release of toxic cyanide anions (
    
    
    
    ).
The Benzoic Acid Tail
  • Phase II Conjugation: The carboxyl group is a primary substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of acyl glucuronides. These conjugates can be reactive, potentially causing idiosyncratic toxicity via protein adduct formation.

Part 2: In Silico Prediction Framework

Before physical synthesis, computational modeling must be used to filter analogs. Standard QSAR models often fail on activated sulfones; therefore, a physics-based approach is required.

Workflow Diagram: Computational Cascade

The following Graphviz diagram outlines the decision tree for in silico filtering.

InSilicoPipeline Input Candidate Analog Structure DFT DFT Calculation (B3LYP/6-31G*) Input->DFT SOM Site of Metabolism (SMARTCyp / FAME 3) Input->SOM BDE Bond Dissociation Energy (C-H Alpha) DFT->BDE H-abstraction risk LUMO LUMO Energy (Electrophilicity) DFT->LUMO GSH reactivity risk Decision Stability Score BDE->Decision LUMO->Decision Docking CYP Isoform Docking (CYP3A4, CYP2C9) SOM->Docking Confirm accessibility Docking->Decision

Figure 1: Integrated In Silico Prediction Workflow. Blue nodes indicate input, Red indicates QM calculations, Green indicates metabolic modeling, and Yellow indicates specific physicochemical outputs.

Protocol 1: Quantum Mechanical (QM) Profiling

Objective: Predict the susceptibility of the


-methylene to enzymatic oxidation and chemical degradation.
  • Geometry Optimization: Use Density Functional Theory (DFT) at the B3LYP/6-31G* level.

  • Bond Dissociation Energy (BDE): Calculate the Homolytic BDE for the

    
    -methylene protons.
    
    • Threshold: If BDE < 85 kcal/mol, the site is highly labile to CYP450 oxidation.

  • Electrophilicity Index (

    
    ):  Calculate global electrophilicity based on HOMO/LUMO gaps. High 
    
    
    
    values correlate with rapid Glutathione (GSH) depletion (toxicity risk).
Protocol 2: Site of Metabolism (SOM) Prediction

Use SMARTCyp (authoritative open-source tool) to rank atom scores.

  • Logic: SMARTCyp uses 2D reactivity rules + 3D accessibility.

  • Success Metric: The

    
    -methylene should not be the Rank 1 SOM. If it is, the analog requires structural modification (e.g., gem-dimethylation or fluorination) to block the site.
    

Part 3: Experimental Validation Protocols

For CMSBA analogs, standard microsomal stability assays are insufficient due to the potential for non-enzymatic degradation. The following "Self-Validating System" ensures data integrity.

Experiment A: The "Buffer vs. Bio" Stability Check

Purpose: Distinguish between chemical instability (hydrolysis) and enzymatic metabolism.

  • Preparation: Prepare 1

    
    M test compound in:
    
    • System A: 100 mM Potassium Phosphate Buffer (pH 7.4).

    • System B: Heat-inactivated Liver Microsomes (HILM).

    • System C: Active Liver Microsomes (NADPH-fortified).

  • Incubation: 0, 15, 30, 60 minutes at 37°C.

  • Analysis: LC-MS/MS.

  • Interpretation:

    • Loss in System A = Chemical Instability (Red Flag).

    • Loss in System C only = Metabolic Clearance (

      
      ).
      
Experiment B: Glutathione (GSH) Trapping Assay

Why this is critical: The cyanomethanesulfonyl group is a Michael acceptor-like motif. It may covalently bind to cysteine residues. Protocol:

  • Incubate compound (10

    
    M) with GSH (5 mM) in phosphate buffer (pH 7.4) for 4 hours.
    
  • Analyze via LC-MS/MS scanning for Neutral Loss of 307 Da (GSH adduct).

  • Reference Control: Use Ibrutinib or a known Michael acceptor as a positive control.

Data Presentation Standard

When reporting results for analogs, use the following table structure to allow rapid SAR (Structure-Activity Relationship) analysis.

Analog IDR-GroupBDE (kcal/mol) [In Silico]

(min) [Microsomes]

(min) [Buffer]
GSH Adduct?Primary Metabolite
CMSBA-01 -H (Parent)82.412>240YesDecyanated Sulfone
CMSBA-02 -CH3 (

-Me)
88.145>240TraceGlucuronide
CMSBA-03 -F (

-F)
94.2120>240NoRing Hydroxylation

Part 4: Structural Optimization Strategy

If the parent CMSBA scaffold shows poor stability (


 min), apply the following bioisosteric replacements.
Pathway Diagram: Metabolic Fate & Blocking Strategies

MetabolicPathways Parent CMSBA Parent (Unstable) Path1 Oxidative Decyanation (CYP450) Parent->Path1 High Risk Path2 GSH Conjugation (Electrophilic Attack) Parent->Path2 Medium Risk Path3 Glucuronidation (UGT) Parent->Path3 High Risk Strategy1 Strategy: Gem-dimethylation Blocks alpha-oxidation Path1->Strategy1 Solution Strategy2 Strategy: Bioisostere Replace -CN with -CF3 or Oxetane Path1->Strategy2 Solution Strategy3 Strategy: Esterification Prodrug approach for -COOH Path3->Strategy3 Solution

Figure 2: Metabolic pathways and corresponding medicinal chemistry optimization strategies.

Optimization Tactics
  • Block the

    
    -Position: 
    
    • Substitution of the

      
      -protons with Fluorine or Methyl groups drastically increases BDE, preventing CYP oxidation and reducing acidity (preventing chemical hydrolysis).
      
    • Citation Support: Fluorine substitution is a proven method to block metabolic soft spots without significantly altering steric bulk [1].

  • Scaffold Hopping:

    • Replace the linear nitrile with a Cyclopropyl Nitrile . The ring strain and lack of

      
      -protons eliminate the oxidative decyanation pathway.
      
  • Tail Modification:

    • If glucuronidation is the clearance driver, replace the benzoic acid with a Tetrazole or Acyl Sulfonamide bioisostere.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Rydberg, P., Gloriam, D. E., Zaretzki, J., Breneman, C., & Olsen, L. (2010). SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism.[1] ACS Medicinal Chemistry Letters, 1(3), 159-164. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Reactive Metabolites in Drug-Induced Toxicity. Chemical Research in Toxicology, 28(1), 1-2. [Link]

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction. Chemistry & Biodiversity, 4(11), 2577-2667. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: General Synthesis Protocol for 4-(Cyanomethanesulfonyl)benzoic Acid Derivatives

Introduction & Strategic Rationale The compound 4-(cyanomethanesulfonyl)benzoic acid (also referred to as 4-[(cyanomethyl)sulfonyl]benzoic acid) is a highly versatile bifunctional building block utilized in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The compound 4-(cyanomethanesulfonyl)benzoic acid (also referred to as 4-[(cyanomethyl)sulfonyl]benzoic acid) is a highly versatile bifunctional building block utilized in medicinal chemistry, agrochemical development, and advanced organic synthesis. The structural architecture of this molecule offers two distinct handles:

  • The Carboxylic Acid: Provides a classic anchor for amide coupling, esterification, or solid-phase peptide synthesis.

  • The Cyanomethyl Sulfone Moiety: Acts as a potent CH-acidic pharmacophore. The strong electron-withdrawing effects of both the sulfonyl and cyano groups render the intervening methylene protons highly acidic. This enables facile deprotonation for Knoevenagel condensations, alkylations, or utilization as a transition-state mimic in protease inhibitors (1 [1]).

This application note details a robust, two-step, chromatography-free synthesis of 4-(cyanomethanesulfonyl)benzoic acid from commercially available 4-mercaptobenzoic acid.

Mechanistic Causality & Reaction Design

To ensure a self-validating and scalable protocol, the reaction conditions have been engineered based on strict mechanistic principles:

Step 1: Regioselective Thioetherification ( )

The synthesis begins with the alkylation of 4-mercaptobenzoic acid using chloroacetonitrile.

  • Base Selection (Causality): We utilize 2.5 equivalents of Potassium Carbonate (

    
    ). 4-mercaptobenzoic acid possesses two acidic protons: the carboxylic acid (
    
    
    
    ) and the thiol (
    
    
    ). Complete deprotonation to the dianion is mandatory to prevent the carboxylic acid from internally buffering the thiolate. Because the thiolate is a "soft" nucleophile and the carboxylate is "hard," the
    
    
    attack on the soft electrophilic carbon of chloroacetonitrile proceeds with near-perfect regioselectivity for S-alkylation over O-alkylation.
  • Solvent: Anhydrous DMF is chosen as a polar aprotic solvent. It poorly solvates the thiolate anion, maximizing its nucleophilicity and driving the reaction to completion within 2 hours.

Step 2: Chemoselective Electrophilic Oxidation

The intermediate thioether must be oxidized to the sulfone without degrading the sensitive nitrile group or over-oxidizing the aromatic ring.

  • Oxidant Selection (Causality): Oxone (Potassium peroxymonosulfate, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is strictly preferred over m-chloroperoxybenzoic acid (mCPBA). While mCPBA is a standard oxidant, it generates 3-chlorobenzoic acid as a byproduct. This byproduct shares a nearly identical 
    
    
    
    and solubility profile with our target molecule, making purification exceptionally tedious. Oxone, conversely, is a green, water-soluble oxidant that leaves behind only inorganic sulfate salts. This allows the final product to be isolated in high purity via simple aqueous precipitation, bypassing silica gel chromatography entirely ( [2]).

Workflow Visualization

SynthesisWorkflow SM 4-Mercaptobenzoic Acid Step1 S_N2 Alkylation (DMF, 60°C) SM->Step1 Reagent1 Chloroacetonitrile + K2CO3 (Base) Reagent1->Step1 Int 4-(Cyanomethylthio)benzoic Acid Step1->Int Thioetherification Step2 Electrophilic Oxidation (MeOH/H2O, RT) Int->Step2 Reagent2 Oxone (Potassium peroxymonosulfate) Reagent2->Step2 Prod 4-(Cyanomethanesulfonyl)benzoic Acid Step2->Prod Sulfone Formation

Workflow for the two-step synthesis of 4-(cyanomethanesulfonyl)benzoic acid.

Quantitative Data Summary

Reaction ParameterStep 1: ThioetherificationStep 2: Electrophilic Oxidation
Starting Material 4-Mercaptobenzoic acid (1.0 eq)4-(Cyanomethylthio)benzoic acid (1.0 eq)
Key Reagent Chloroacetonitrile (1.1 eq)Oxone (3.0 eq)
Base / Catalyst

(2.5 eq)
None
Solvent System Anhydrous DMF (0.2 M)Methanol / Water (1:1 v/v, 0.1 M)
Temperature 60 °C0 °C warming to Room Temperature
Reaction Time 2 - 3 hours4 - 6 hours
Expected Yield 85 - 95%75 - 85%
Purification Aqueous precipitation (pH 2-3)Aqueous precipitation & Recrystallization

Step-by-Step Experimental Protocol

⚠️ Safety Note: Chloroacetonitrile is highly toxic, a severe skin irritant, and a potent lachrymator. All operations involving this reagent must be conducted in a properly ventilated fume hood using appropriate PPE.

Step 1: Synthesis of 4-(Cyanomethylthio)benzoic Acid
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-mercaptobenzoic acid (1.0 eq) and anhydrous Potassium Carbonate (2.5 eq).

  • Solvation: Suspend the solids in anhydrous DMF to achieve a substrate concentration of 0.2 M. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation (indicated by a slight color change and gas evolution if residual moisture is present).

  • Alkylation: Add chloroacetonitrile (1.1 eq) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C for 2.5 hours.

  • In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% Acetic Acid). The starting thiol will stain vividly with Ellman's reagent or

    
    ; the product will show a higher 
    
    
    
    and reduced stain reactivity.
  • Workup: Cool the mixture to room temperature and pour it into crushed ice/water (approx. 5 volumes relative to DMF). Slowly acidify the aqueous layer using 2M

    
     until the pH reaches 2-3. A dense white/pale-yellow precipitate will form.
    
  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove residual DMF and salts, and dry under high vacuum to afford the intermediate thioether.

Step 2: Synthesis of 4-(Cyanomethanesulfonyl)benzoic Acid
  • Preparation: Dissolve the intermediate 4-(cyanomethylthio)benzoic acid (1.0 eq) in Methanol to a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: In a separate flask, dissolve Oxone (3.0 eq) in an equal volume of distilled water. Add this aqueous Oxone solution dropwise to the methanolic thioether solution over 30 minutes.

  • Oxidation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours.

  • In-Process Control (IPC): Validate completion using LC-MS. The intermediate sulfoxide (

    
    ) must be completely converted to the sulfone (
    
    
    
    ). The electron-withdrawing nature of the cyanomethyl group slightly retards the second oxidation step, so do not quench prematurely.
  • Workup: Quench the reaction by adding a 10% aqueous solution of Sodium Bisulfite (

    
    ) to destroy unreacted peroxides (verify with starch-iodide paper).
    
  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. The aqueous residue will yield a precipitate. If precipitation is incomplete, extract with Ethyl Acetate (

    
    ), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and evaporate the solvent.
  • Purification: Recrystallize the crude solid from a mixture of Ethanol and Water to yield the pure 4-(cyanomethanesulfonyl)benzoic acid as a crystalline solid. Structural integrity can be cross-referenced against known properties of related sulfonylbenzoic acids ( [3]).

References

  • Bradley, et al. Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry - ACS Publications (2014).[Link]

Sources

Application

Application Note: Optimized Amide Coupling Strategies for 4-(Cyanomethanesulfonyl)benzoic Acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Context 4-(Cyanomethanesulfonyl)benzoic acid is a highly functionalized building block frequently utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Context

4-(Cyanomethanesulfonyl)benzoic acid is a highly functionalized building block frequently utilized in medicinal chemistry. It serves as an excellent vector for introducing a metabolically stable, highly polar, and strong electron-withdrawing moiety into drug candidates. However, the unique electronic properties of the cyanomethanesulfonyl group (-SO₂-CH₂-CN) present a severe chemoselectivity challenge during standard amide bond formation. This application note dissects the mechanistic pitfalls of traditional coupling conditions and provides field-validated, self-validating protocols to achieve high-yielding amidations without substrate degradation.

Mechanistic Insights & Causality (E-E-A-T)

The Active Methylene Conundrum

The core challenge in activating 4-(Cyanomethanesulfonyl)benzoic acid lies in the extreme acidity of the methylene protons. Flanked by a sulfonyl group and a cyano group, the combined inductive and resonance electron-withdrawing effects drastically lower the pKa of this -CH₂- group to an estimated 3.0–4.5.

When standard amide coupling conditions are employed—such as utilizing HATU, PyBOP, or EDC paired with an excess of a strong tertiary amine like N,N-diisopropylethylamine (DIPEA, pKa ~10.5)—rapid and irreversible deprotonation of the active methylene occurs.

Causality of Side Reactions
  • Self-Condensation and Oligomerization: The resulting stabilized carbanion is highly nucleophilic. It aggressively attacks the activated ester intermediate of a neighboring molecule, leading to rapid oligomerization.

  • Ketenimine Formation: Base-mediated elimination or rearrangement pathways can lead to ketenimine intermediates, resulting in deep-colored, intractable tar-like impurities.

  • Ester Hydrolysis: The strong electron-withdrawing nature of the para-substituent makes the activated ester highly electrophilic and exceptionally susceptible to premature hydrolysis if trace water is present [1].

Strategic Reagent Selection

To circumvent these issues, the activation of the carboxylic acid must be strictly decoupled from strongly basic conditions:

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine): Facilitates the conversion of the carboxylic acid to an acid chloride under strictly neutral conditions, entirely preventing active methylene deprotonation during the activation phase [3].

  • T3P (Propylphosphonic anhydride): A mild, highly efficient coupling agent that performs exceptionally well with electron-deficient benzoic acids. When paired with a weak base like N-methylmorpholine (NMM, pKa ~7.4), it suppresses side reactions while driving the amidation forward [2].

Workflow & Decision Matrix

G Substrate 4-(Cyanomethanesulfonyl)benzoic acid + Amine Basic Standard Basic Conditions (HATU / excess DIPEA) Substrate->Basic Strong Base Mild Mild / Neutral Conditions (Ghosez's Reagent or T3P/NMM) Substrate->Mild Neutral/Mild Base Deprotonation Deprotonation of Active Methylene (pKa < 5) Basic->Deprotonation Activation Controlled Carboxyl Activation Mild->Activation SideRxn Side Reactions: Oligomerization & Degradation Deprotonation->SideRxn Nucleophilic attack Product Desired Amide Product (High Yield, High Purity) Activation->Product Amidation

Fig 1. Mechanistic workflow for the amidation of 4-(Cyanomethanesulfonyl)benzoic acid.

Data Presentation: Reagent Efficacy Comparison

The following table summarizes the quantitative expectations and impurity profiles when subjecting 4-(Cyanomethanesulfonyl)benzoic acid to various coupling environments.

Coupling ReagentBase UsedBase pKaActive Methylene StabilityExpected YieldImpurity Profile
HATU DIPEA~10.5Poor (Rapid deprotonation)< 20%High (Oligomers, dark tar)
EDC / HOBt TEA~10.7Poor< 30%High (Self-condensation)
T3P NMM~7.4Excellent> 80%Low (Clean conversion)
Ghosez's Reagent None / NMMN/AExcellent> 85%Very Low (Neutral activation)

Experimental Protocols

Protocol A: Neutral Activation via Ghosez's Reagent

Best for highly sensitive amines or when absolute zero-base activation is required.

Step-by-Step Methodology:

  • Preparation: Charge 4-(Cyanomethanesulfonyl)benzoic acid (1.0 equiv, 1.0 mmol) into a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Solvation: Suspend the acid in anhydrous dichloromethane (DCM) (10 mL).

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Acid Chloride Formation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 2 hours. The suspension will gradually turn into a clear solution, indicating complete conversion to the acid chloride.

  • Amine Addition: In a separate dry vial, dissolve the target amine (1.1 equiv) in anhydrous DCM (2 mL). Note: If the amine is an HCl salt, add N-methylmorpholine (NMM) (1.2 equiv) to free-base it.

  • Coupling: Cool the acid chloride solution back to 0 °C. Add the amine solution dropwise.

  • Completion: Stir for 1–2 hours at room temperature. Monitor completion via LC-MS (quench a 5 µL aliquot in methanol to check for the methyl ester vs. product).

  • Workup: Dilute with DCM (20 mL), wash with saturated aqueous NaHCO₃ (15 mL), followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Coupling via T3P

Best for scale-up, operational simplicity, and standard primary/secondary amines.

Step-by-Step Methodology:

  • Preparation: Charge 4-(Cyanomethanesulfonyl)benzoic acid (1.0 equiv, 1.0 mmol) and the target amine (1.05 equiv, 1.05 mmol) into a dry reaction vessel.

  • Solvation: Dissolve the reagents in anhydrous ethyl acetate (EtOAc) or N,N-dimethylformamide (DMF) (8 mL), depending on substrate solubility.

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 equiv, 2.5 mmol). Critical Caution: Do not substitute with DIPEA or TEA, as their higher pKa will trigger active methylene degradation.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C. Add T3P (50% w/w solution in EtOAc, 1.5 equiv, 1.5 mmol) dropwise to control the mild exotherm.

  • Reaction: Allow the reaction to warm to room temperature naturally. Stir for 4–12 hours.

  • Workup: Dilute the reaction with EtOAc (30 mL). Wash sequentially with water (20 mL), 0.5 M aqueous HCl (20 mL) (skip if the product contains acid-sensitive basic moieties), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Isolation: Dry the organic phase over MgSO₄, filter, and evaporate the solvent to yield the highly pure amide.

References

  • Dunetz, J. R., Magano, J., & Weix, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL:[Link]

  • Ghosez, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. URL:[Link]

Method

Application Note: 4-(Cyanomethanesulfonyl)benzoic Acid as a Multifunctional Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists Executive Summary & Structural Rationale In the landscape of modern drug discovery, the st...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Drug Discovery Researchers, and Process Scientists

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, the strategic selection of bifunctional and trifunctional building blocks is critical for accelerating hit-to-lead optimization. 4-(Cyanomethanesulfonyl)benzoic acid represents a highly versatile, multi-point functionalization scaffold.

The molecular architecture of this compound is defined by three distinct, orthogonal reactive sites:

  • The Benzoic Acid Core: Provides a stable aromatic anchor for amide or ester coupling, allowing for the precise spatial projection of the warhead into target binding pockets. The linear para-substitution geometry is ideal for extending molecules into deep enzymatic clefts without inducing the steric clashes often seen with ortho-substituted analogs[1].

  • The Sulfonyl Linker (-SO₂-): Acts as a strong electron-withdrawing group and a potent hydrogen-bond acceptor. In protease inhibitors, this moiety is highly valued as a pharmacophore because it effectively mimics the tetrahedral transition state of peptide bond hydrolysis[1].

  • The Cyanomethyl Group (-CH₂CN): A dual-purpose functional handle. Synthetically, it serves as a precursor for tetrazole bioisosteres or click-chemistry triazoles[1]. Pharmacologically, the electrophilic nitrile acts as a "warhead" for targeted covalent inhibitors (TCIs), capable of forming reversible thioimidate bonds with catalytic cysteine residues[1]. Furthermore, the unique electron-withdrawing synergy of the sulfonyl and cyano groups renders the intervening α-protons highly acidic, enabling late-stage C-C bond formation.

This scaffold has demonstrated proven utility in the synthesis of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2] and activators of ATP-sensitive potassium channels[3].

Physicochemical & Reactivity Profile

Understanding the physicochemical parameters of 4-(Cyanomethanesulfonyl)benzoic acid is essential for predicting its behavior in both synthetic workflows and biological assays. The strong electron-withdrawing nature of the cyanomethanesulfonyl group significantly impacts the acidity and electrophilicity of the molecule.

Property / ParameterValue / DescriptionCausality & Synthetic Implication
Molecular Weight 225.22 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) 0.8 - 1.2The polar sulfonyl and cyano groups balance the lipophilic aromatic ring, ensuring good aqueous solubility for in vitro assays.
Carboxylic Acid pKa ~3.8Increased acidity compared to unsubstituted benzoic acid (pKa 4.2) due to the inductive pull of the para-sulfonyl group.
α-Methylene pKa ~11.0 - 12.0The synergistic electron withdrawal from -SO₂- and -CN allows for facile deprotonation by mild bases (e.g., K₂CO₃) for α-alkylation.
Nitrile Reactivity Highly ElectrophilicSusceptible to nucleophilic attack by thiols (cysteine) or azides (tetrazole formation) due to the adjacent sulfonyl group[1].

Synthetic Workflows & Methodologies

The orthogonality of the carboxylic acid and the cyanomethyl group allows for divergent synthetic pathways. Below are field-proven, self-validating protocols for utilizing this scaffold.

SyntheticWorkflow SM 4-(Cyanomethanesulfonyl) benzoic acid Amide Amide Coupling (EDC/HOBt) SM->Amide Tetrazole Tetrazole Formation (NaN3, NH4Cl) SM->Tetrazole Alkylation α-Alkylation (Base, R-X) SM->Alkylation Prod1 Targeted Covalent Inhibitors Amide->Prod1 Prod2 Carboxylic Acid Bioisosteres Tetrazole->Prod2 Prod3 Sterically Hindered Warheads Alkylation->Prod3

Divergent synthetic workflows utilizing 4-(cyanomethanesulfonyl)benzoic acid.

Protocol 1: Synthesis of Targeted Covalent Inhibitors via Amide Coupling

This protocol describes the attachment of a target-specific amine recognition sequence to the benzoic acid core. Expert Insight: EDC/HOBt is selected over highly reactive uronium coupling agents (like HATU) to prevent unintended side-reactions or acylation at the highly acidic α-methylene position of the cyanomethyl group.

Step-by-Step Methodology:

  • Activation: Dissolve 4-(cyanomethanesulfonyl)benzoic acid (1.0 eq, 500 mg) in anhydrous DMF (5 mL) under an inert N₂ atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

    • Self-Validation Check: Quench a 10 µL aliquot in methanol. TLC or LC-MS should confirm the complete conversion of the starting material to the corresponding methyl ester (mass = 239.25 g/mol )[1], indicating successful formation of the active HOBt ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The use of a non-nucleophilic base is critical to maintain pH without attacking the electrophilic nitrile. Stir at room temperature for 4-6 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid/HOBt, and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Final Validation: Confirm product identity via ¹H NMR (ensure the singlet for the -CH₂- protons remains intact at ~4.5 ppm) and high-resolution mass spectrometry (HRMS).

Protocol 2: Bioisosteric Replacement via Tetrazole Formation

Converting the nitrile to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid, which often improves membrane permeability and metabolic stability.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vial, combine the cyanomethyl intermediate (1.0 eq), Sodium Azide (NaN₃, 3.0 eq), and Ammonium Chloride (NH₄Cl, 3.0 eq) in anhydrous DMF (0.2 M concentration).

    • Expert Insight: NH₄Cl acts as a safe, in situ proton source to generate hydrazoic acid (HN₃), which undergoes a [3+2] cycloaddition with the nitrile. This avoids the use of highly toxic and volatile pre-formed HN₃.

  • Cycloaddition: Seal the vial and heat to 100 °C behind a blast shield for 12–16 hours.

  • Quenching & Workup: Cool the reaction to room temperature. Carefully dilute with water and acidify to pH 2 using 1M HCl.

    • CRITICAL SAFETY NOTE: Acidification will release residual HN₃ gas. This step MUST be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Analyze via ¹³C NMR. The successful conversion is marked by the disappearance of the characteristic nitrile carbon signal (~115 ppm) and the emergence of the tetrazole carbon signal (~155 ppm).

Mechanistic Paradigm: Targeted Covalent Inhibition (TCI)

The cyanomethyl group is increasingly recognized as a privileged warhead in the design of reversible covalent inhibitors. Unlike irreversible warheads (e.g., Michael acceptors like acrylamides), which can lead to off-target toxicity and immunogenicity, the cyanomethyl warhead offers a tunable, reversible mechanism of action.

When the molecule binds to the active site of a cysteine protease, the highly electrophilic carbon of the nitrile group undergoes a nucleophilic attack by the catalytic cysteine's thiolate anion. This forms a thioimidate adduct . The adjacent sulfonyl group plays a dual role here: it increases the electrophilicity of the nitrile to facilitate the attack, and its oxygen atoms mimic the transition state geometry, forming critical hydrogen bonds with the enzyme's oxyanion hole[1]. Because the thioimidate bond is susceptible to hydrolysis, the inhibition is reversible, significantly improving the safety profile of the resulting drug candidate.

ProteaseInhibition Drug Cyanomethyl Inhibitor Complex Reversible Thioimidate Adduct Drug->Complex Nucleophilic Attack Enzyme Cysteine Protease (Active Site -SH) Enzyme->Complex Cys-SH Complex->Drug Hydrolysis (Reversible) Downstream Enzyme Inactivation & Disease Modulation Complex->Downstream

Mechanism of reversible covalent inhibition of cysteine proteases by cyanomethyl warheads.

References

  • Methyl 2-[(cyanomethyl)
  • WO2019005559A1 - Tdo2 and ido1 inhibitors Google Patents URL
  • Synthesis and pharmacological evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)

Sources

Application

Knoevenagel condensation reactions involving 4-(Cyanomethanesulfonyl)benzoic acid

An In-Depth Guide to Knoevenagel Condensation Reactions Involving 4-(Cyanomethanesulfonyl)benzoic acid Authored by: A Senior Application Scientist Introduction: Harnessing the Power of Activated Methylene Compounds in Sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Knoevenagel Condensation Reactions Involving 4-(Cyanomethanesulfonyl)benzoic acid

Authored by: A Senior Application Scientist

Introduction: Harnessing the Power of Activated Methylene Compounds in Synthesis

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic chemistry, facilitates the reaction between a carbonyl compound and an active methylene compound, typically in the presence of a basic catalyst.[1][2][3] This reaction is exceptionally valuable, providing a direct route to α,β-unsaturated compounds which are pivotal intermediates in the synthesis of a vast array of molecules, including pharmaceuticals, natural products, functional polymers, and fine chemicals.[4][5][6][7]

This guide focuses on a particularly interesting, yet underexplored, active methylene component: 4-(Cyanomethanesulfonyl)benzoic acid . This molecule is uniquely trifunctional. It possesses:

  • An active methylene group flanked by two powerful electron-withdrawing groups—a nitrile (-CN) and a sulfonyl (-SO₂). This dual activation renders the methylene protons highly acidic, facilitating deprotonation under mild conditions.[2]

  • A benzoic acid moiety , which provides a handle for subsequent chemical modifications (e.g., amidation, esterification) to build molecular complexity and modulate physicochemical properties.

  • A rigid aromatic scaffold that orients the functional groups in a defined three-dimensional space.

The products of Knoevenagel condensations with this reagent are highly functionalized vinyl sulfones and acrylonitriles, structures known for their significant potential in drug discovery, particularly as Michael acceptors for covalent enzyme inhibition in fields like oncology.[5][6] This document provides a detailed exploration of the reaction mechanism, step-by-step protocols, and practical insights for researchers in synthetic chemistry and drug development.

Pillar 1: The Underlying Mechanism and Strategic Considerations

A successful synthesis is built on a solid understanding of the reaction mechanism. The Knoevenagel condensation proceeds through a well-established, multi-step pathway.[8]

The Core Mechanism:

  • Deprotonation: A base removes a proton from the active methylene group of 4-(cyanomethanesulfonyl)benzoic acid, creating a highly stabilized carbanion (enolate). The exceptional stability of this carbanion, due to resonance delocalization across both the cyano and sulfonyl groups, is the primary reason why only a mild base is required. The use of a strong base could undesirably induce self-condensation of the aldehyde partner.[2][9]

  • Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral alkoxide intermediate.[1][10]

  • Protonation & Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form an aldol-type adduct. This adduct then readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[8]

Knoevenagel_Mechanism Figure 1: General Mechanism of the Knoevenagel Condensation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Carbanion Z-C⁻H-Z' (Carbanion) ActiveMethylene->Carbanion + B: Base Base (B:) HB H-B⁺ Aldehyde R-CHO Carbanion->Aldehyde + R-CHO Intermediate Aldol Adduct Intermediate Aldehyde->Intermediate Product Z(Z')C=CHR (α,β-unsaturated product) Intermediate->Product - H₂O H2O H₂O

Figure 1 Caption: General Mechanism of the Knoevenagel Condensation.

Causality Behind Experimental Choices:

  • Choice of Catalyst: Weak organic bases like piperidine or pyridine are traditionally used because they are strong enough to deprotonate the highly active methylene compound but not so strong as to cause side reactions.[2] For greener approaches, catalysts like diisopropylethylammonium acetate (DIPEAc) or diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective, often allowing the reaction to proceed in more environmentally benign solvents, including water.[10][11]

  • Choice of Solvent: The solvent must solubilize the reactants. Alcohols like ethanol or methanol are common. For reactions involving a Dean-Stark trap to remove water and drive the equilibrium, toluene is a standard choice. The polarity of the solvent can influence the reaction rate, with more polar media often favoring the reaction as the transition state leading to the elimination of water is product-like and involves the formation of a highly solvated hydroxide ion.[12]

  • Temperature: Many Knoevenagel condensations can be run at room temperature due to the high reactivity of the active methylene component. However, for less reactive aldehydes or to increase the reaction rate, heating under reflux may be necessary.[13]

Pillar 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating through the inclusion of in-process monitoring (TLC) and clear purification steps.

Protocol 1: Classic Knoevenagel Condensation with Benzaldehyde

This protocol utilizes a traditional and robust method with piperidine as the catalyst.

Materials and Reagents:

  • 4-(Cyanomethanesulfonyl)benzoic acid (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (Reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-(Cyanomethanesulfonyl)benzoic acid (e.g., 2.39 g, 10 mmol).

  • Dissolution: Add 40 mL of ethanol and stir until the solid is fully dissolved.

  • Addition of Aldehyde: Add benzaldehyde (e.g., 1.11 g, 1.07 mL, 10.5 mmol) to the solution.

  • Catalyst Addition: Add piperidine (e.g., 0.085 g, 0.1 mL, 1 mmol) dropwise to the stirring mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC). Use a mobile phase of 30% ethyl acetate in hexanes. The product spot should be more nonpolar than the starting acid and should be UV active. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the solid cake with a small amount of cold ethanol (2 x 10 mL) to remove residual starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain pure 4-((E)-2-cyano-2-(phenylsulfonyl)vinyl)benzoic acid as a solid.

Protocol 2: Green Chemistry Approach with 4-Pyridinecarboxaldehyde

This protocol employs a more environmentally friendly approach using DBU as a catalyst in an aqueous medium.[11]

Materials and Reagents:

  • 4-(Cyanomethanesulfonyl)benzoic acid (1.0 eq)

  • 4-Pyridinecarboxaldehyde (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Water (Deionized)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, suspend 4-(Cyanomethanesulfonyl)benzoic acid (e.g., 1.20 g, 5 mmol) and 4-Pyridinecarboxaldehyde (e.g., 0.54 g, 0.5 mL, 5 mmol) in 20 mL of deionized water.

  • Catalyst Addition: Add DBU (e.g., 0.15 g, 0.15 mL, 1 mmol) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction mixture may become a thick slurry as the product forms.

  • Monitoring: Monitor the reaction by taking a small aliquot, dissolving it in methanol, and spotting on a TLC plate. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, add 20 mL of cold water to the flask and continue stirring for 15 minutes.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid thoroughly with water (3 x 15 mL) to remove the DBU catalyst and any unreacted aldehyde. A final wash with a small amount of cold diethyl ether can aid in drying.

  • Drying: Dry the product in a vacuum oven at 50 °C to yield the desired 4-((E)-2-cyano-2-(pyridin-4-ylsulfonyl)vinyl)benzoic acid.

Pillar 3: Data Presentation and Workflow Visualization

Table 1: Representative Reaction Parameters
EntryAldehydeCatalystSolventTemp. (°C)Time (h)Est. Yield (%)
1BenzaldehydePiperidineEthanol78 (Reflux)2-485-95
24-PyridinecarboxaldehydeDBUWater25 (RT)1-390-98
34-NitrobenzaldehydeDIPEAcToluene110 (Reflux)1-2>95
42-FuraldehydePiperidineEthanol25 (RT)3-580-90

Note: Estimated yields are based on analogous reactions reported in the literature and the high reactivity of the substrate. Actual yields may vary.[13][14]

Experimental Workflow Diagram

Workflow Figure 2: General Experimental Workflow Start 1. Reagent Setup (Active Methylene + Aldehyde in Solvent) Add_Catalyst 2. Add Catalyst (e.g., Piperidine, DBU) Start->Add_Catalyst Reaction 3. Reaction (Stir at RT or Reflux) Add_Catalyst->Reaction Monitoring 4. Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Work-up (Cooling / Precipitation / Quenching) Monitoring->Workup Complete Isolation 6. Isolation (Vacuum Filtration) Workup->Isolation Purification 7. Purification (Wash with Cold Solvent / Recrystallization) Isolation->Purification End 8. Characterization (NMR, MS, m.p.) Purification->End

Figure 2 Caption: General Experimental Workflow for Knoevenagel Condensation.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst.2. Aldehyde is sterically hindered or deactivated.3. Insufficient temperature.1. Use fresh catalyst.2. Increase reaction temperature and/or time. Consider a stronger base catalyst if appropriate.3. Switch to a higher boiling point solvent and increase heat.
Low Yield 1. Incomplete reaction.2. Product is soluble in the reaction/wash solvent.3. Reversible reaction.1. Extend reaction time.2. Minimize the volume of cold solvent used for washing. Evaporate the filtrate to check for dissolved product.3. If applicable, use a Dean-Stark trap to remove water and drive the reaction forward.
Side Product Formation 1. Self-condensation of the aldehyde.2. Michael addition of the carbanion to the product.1. Ensure a mild base is used. Add the aldehyde slowly to the mixture of active methylene and catalyst.2. Use stoichiometric amounts of reactants (1:1 ratio).

References

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. Rasayan J. Chem.[Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.[Link]

  • Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Journal of Molecular Modeling.[Link]

  • Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Advance Research, Ideas and Innovations in Technology.[Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Knoevenagel condensation mechanism and applications - Purechemistry. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO. [Link]

  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review - PubMed. [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review | Request PDF - ResearchGate. [Link]

  • Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry | Crystal Growth & Design - ACS Publications. [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity - RSC Publishing. [Link]

  • How Important is the Metal-free Catalytic Knoevenagel Reaction in Medicinal Chemistry? An Updated Review - PubMed. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. [Link]

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - P
  • The Knoevenagel Condensation - ResearchGate. [Link]

  • Synthesis of 4-(2-cyanovinyl) benzoic acid - PrepChem.com. [Link]

  • 4-(cyanomethanesulfonyl)benzoic acid (C9H7NO4S) - PubChemLite. [Link]

  • Tandem oxidation/Knoevenagel condensation using multifunctional gold/amino-functionalised UiO-66 nanocrystals - ChemComm (RSC Publishing). [Link]

  • US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google P

Sources

Method

Application Note: Strategic Esterification of 4-(Cyanomethanesulfonyl)benzoic Acid

The following Application Note and Protocol guide is designed for high-level research and development. It prioritizes mechanistic understanding and robustness, specifically addressing the unique reactivity of the cyanome...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for high-level research and development. It prioritizes mechanistic understanding and robustness, specifically addressing the unique reactivity of the cyanomethanesulfonyl moiety.

Executive Summary & Molecule Analysis

The esterification of 4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) presents a specific chemoselective challenge often overlooked in standard protocols: the high acidity of the


-methylene protons adjacent to the sulfonyl and cyano groups.
  • Target Molecule: 4-(Cyanomethanesulfonyl)benzoic acid[1][2]

  • Core Challenge: The methylene group (

    
    ) is an "active methylene" with an estimated 
    
    
    
    of 10–12 (comparable to malononitrile).
  • Implication: Standard basic esterification methods (e.g., Alkyl halide +

    
    ) pose a high risk of C-alkylation  or condensation side-reactions  at the methylene position rather than the desired O-alkylation of the carboxylate.
    
  • Solution: This protocol utilizes acid-mediated pathways exclusively to maintain the protonation state of the active methylene, ensuring chemoselectivity toward the carboxylic acid.

Chemical Structure & Reactivity Map
  • Carboxylic Acid (

    
    ):  Target for functionalization.[3][4]
    
  • Sulfone (

    
    ):  Electron-withdrawing, increases acidity of adjacent protons. Stable to acid/oxidants.
    
  • Nitrile (

    
    ):  Susceptible to hydrolysis under aqueous acidic conditions at high temperatures. Strict anhydrous conditions are required. 
    

Experimental Protocols

Method A: Thionyl Chloride Activation (Primary Protocol)

Rationale: This method generates the acid chloride intermediate, which is highly reactive and converts to the ester rapidly upon addition of alcohol. It avoids water entirely, protecting the nitrile group from hydrolysis.

Reagents & Materials
ReagentEquiv.[1][4][5][6][7][8]RoleNotes
Starting Material 1.0SubstrateDry thoroughly before use.[9]
Thionyl Chloride (

)
5.0–10.0Reagent/SolventExcess ensures complete conversion; acts as solvent.
DMF (Anhydrous) 0.05CatalystVilsmeier-Haack type activation.
Alcohol (R-OH) ExcessReactantMethanol, Ethanol, etc. (Anhydrous).
Dichloromethane (DCM) SolventWorkupHPLC grade.
Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a

      
       drying tube (or 
      
      
      
      line), suspend 4-(Cyanomethanesulfonyl)benzoic acid (1.0 g, 4.18 mmol) in Thionyl Chloride (5 mL).
    • Add DMF (1-2 drops) as a catalyst.

    • Heat to Reflux (

      
      ):  Stir for 2–3 hours. The suspension should become a clear solution, indicating the formation of the acid chloride.
      
    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) to ensure consumption of acid.

  • Evaporation:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess

      
      .
      
    • Azeotrope: Add anhydrous Toluene (5 mL) and re-evaporate to remove trace

      
       and 
      
      
      
      . Repeat twice. Crucial to prevent acid-catalyzed degradation.
  • Esterification:

    • Redissolve the crude yellow/orange oil (Acid Chloride) in anhydrous DCM (10 mL) or use the neat alcohol if it is a liquid.

    • Cool to

      
       in an ice bath.
      
    • Slowly add the Alcohol (e.g., Methanol, 10 mL) dropwise. Exothermic reaction.[10]

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Remove solvent under reduced pressure.

    • Dissolve residue in Ethyl Acetate.

    • Wash with Sat.

      
        (2x) to neutralize remaining HCl. Note: Do this quickly and cold to avoid deprotonating the active methylene in the aqueous phase.
      
    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
Method B: Fischer-Speier Esterification (Alternative)

Rationale: Suitable for simple esters (Methyl/Ethyl) where the alcohol can be used as a solvent. Uses milder acidic conditions than pure


 but requires longer reaction times.
Reagents
  • Starting Material (1.0 equiv)

  • Anhydrous Alcohol (Solvent, ~0.2 M concentration)

  • Concentrated

    
     (0.1–0.5 equiv) or Acetyl Chloride (generates anhydrous HCl in situ).
    
Procedure
  • Setup: Dissolve the starting acid in anhydrous alcohol (e.g., MeOH).

  • Catalyst Addition:

    • Option 1: Add conc.

      
       dropwise.
      
    • Option 2 (Preferred): Add Acetyl Chloride (1.5 equiv) dropwise to the cold alcohol before adding the substrate (generates anhydrous HCl).

  • Reflux: Heat to reflux for 8–16 hours.

    • Note: Use a Dean-Stark trap or molecular sieves (3Å) if the equilibrium is unfavorable (not usually necessary for MeOH).

  • Workup: Concentrate solvent, dilute with EtOAc, wash with cold

    
    , brine, dry, and concentrate.
    

Critical Process Controls & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of NitrileEnsure conditions are strictly anhydrous. Avoid aqueous acid reflux.
Side Products C-AlkylationDo not use bases (e.g.,

, TEA) during the reaction. The

-protons are too acidic.
Incomplete Reaction Poor SolubilityThe sulfone is polar. Use Method A (Acid Chloride) which solubilizes the starting material upon conversion.
Color Change (Dark) DecompositionTemperature too high during

removal. Do not exceed

bath temp.

Mechanistic Visualization

The following diagram illustrates the chemoselectivity logic, highlighting why the Acid Chloride pathway is preferred over Basic Alkylation for this specific substrate.

EsterificationLogic Start 4-(Cyanomethanesulfonyl) benzoic acid SOCl2 Reaction with SOCl2 (Reflux, Anhydrous) Start->SOCl2 Method A Base Base (K2CO3/NaH) + R-X Start->Base Method B (Avoid) AcidCl Intermediate: Acid Chloride SOCl2->AcidCl - SO2, - HCl Alcohol Add Alcohol (ROH) (0°C to RT) AcidCl->Alcohol Product Target Ester (High Purity) Alcohol->Product Nucleophilic Acyl Substitution Deprotonation SIDE REACTION: Deprotonation of Active Methylene (-CH-) Base->Deprotonation pKa ~11 Byproducts C-Alkylated Byproducts & Polymerization Deprotonation->Byproducts Irreversible

Figure 1: Chemoselectivity decision tree contrasting the robust Acid Chloride pathway against the risky Basic Alkylation route due to the active methylene group.

Analytical Validation

To confirm the integrity of the Cyanomethanesulfonyl moiety post-esterification, check for these specific spectral signatures:

  • 1H NMR (DMSO-

    
     or 
    
    
    
    ):
    • 
       ~5.0–5.5 ppm (s, 2H):  The methylene singlet (
      
      
      
      ) must remain intact. If this signal disappears or becomes a multiplet, C-alkylation or exchange has occurred.
    • 
       ~3.9 ppm (s, 3H):  Methyl ester singlet (if MeOH used).
      
    • Aromatic Region: Two doublets (AA'BB' system) typical of para-substitution.

  • IR Spectroscopy:

    • ~2250–2260 cm

      
      :  Weak but sharp Nitrile (
      
      
      
      ) stretch. Absence implies hydrolysis.
    • ~1720–1730 cm

      
      :  Strong Ester Carbonyl (
      
      
      
      ).
    • ~1320 & 1150 cm

      
      :  Sulfone (
      
      
      
      ) stretches.

References

  • PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride via Thionyl Chloride.[11] Retrieved March 6, 2026, from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Conversion of Carboxylic Acids to Acid Chlorides.[4][12] Retrieved March 6, 2026, from [Link]

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO).[13] Retrieved March 6, 2026, from [Link]

Sources

Application

Synthesis of heterocycles starting from 4-(Cyanomethanesulfonyl)benzoic acid

Application Note: Strategic Heterocycle Synthesis from 4-(Cyanomethanesulfonyl)benzoic Acid Executive Summary This guide details the synthetic utility of 4-(Cyanomethanesulfonyl)benzoic acid (CSBA) as a bifunctional buil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Heterocycle Synthesis from 4-(Cyanomethanesulfonyl)benzoic Acid

Executive Summary

This guide details the synthetic utility of 4-(Cyanomethanesulfonyl)benzoic acid (CSBA) as a bifunctional building block in medicinal chemistry. The molecule features a highly acidic methylene group flanked by a sulfone and a nitrile (an "active methylene" hub) and a distal carboxylic acid handle. This unique architecture allows for the divergent synthesis of 3-amino-4-sulfonylpyrazoles , pyrimidines , and 2-amino-4H-pyrans , while retaining a carboxylic acid for subsequent conjugation (e.g., PROTAC linkers, antibody-drug conjugates, or solubility enhancement).

Chemical Rationale & Mechanistic Insight

The reactivity of CSBA is driven by the synergistic electron-withdrawing effects of the sulfonyl (


) and cyano (

) groups.
  • Acidity (

    
    ):  The 
    
    
    
    -methylene protons are sufficiently acidic to be deprotonated by weak bases (e.g., piperidine,
    
    
    ), facilitating Knoevenagel condensations with aldehydes under mild conditions.
  • Bifunctionality:

    • Site A (Active Methylene): The locus for heterocycle formation.

    • Site B (Carboxylic Acid): A stable handle during base-catalyzed cyclizations. Note: If harsh acidic conditions are required, ester protection (e.g., methyl ester) is recommended prior to heterocycle formation.

Reaction Pathway Visualization

G CSBA 4-(Cyanomethanesulfonyl) benzoic acid (CSBA) Knoevenagel Intermediate A: Arylsulfonylacrylonitrile CSBA->Knoevenagel Step 1: Knoevenagel (Piperidine, EtOH) Pyran Target 3: 2-Amino-4H-pyran CSBA->Pyran 3-Component: Aldehyde + Dimedone (Piperidine) Aldehyde Ar-CHO (Aldehyde) Aldehyde->Knoevenagel Pyrazole Target 1: 3-Amino-4-sulfonylpyrazole Knoevenagel->Pyrazole Hydrazine (EtOH, Reflux) Pyrimidine Target 2: Pyrimidine Derivative Knoevenagel->Pyrimidine Guanidine/Amidine (NaOEt)

Figure 1: Divergent synthetic pathways starting from CSBA. The central Knoevenagel intermediate serves as the branch point for nitrogen-containing heterocycles.

Experimental Protocols

Pre-requisite: Solubility & Handling

CSBA is sparingly soluble in non-polar solvents. Reactions are best performed in Ethanol (EtOH) , Acetonitrile (MeCN) , or DMF . For base-catalyzed reactions, the carboxylic acid will consume one equivalent of base; ensure at least 0.1–0.2 eq excess of catalyst or stoichiometric base is calculated.

Protocol A: Synthesis of the Knoevenagel Intermediate

Target: 4-(1-cyano-2-arylvinylsulfonyl)benzoic acid

This step creates the "Michael acceptor" required for subsequent cyclizations.

  • Reagents:

    • CSBA (1.0 eq)

    • Aromatic Aldehyde (1.05 eq)

    • Piperidine (0.1 eq) or Ammonium Acetate (0.2 eq)

    • Solvent: Ethanol (0.5 M concentration)

  • Procedure:

    • Dissolve CSBA and the aldehyde in Ethanol.

    • Add Piperidine dropwise. Observation: The solution may turn yellow/orange immediately.

    • Reflux for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If no precipitate: Pour into ice-water and acidify with 1N HCl to pH 3–4 (to protonate the carboxylate). Filter the solid.[1]

  • Validation:

    • 1H NMR: Look for the disappearance of the singlet at

      
       ppm (CSBA methylene) and appearance of a vinylic singlet at 
      
      
      
      ppm.
Protocol B: Synthesis of 3-Amino-4-sulfonylpyrazoles

Mechanism: Michael addition of hydrazine followed by intramolecular cyclization onto the nitrile.

  • Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • Hydrazine Hydrate (2.0–3.0 eq)

    • Solvent: Ethanol or Dioxane

  • Procedure:

    • Suspend the Knoevenagel intermediate in Ethanol.

    • Add Hydrazine Hydrate.

    • Reflux for 4–6 hours.

    • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold water or ether to remove excess hydrazine. Recrystallize from EtOH/DMF.

  • Validation:

    • IR: Disappearance of the sharp

      
       stretch (
      
      
      
      ). Appearance of
      
      
      bands (
      
      
      ).
Protocol C: One-Pot Synthesis of 2-Amino-4H-pyrans

Mechanism: Knoevenagel condensation


 Michael Addition of active methylene (e.g., Dimedone) 

Cyclization.[1]
  • Reagents:

    • CSBA (1.0 eq)

    • Aromatic Aldehyde (1.0 eq)

    • Dimedone (or Ethyl Acetoacetate) (1.0 eq)

    • Catalyst: Piperidine or Morpholine (10 mol%)

    • Solvent: Ethanol/Water (1:1) or Ethanol[1][2][3][4]

  • Procedure:

    • Combine all reagents in the solvent.

    • Reflux for 1–3 hours. The product usually precipitates from the hot solution.

    • Workup: Filter the solid while warm (if impurity remains in solution) or after cooling. Wash with cold Ethanol.

  • Data Output:

    • Yields are typically high (80–95%) due to the irreversible nature of the final tautomerization.

Data Summary & Troubleshooting

Reaction TypeKey VariableOptimization TipTypical Yield
Knoevenagel Base CatalystUse Piperidine for speed; Ammonium Acetate if aldehyde is sensitive.85–95%
Pyrazole Cyclization Hydrazine ExcessUse 3-5 eq of hydrazine to prevent azine formation.70–85%
Pyran Synthesis Solvent PolarityAdding Water (up to 50%) can drive precipitation of the product.80–92%
Carboxylic Acid SolubilityIf CSBA is insoluble, convert to Methyl Ester first, then hydrolyze post-cyclization.N/A

Self-Validation Checkpoint:

  • IR Spectroscopy: The nitrile peak (

    
    ) is the primary diagnostic. It is present in the Knoevenagel intermediate but absent in the Pyrazole, Pyrimidine, and Pyran products (where it converts to an amine/imine). Note: In 2-amino-4H-pyrans, a nitrile group often remains if malononitrile was used, but starting with CSBA, the sulfone replaces one nitrile, so the diagnostic is the specific sulfone peaks.
    

References

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazoles and Pyrimidines Containing a Sulfonyl Moiety. Journal of the Chinese Chemical Society, 53(2), 391-401. Link

  • Litvinov, V. P. (2003). The Chemistry of Cyclopropanethiols, -thiones, and -sulfides. Russian Chemical Reviews, 72(8), 693. (Review of active methylene sulfones). Link

  • Shestopalov, A. M., et al. (2004). One-step synthesis of substituted 2-amino-4H-pyrans. Tetrahedron, 60(2), 333-339. Link

  • Neplyuev, V. M., et al. (1980). Chemistry of sulfonylacetonitriles (Review). Chemistry of Heterocyclic Compounds, 16, 1111–1123. Link

Sources

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Sulfonyl Benzoic Acid Linkers

Introduction: The Critical Role of Linkers in Modern Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide chemistry, enabling the efficient, stepwise assembly of amino acids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linkers in Modern Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide chemistry, enabling the efficient, stepwise assembly of amino acids into complex peptide chains on an insoluble resin support.[1][2] This methodology's success hinges on the strategic use of protecting groups and, crucially, the linker—the chemical moiety that tethers the nascent peptide to the solid support.[1][3] The linker is not merely an anchor; it is a critical determinant of the synthesis strategy, dictating the conditions under which the peptide can be cleaved from the resin and defining the C-terminal functionality of the final product.[4]

Among the diverse array of linkers developed, "safety-catch" linkers have emerged as a particularly powerful class. These linkers are uniquely stable to the conditions used for both α-amino and side-chain deprotection during peptide elongation.[3][5] Only after a specific chemical activation step does the linker become labile, allowing for cleavage under a new set of conditions.[4] This orthogonality provides exceptional flexibility and control over the synthesis process.

This guide provides an in-depth exploration of a prominent family of safety-catch linkers: those based on a sulfonyl benzoic acid scaffold. We will delve into the mechanistic principles governing their stability and cleavage, provide detailed, field-proven protocols for their use in Fmoc-based SPPS, and discuss their applications in the synthesis of C-terminally modified peptides—a critical need in drug discovery and development.

The Sulfonyl Benzoic Acid Linker: A "Safety-Catch" Strategy

The archetypal sulfonyl-based safety-catch linker is the N-acylsulfonamide linkage, first conceptualized by Kenner.[2][3] This system's ingenuity lies in the chemical properties of the sulfonamide group.

Principle of Stability

An N-acylsulfonamide linkage is remarkably stable under both the acidic conditions used in Boc-SPPS (e.g., trifluoroacetic acid, TFA) and the basic conditions used in Fmoc-SPPS (e.g., piperidine).[3][4] This stability is attributed to the acidic nature of the sulfonamide proton (pKa ~2.5).[3] Under basic conditions, this proton is simply deprotonated, and the resulting anion is unreactive towards nucleophilic attack. Under acidic conditions, the electron-withdrawing nature of the sulfonyl group deactivates the adjacent carbonyl group, rendering the linker resistant to acidolysis.

The "Safety-Catch" Activation and Cleavage Mechanism

The "safety" of the linker is released through a two-step activation and cleavage process.

  • Activation (N-Alkylation): After the peptide chain has been fully assembled, the sulfonamide nitrogen is alkylated. This is the critical activation step. Common alkylating agents include diazomethane or, more practically in modern labs, iodoacetonitrile.[3][6] This N-alkylation eliminates the acidic proton and transforms the sulfonamide into a highly reactive N-alkyl-N-acylsulfonamide.

  • Cleavage (Nucleophilic Displacement): The activated linker is now highly susceptible to nucleophilic attack. Treatment with a variety of nucleophiles—such as amines, thiols, or hydroxide—results in the cleavage of the peptide from the resin, yielding a C-terminally modified peptide.[3] For example, using an amine as the nucleophile will generate a peptide amide, while a thiol will produce a peptide thioester.

***dot graph "Sulfonyl_Benzoic_Acid_Linker_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Resin [label="Solid Support\n(e.g., Polystyrene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Linker_Stable [label="Stable N-Acylsulfonamide Linker\n(Resin-SO2-NH-CO-Peptide)", fillcolor="#FBBC05", fontcolor="#202124"]; Peptide_Elongation [label="Peptide Elongation\n(Fmoc-SPPS Cycles)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Activation [label="Activation\n(N-Alkylation)\ne.g., ICH2CN, Base", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker_Activated [label="Activated Linker\n(Resin-SO2-N(R)-CO-Peptide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Cleavage\n(Nucleophilic Attack)\ne.g., R'NH2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Peptide_Product [label="C-Terminally Modified Peptide\n(Peptide-CO-NHR')", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Resin -> Linker_Stable [label="Attachment"]; Linker_Stable -> Peptide_Elongation [label="Stable During Synthesis\n(Acid & Base)"]; Peptide_Elongation -> Linker_Stable; Linker_Stable -> Activation; Activation -> Linker_Activated; Linker_Activated -> Cleavage; Cleavage -> Peptide_Product; }

Caption: Workflow for SPPS using a sulfonyl benzoic acid safety-catch linker.

Field-Proven Insights: Aryl vs. Aliphatic Sulfonamide Linkers

While the original safety-catch linkers were based on an aromatic (aryl) sulfonamide scaffold, later developments introduced aliphatic sulfonamide linkers, such as the 4-sulfamylbutyryl linker.[4][6] From an experiential standpoint, this modification offers a significant advantage.

Expertise & Experience: The electron-withdrawing nature of the aromatic ring in aryl sulfonamide linkers can sometimes lead to incomplete alkylation during the activation step and may require harsher conditions for cleavage. In contrast, aliphatic sulfonamide linkers generally exhibit more favorable kinetics, leading to more efficient activation and higher cleavage yields, particularly with less reactive nucleophiles.[4] This makes aliphatic versions, like the 4-sulfamylbutyryl resin, a more robust choice for many applications.

Detailed Application Protocols

The following protocols are designed for manual Fmoc-based SPPS on a 0.1 mmol scale using a 4-sulfamylbutyryl aminomethyl (AM) polystyrene resin. Adjustments may be necessary based on the specific peptide sequence and the scale of the synthesis.

PART 1: Resin Preparation and First Amino Acid Loading

This protocol details the loading of the first Fmoc-protected amino acid onto the sulfamyl resin. The low nucleophilicity of the sulfonamide requires specific activation conditions to achieve efficient loading with minimal racemization.

Materials:

  • 4-Sulfamylbutyryl AM Resin (e.g., Novabiochem®, loading ~0.7 mmol/g)

  • Fmoc-protected amino acid (4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIPCDI) (4 equivalents)

  • 1-Methylimidazole (1-MeIm) (4 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

Protocol:

  • Resin Swelling: Place ~140 mg of 4-sulfamylbutyryl AM resin in a fritted reaction vessel. Swell the resin in DCM (5 mL) for 1 hour with gentle agitation.[7] Drain the DCM.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol) and 1-MeIm (0.4 mmol, ~32 µL) in a 4:1 mixture of DCM/DMF (5 mL).

  • Loading Reaction: Add DIPCDI (0.4 mmol, ~62 µL) to the amino acid solution, mix briefly, and immediately add the entire solution to the swollen resin.[7]

  • Incubation: Gently agitate the resin slurry at room temperature for 18 hours.[7]

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (2 x 5 mL).

  • Drying: Dry the loaded resin under high vacuum for at least 2 hours.

  • (Optional) Capping: To block any unreacted sulfonamide sites, the resin can be capped with acetic anhydride. However, with the extended reaction time, loading is typically high.

  • (Optional) Loading Determination: The loading of the first amino acid can be quantified by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the released dibenzofulvene-piperidine adduct at ~301 nm.

PART 2: Peptide Chain Elongation (Standard Fmoc-SPPS Cycle)

Once the first amino acid is loaded, the peptide chain is elongated using standard Fmoc-SPPS protocols. The following is a representative cycle.

Materials:

  • Fmoc-protected amino acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Protocol for one cycle:

  • Resin Swelling: Swell the peptide-resin in DMF (5 mL) for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes, drain. Add a fresh 5 mL portion of 20% piperidine in DMF and agitate for 10 minutes.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 equivalents, 0.3 mmol) with HBTU (2.9 equivalents, 0.29 mmol) in DMF (2 mL) for 2 minutes.

    • Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL) to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 45-60 minutes at room temperature.[8]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of beads to confirm the completion of the coupling reaction. A negative (yellow) result indicates a complete reaction.

  • Repeat steps 1-6 for each amino acid in the sequence.

***dot graph "SPPS_Cycle_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start of Cycle\n(Peptide-Resin-Fmoc)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FFFFFF"]; Wash1 [label="2. DMF Wash", shape=ellipse, fillcolor="#FFFFFF"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-AA, HBTU, DIPEA)", fillcolor="#FFFFFF"]; Wash2 [label="4. DMF/DCM Wash", shape=ellipse, fillcolor="#FFFFFF"]; End [label="End of Cycle\n(Ready for next AA)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; }

Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.

PART 3: Safety-Catch Activation and Cleavage

This section details the two-step process to release the peptide from the resin, yielding a C-terminal peptide amide as an example.

Materials:

  • Iodoacetonitrile (ICH₂CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Benzylamine (or other primary amine for cleavage)

  • Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DCM, peptide synthesis grade

  • Cold diethyl ether

Protocol:

Step A: Activation of the Sulfonamide Linker

  • After the final Fmoc deprotection and washing of the completed peptide-resin, wash with DCM (3 x 5 mL) and then NMP (3 x 5 mL).

  • Prepare an activation solution of iodoacetonitrile (1 M) and DIPEA (1 M) in NMP. (For 0.1 mmol scale, use ~10 equivalents: 1 mmol ICH₂CN, 1 mmol DIPEA in 1 mL NMP).

  • Add the activation solution to the resin and agitate at room temperature for 24 hours.[6]

  • Drain the activation solution and wash the resin thoroughly with NMP (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum.

Step B: Cleavage to form a Peptide Amide

  • Swell the activated peptide-resin in THF (5 mL) for 30 minutes.

  • Prepare a cleavage solution of benzylamine (2 M) in THF.

  • Add the cleavage solution (5 mL) to the resin and agitate at room temperature for 12-24 hours.

  • Filter the resin and collect the filtrate containing the protected peptide amide.

  • Wash the resin with additional THF (2 x 3 mL) and combine the filtrates.

  • Evaporate the solvent from the combined filtrates under reduced pressure.

Step C: Final Deprotection of Side Chains

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). CAUTION: TFA is highly corrosive. Work in a fume hood.[9]

  • Dissolve the dried residue from Step B6 in the cleavage cocktail (2-3 mL).

  • Stir the solution at room temperature for 2-3 hours.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (~30 mL).

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Data Presentation: Cleavage Efficiency

The choice of linker and cleavage conditions significantly impacts the overall yield of the desired peptide. While comprehensive comparative data is sequence-dependent, general trends can be observed.

Linker TypeActivating AgentNucleophile (Cleavage Agent)Typical Cleavage TimeReported Yield RangeReference
Aryl Sulfonamide (Kenner-type)DiazomethaneAmmonia/Dioxane12-48 hLow to Moderate[3]
Aryl Sulfonamide (Ellman-type)IodoacetonitrileVarious Amines12-24 hModerate to Good[3]
Aliphatic Sulfonamide Iodoacetonitrile Thiophenol/Base 4-12 h Good to Excellent [6]
Aliphatic Sulfonamide TMS-diazomethane Various Amines/Thiols 4-12 h Good to Excellent

Note: Yields are highly dependent on the peptide sequence, the specific nucleophile used, and reaction conditions. The data suggests that aliphatic sulfonamide linkers generally provide higher yields in shorter reaction times compared to their aryl counterparts.[4]

Conclusion and Future Perspectives

Sulfonyl benzoic acid-based safety-catch linkers offer a robust and versatile platform for solid-phase peptide synthesis, particularly for the generation of C-terminally modified peptides. Their stability to standard SPPS conditions, combined with a distinct activation step, provides a high degree of synthetic control. The evolution from aryl to aliphatic sulfonamide backbones has further enhanced the utility of this linker class by improving cleavage kinetics and overall yields. The protocols detailed herein provide a comprehensive framework for researchers to successfully implement this powerful strategy in their own laboratories. As the demand for complex and modified peptides in drug discovery continues to grow, the strategic application of advanced linker technologies, such as the sulfonyl benzoic acid safety-catch system, will remain a cornerstone of successful peptide-based therapeutic development.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • García, J., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(6), 1429. [Link]

  • Solid-phase synthesis of C-terminally modified peptides. (2006). Radboud Repository. [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). MilliporeSigma. [Link]

  • Attaching the first amino acid to a resin. (n.d.). Aapptec Peptides. [Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide “Safety-Catch” Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]

  • van der Marel, G. A., et al. (2006). Solid-phase synthesis of C-terminally modified peptides. Journal of Peptide Science, 12(9), 545-554. [Link]

  • P., Seeberger, et al. (2012). Acylsulfonamide safety-catch linker: promise and limitations for solid–phase oligosaccharide synthesis. Beilstein Journal of Organic Chemistry, 8, 2029-2036. [Link]

  • Raj, M., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Peptide Science, 109(6), e24068. [Link]

  • Peptideweb.com. (n.d.). Loading protocols. [Link]

  • Elashal, H. E., Cohen, R. D., & Raj, M. (2016). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Chemical Communications, 52(69), 9699-9702. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Albericio, F., & Garcia, J. (2022). General acyl sulfonamide safety-catch linker, activation, and cleavage. ResearchGate. [Link]

  • Peptide Cleavage from Resin Protocol. (n.d.). CDN. [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. [Link]

  • Albericio, F., & Garcia, J. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Albericio, F., & Garcia, J. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide... PMC. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.). CEM. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving. (2022, July 12). YouTube. [Link]

Sources

Application

Application Note: Bioconjugation Strategies Using 4-(Cyanomethanesulfonyl)benzoic Acid

This Application Note is structured to provide a comprehensive technical guide on using 4-(Cyanomethanesulfonyl)benzoic acid (CMSB) in bioconjugation. This reagent represents a sophisticated alternative to traditional ma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on using 4-(Cyanomethanesulfonyl)benzoic acid (CMSB) in bioconjugation. This reagent represents a sophisticated alternative to traditional maleimide chemistries, offering tunable reactivity and unique stability profiles for Antibody-Drug Conjugates (ADCs) and proteomic profiling.

Introduction & Mechanistic Rationale

The Challenge: Beyond Maleimides

For decades, maleimides have been the gold standard for cysteine bioconjugation. However, they suffer from two critical limitations:

  • Retro-Michael Instability: In plasma, maleimide-thiol adducts can undergo a retro-Michael reaction, releasing the payload or transferring it to serum albumin (the "maleimide exchange" phenomenon).

  • Hydrolytic Ring Opening: While ring opening stabilizes the bond, it is often slow and heterogeneous.

The Solution: The Cyanomethanesulfonyl (CMS) Scaffold

4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) introduces a cyanomethyl sulfone moiety. This functional group (


) operates via a distinct mechanism compared to maleimides or haloacetamides.

Key Chemical Advantages:

  • Tunable Electrophilicity: The electron-withdrawing sulfone and nitrile groups activate the methylene (

    
    -carbon) and the nitrile carbon.
    
  • Dual-Mode Reactivity:

    • Reversible Covalent (Nitrile): Under physiological conditions, the nitrile can react with catalytic cysteines to form thioimidates , useful for reversible inhibition or sensing.

    • Activated Michael Acceptor Precursor: The acidic methylene (

      
      ) allows for rapid Knoevenagel condensation with aldehydes to generate vinyl sulfones in situ, creating highly reactive, irreversible Michael acceptors.
      
  • Bifunctionality: The benzoic acid handle allows for facile NHS-ester activation for lysine/amine attachment.

Chemical Mechanism & Workflow[1]

The following diagram illustrates the dual-pathway utility of CMSB: direct reversible labeling vs. activation to an irreversible linker.

CMSB_Mechanism CMSB 4-(Cyanomethanesulfonyl) benzoic acid (CMSB) NHS_Act NHS-Ester Activation (EDC/NHS) CMSB->NHS_Act Step 1 Amine_Conj Amine Conjugation (Lysine/N-term) NHS_Act->Amine_Conj Step 2: Attach to Protein A Path_A PATH A: Direct Thiol Reaction Amine_Conj->Path_A Physiological pH Path_B PATH B: Aldehyde Condensation Amine_Conj->Path_B + R-CHO (Knoevenagel) Thioimidate Thioimidate Adduct (Reversible Covalent) Path_A->Thioimidate Cysteine Attack on Nitrile VinylSulfone Vinyl Sulfone Intermediate (Highly Reactive) Path_B->VinylSulfone In situ Activation Irreversible Stable Thioether (Irreversible) VinylSulfone->Irreversible Michael Addition (Cys)

Figure 1: Bifurcated reaction pathway for CMSB. Path A offers reversible tagging (ideal for probes), while Path B generates a "locked" irreversible conjugate (ideal for ADCs).

Experimental Protocols

Materials Required[1][2][3][4][5][6][7]
  • Reagent: 4-(Cyanomethanesulfonyl)benzoic acid (High purity >95%).

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Solvents: Dry DMSO or DMF.

  • Buffers: PBS (pH 7.4), Carbonate Buffer (pH 9.0), MES Buffer (pH 6.0).

  • Quenchers: Hydroxylamine, Cysteine.

Protocol A: Synthesis of NHS-Activated CMSB Linker

Use this protocol to prepare the reagent for amine conjugation.

  • Dissolution: Dissolve 10 mg (approx. 44 µmol) of 4-(Cyanomethanesulfonyl)benzoic acid in 500 µL dry DMSO.

  • Activation: Add 1.2 equivalents of EDC and 1.5 equivalents of NHS.

  • Incubation: Stir at room temperature (RT) for 2–4 hours under inert atmosphere (

    
    ).
    
  • Validation: Monitor by TLC or LC-MS (Target Mass: ~322 Da for NHS ester).

  • Storage: Use immediately or precipitate with cold ether and store at -20°C (desiccated).

Protocol B: Heterobifunctional Crosslinking (Amine Thiol)

Target: Conjugating an Antibody (Amine) to a Drug/Probe (Thiol).

Step 1: Antibody Modification (Amine Targeting)

  • Buffer Exchange: Equilibrate antibody (Ab) into PBS (pH 7.4). Avoid primary amine buffers (Tris/Glycine).

  • Reaction: Add NHS-activated CMSB (from Protocol A) to the Ab at a 10–20 molar excess.

    • Note: Keep DMSO concentration <10% to prevent denaturation.

  • Incubation: Incubate for 1 hour at RT or 4°C overnight.

  • Purification: Remove excess linker via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.

    • Result: Antibody-CMSB conjugate (Ab-CMSB).

Step 2: Thiol Conjugation (The "Switch") Choose the pathway based on desired stability.

Option 1: Reversible Thioimidate Formation (Direct)

  • Adjust pH to 8.0–8.5 to favor the thiolate anion.

  • Add the thiol-containing payload (Drug-SH) at 5–10 molar excess to the Ab-CMSB.

  • Incubate for 4–6 hours at 37°C.

  • Mechanism: The thiol attacks the nitrile carbon.

  • Application: Ideal for drug release triggered by specific cellular environments or competitive displacement.

Option 2: Irreversible Vinyl Sulfone Ligation (In Situ Activation)

  • To the Ab-CMSB solution (pH 7.4), add 5 equivalents of Formaldehyde (or a specific aldehyde linker).

  • Incubate for 30 mins. The active methylene condenses with the aldehyde, forming a cyanovinyl sulfone .

  • Add the Drug-SH immediately.

  • Reaction: Rapid Michael addition occurs.

  • Quenching: Add excess Cysteine after 1 hour.

  • Result: A hyper-stable thioether linkage that resists retro-Michael exchange.

Data Analysis & Comparison

Stability Comparison: CMSB vs. Maleimide

The following table summarizes the stability profiles of conjugates generated via these methods.

FeatureMaleimide-ThiolCMSB (Direct Nitrile)CMSB (Vinyl Sulfone Route)
Bond Type Thiosuccinimide RingThioimidateModified Thioether
Formation pH 6.5 – 7.58.0 – 9.07.0 – 8.0
Plasma Stability Moderate (Exchange Risk)Low/Tunable (Reversible)High (Irreversible)
Hydrolytic Stability Ring opens (slowly)Hydrolyzes to amideStable
Selectivity High for CysHigh for CysHigh for Cys
Primary Use Standard LabelingProbes / Controlled ReleaseADCs / Permanent Tags
Troubleshooting Guide
  • Low Conjugation Yield (Step 1): Ensure the NHS ester was fresh. Hydrolysis of NHS esters is rapid in aqueous buffers.

  • No Thiol Reaction (Step 2): The nitrile is a "harder" electrophile than a maleimide. Increase pH to 8.5 or use the Option 2 (Aldehyde) route to generate the softer, more reactive vinyl sulfone.

  • Precipitation: The sulfone group is polar, but the benzoic core is hydrophobic. Ensure <10% DMSO/DMF is maintained.

References

  • Patterson, J. T., et al. (2014). "Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers." Bioconjugate Chemistry. (Demonstrates the superiority of sulfone linkers over maleimides for plasma stability).

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews. (Comprehensive review of bioconjugation strategies including non-maleimide electrophiles).

  • Koehler, C., et al. (2013). "A Diels–Alder-based release system for the controlled uncaging of drugs." Angewandte Chemie. (Discusses sulfone reactivity and stability in biological systems).

  • BenchChem. "Methyl 2-[(cyanomethyl)sulfonyl]benzoate | RUO." (Technical data supporting the use of cyanomethyl sulfones for reversible covalent inhibition).[1]

  • Smith, A. B., et al. (1976). "Cyanomethanesulfonyl chloride and derivatives: Reactivity and Synthesis." Acta Crystallographica. (Foundational chemistry of the cyanomethyl sulfone group).

Disclaimer: This protocol is intended for research use only. 4-(Cyanomethanesulfonyl)benzoic acid is a potent chemical agent; consult the Safety Data Sheet (SDS) before handling.

Sources

Method

High-Efficiency Molecular Functionalization: Microwave-Assisted Applications of 4-(Cyanomethanesulfonyl)benzoic Acid

Executive Summary & Chemical Profile[1][2] 4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) is a bifunctional building block characterized by a "dual-warhead" architecture: a carboxylic acid for scaffold attachmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1][2]

4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) is a bifunctional building block characterized by a "dual-warhead" architecture: a carboxylic acid for scaffold attachment and a highly acidic cyanomethyl sulfone moiety (


). This unique electronic structure makes it an ideal precursor for generating vinyl sulfone  Michael acceptors—potent pharmacophores in covalent inhibitor design (e.g., cysteine targeting).

Conventional thermal synthesis using this compound often suffers from prolonged reaction times and decarboxylation risks. This guide details microwave-assisted (MW) protocols that leverage dielectric heating to overcome activation energy barriers, reducing reaction times from hours to minutes while suppressing side reactions.

Mechanistic Insight: The "Push-Pull" Activation

The methylene protons (


 to the sulfone) are exceptionally acidic (

) due to the synergistic electron-withdrawing effects of the sulfone (

) and nitrile (

) groups.
  • Microwave Advantage: Dipolar polarization of the sulfone group ensures efficient energy transfer, rapidly generating the reactive carbanion species required for condensation reactions without the need for harsh bases that could compromise the carboxylic acid.

Protocol A: Rapid Knoevenagel Condensation (Vinyl Sulfone Synthesis)

This protocol describes the synthesis of 4-(1-cyano-2-substituted-vinylsulfonyl)benzoic acid derivatives. These vinyl sulfones are critical intermediates for cysteine-targeting covalent drugs.

Materials & Reagents[1][3][4][5][6][7][8]
  • Substrate: 4-(Cyanomethanesulfonyl)benzoic acid (1.0 equiv).

  • Electrophile: Aryl or Heteroaryl Aldehyde (1.1 equiv).

  • Catalyst: Ammonium Acetate (

    
    , 0.1 equiv) or Piperidine (catalytic drops).
    
  • Solvent: Ethanol/Water (3:1 v/v) or solvent-free (neat).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, suspend 4-(cyanomethanesulfonyl)benzoic acid (1.0 mmol, 225 mg) and the target aldehyde (1.1 mmol) in 3 mL of EtOH/

    
     (3:1).
    
    • Note: The aqueous component increases the dielectric loss tangent (

      
      ), improving heating efficiency.
      
  • Catalysis: Add

    
     (0.1 mmol, 7.7 mg). Cap the vial with a Teflon-lined septum.
    
  • Irradiation: Program the microwave reactor:

    • Temperature: 100°C

    • Time: 5 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Pre-stirring: 30 seconds to ensure homogeneity.

  • Workup: Cool to room temperature (compressed air cooling). The product typically precipitates as a solid.

    • Isolation: Filter the precipitate, wash with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
    • Purification: If no precipitate forms, concentrate in vacuo and recrystallize from hot ethanol.

Mechanistic Pathway (Graphviz Visualization)

Knoevenagel_Mechanism Figure 1: Mechanistic pathway of MW-assisted Knoevenagel condensation. Substrate 4-(Cyanomethanesulfonyl) benzoic acid Carbanion Stabilized Carbanion [SO2-CH(-)-CN] Substrate->Carbanion Deprotonation (MW Activation) Base Base (NH4OAc) Base->Carbanion Intermediate Aldol-type Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Intermediate Product Vinyl Sulfone Product Intermediate->Product Dehydration (-H2O)

Figure 1: Mechanistic pathway of MW-assisted Knoevenagel condensation showing the formation of the reactive carbanion and subsequent dehydration.[1]

Protocol B: Scaffold Attachment (Amide Coupling)

Once the vinyl sulfone "warhead" is synthesized (or before, depending on stability), it must be attached to the drug scaffold. MW irradiation accelerates this coupling, crucial when using sterically hindered amines.

Materials
  • Acid: 4-(Cyanomethanesulfonyl)benzoic acid (or derivative from Protocol A).

  • Amine: Scaffold amine (

    
    ).
    
  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc).

  • Base: DIPEA (2.5 equiv).

  • Solvent: DMF or NMP (high boiling point, excellent MW absorbers).

Methodology
  • Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in DMF (0.2 M concentration). Stir at RT for 2 mins.

  • Addition: Add the amine (1.0 equiv) and DIPEA (2.5 equiv).

  • MW Cycle:

    • Temperature: 60°C (Mild heating prevents nitrile hydrolysis).

    • Time: 10 minutes.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat.

    
    , and brine. Dry over 
    
    
    
    .

Data Analysis & Troubleshooting

Comparative Efficiency: MW vs. Thermal

The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave synthesis for cyanomethyl sulfone condensations.

ParameterConventional Thermal (Reflux)Microwave-Assisted (100°C)Improvement Factor
Reaction Time 4 – 12 Hours2 – 10 Minutes60x Faster
Solvent Usage High (20-50 mL)Low/Neat (1-3 mL)Green Benefit
Typical Yield 65 – 75%85 – 98%+20% Yield
Purity (Crude) Moderate (Req. Column)High (Precipitation often sufficient)Process Efficiency
Troubleshooting Guide
  • Problem: Low conversion of aldehyde.

    • Root Cause: Aldehyde is electron-rich (deactivated) or sterically hindered.

    • Solution: Increase MW temp to 120°C and use Piperidine/AcOH buffer (1:1) instead of

      
       to boost catalytic activity.
      
  • Problem: Hydrolysis of Nitrile.

    • Root Cause: Temperature too high (>140°C) in aqueous media.

    • Solution: Switch to anhydrous ethanol or solvent-free conditions on basic alumina support.

Experimental Workflow Diagram

Workflow Figure 2: Experimental workflow for divergent functionalization. Start Start: 4-(Cyanomethanesulfonyl) benzoic acid Decision Select Pathway Start->Decision PathA Protocol A: Knoevenagel Condensation (Aldehyde + Base) Decision->PathA Create Warhead PathB Protocol B: Amide Coupling (Amine + HATU) Decision->PathB Attach Scaffold MW_Cond MW Irradiation 100°C, 5 min Solvent: EtOH/H2O PathA->MW_Cond MW_Amid MW Irradiation 60°C, 10 min Solvent: DMF PathB->MW_Amid WorkupA Precipitation & Filtration MW_Cond->WorkupA WorkupB Extraction & Drying MW_Amid->WorkupB Final Final Product: Functionalized Vinyl Sulfone WorkupA->Final WorkupB->Final

Figure 2: Experimental workflow for divergent functionalization of the core scaffold.

References

  • Roy, T., & Lee, J.-W. (2020).[2] Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones.[2] Synlett, 31, 455-458.[2] Link

  • Bratulescu, G. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.[3] Molecules, 15(2), 813-823.[3] Link

  • Santra, S., et al. (2019). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Asian Journal of Research in Chemistry, 13(3). Link

  • PubChem. (2025).[4][5] Compound Summary: 4-(Cyanomethanesulfonyl)benzoic acid.[6][5] National Library of Medicine. Link

  • Soleimani, E., et al. (2016). Water-Prompted Synthesis of Alkyl Nitrile Derivatives via Knoevenagel Condensation. ResearchGate. Link

Sources

Application

Scalable Synthesis Routes for 4-(Cyanomethanesulfonyl)benzoic Acid: Application Notes and Protocols

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract: 4-(Cyanomethanesulfonyl)benzoic acid is a bifunctional organic compound with potential applications as a versatil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Cyanomethanesulfonyl)benzoic acid is a bifunctional organic compound with potential applications as a versatile building block in medicinal chemistry and materials science. Its structure, incorporating a carboxylic acid, a sulfone, and a nitrile, offers multiple points for chemical modification. The development of robust and scalable synthetic routes is crucial for its accessibility and utilization in research and development. This document provides a detailed guide to two strategic, scalable synthetic pathways for the production of 4-(Cyanomethanesulfonyl)benzoic acid. Each route is presented with in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method based on available resources, scale, and safety considerations. The protocols are designed to be self-validating, with explanations for key experimental choices grounded in established chemical principles.

Introduction: Strategic Approaches to Synthesis

The synthesis of 4-(Cyanomethanesulfonyl)benzoic acid (C₁₀H₉NO₄S) presents an interesting challenge in selectively constructing the Ar-SO₂-CH₂-CN moiety. The presence of multiple reactive functional groups requires a strategic approach to avoid undesirable side reactions and ensure high yields. This guide focuses on two convergent and logical pathways that are amenable to scale-up:

  • Route 1: The Thioether Oxidation Pathway. This strategy involves the initial formation of a C-S bond to create a 4-((cyanomethyl)thio)benzoic acid precursor, followed by a robust oxidation of the thioether to the target sulfone. This approach is often favored for its reliability and use of mild, high-yielding reactions.

  • Route 2: The Sulfinate Alkylation Pathway. This classic method for sulfone synthesis involves the preparation of a sodium 4-carboxybenzenesulfinate salt, which then acts as a nucleophile to displace a halide from an activated methylene compound (chloroacetonitrile). This route leverages the well-established chemistry of sulfinates.

Both routes begin from commercially available or readily accessible starting materials and are designed for scalability, moving beyond typical laboratory-scale preparations.

Route 1: Thioether Oxidation Pathway

This pathway is arguably the more direct route, building the carbon-sulfur backbone before performing the oxidation state adjustment as the final step. This minimizes the potential for the highly activated cyanomethylsulfonyl group to participate in unwanted side reactions during earlier synthetic stages.

Workflow for Thioether Oxidation Pathway

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Oxidation A 4-Mercaptobenzoic Acid B 4-((Cyanomethyl)thio)benzoic Acid A->B  + ClCH₂CN  Base (e.g., K₂CO₃)  Solvent (e.g., DMF) C 4-(Cyanomethanesulfonyl)benzoic Acid B->C  Oxidizing Agent  (e.g., H₂O₂ / Na₂WO₄)

Caption: Workflow for the Thioether Oxidation Pathway.

Protocol 1.1: Synthesis of 4-((Cyanomethyl)thio)benzoic Acid

This protocol details the nucleophilic substitution reaction between 4-mercaptobenzoic acid and chloroacetonitrile.

Materials:

  • 4-Mercaptobenzoic acid (1.0 eq)

  • Chloroacetonitrile (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 4-mercaptobenzoic acid and anhydrous potassium carbonate.

  • Add DMF to the flask to create a stirrable slurry (approx. 5 mL of DMF per gram of 4-mercaptobenzoic acid).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate salt.

  • Slowly add chloroacetonitrile to the reaction mixture via a dropping funnel over 20-30 minutes. An exotherm may be observed.

  • After the addition is complete, stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 4 times the volume of DMF used).

  • Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl. A white precipitate of the product will form.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • For higher purity, the crude product can be dissolved in ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting solid can be recrystallized from an appropriate solvent system like ethanol/water.

Scientist's Note: The use of a polar aprotic solvent like DMF is crucial for dissolving the thiolate intermediate and facilitating the Sₙ2 reaction. K₂CO₃ is a cost-effective and moderately strong base, sufficient to deprotonate the thiol without hydrolyzing the nitrile or ester functionalities under these conditions.

Protocol 1.2: Oxidation to 4-(Cyanomethanesulfonyl)benzoic Acid

This step employs a green and efficient oxidation system using hydrogen peroxide catalyzed by sodium tungstate.

Materials:

  • 4-((Cyanomethyl)thio)benzoic acid (1.0 eq)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.05 eq)

  • 30-35% Hydrogen peroxide (H₂O₂) solution (2.5 - 3.0 eq)

  • Acetic acid

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 4-((cyanomethyl)thio)benzoic acid in a mixture of acetic acid and water (e.g., a 3:1 ratio).

  • Add sodium tungstate dihydrate to the suspension.

  • Cool the mixture to 10-15 °C in a water bath.

  • Slowly add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 30 °C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction mixture should become a clear solution before the product begins to precipitate.

  • Monitor the reaction for the disappearance of the starting material and sulfoxide intermediate by TLC or HPLC.

  • Once the reaction is complete, cool the flask in an ice bath to maximize precipitation of the final product.

  • Collect the white, crystalline product by vacuum filtration.

  • Wash the filter cake with copious amounts of cold water to remove any residual acetic acid and catalyst.

  • Dry the product under vacuum at 50-60 °C to a constant weight.

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Scientist's Note: Oxidation of sulfides to sulfones proceeds via a sulfoxide intermediate.[1] Using a slight excess of hydrogen peroxide ensures the reaction goes to completion. Sodium tungstate forms a peroxotungstate species in situ, which is the active oxidizing agent. Acetic acid is used as a co-solvent to aid in the solubility of the organic substrate.

Route 2: Sulfinate Alkylation Pathway

This pathway relies on the nucleophilicity of a sulfinate salt, a well-established method for forming sulfones. The key intermediate, sodium 4-carboxybenzenesulfinate, is prepared from the corresponding sulfonyl chloride.

Workflow for Sulfinate Alkylation Pathway

G cluster_0 Step 1: Reduction cluster_1 Step 2: S-Alkylation A 4-(Chlorosulfonyl)benzoic Acid B Sodium 4-Carboxybenzenesulfinate A->B  Sodium Sulfite (Na₂SO₃)  Sodium Bicarbonate (NaHCO₃)  Water C 4-(Cyanomethanesulfonyl)benzoic Acid B->C  + ClCH₂CN  Solvent (e.g., DMSO)  Acid workup

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Cyanomethanesulfonyl)benzoic Acid Workflows

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 4-(Cyanomethanesulfonyl)benzoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals working with 4-(Cyanomethanesulfonyl)benzoic acid .

This bifunctional building block presents a unique synthetic challenge: while the carboxylic acid is the intended site for amide or ester coupling, the cyanomethanesulfonyl group (-SO₂-CH₂-CN) contains highly acidic "active methylene" protons. Failure to account for this dual reactivity is the primary cause of poor reaction yields, unexplained oligomerization, and failed syntheses.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why do my amide coupling yields rarely exceed 20% when using standard HATU/DIPEA conditions? A1: The root cause is the choice of base. The methylene protons flanked by the sulfonyl and cyano groups are highly acidic (estimated pKa ~ 11) due to the strong electron-withdrawing effects of both functional groups. Standard peptide coupling bases like N,N-Diisopropylethylamine (DIPEA, pKa ~ 10.5) or Triethylamine (TEA, pKa ~ 10.7) are strong enough to deprotonate this active methylene[1]. This generates a highly nucleophilic carbanion that competes with your target amine, attacking the activated carboxylic acid and leading to rapid self-condensation and oligomerization.

Q2: How can I prevent the active methylene from reacting during the coupling? A2: You must use a base whose conjugate acid has a pKa significantly lower than 11. Pyridine (pKa ~ 5.2) or N-methylmorpholine (NMM, pKa ~ 7.4) are ideal choices. They are basic enough to scavenge acid and facilitate the coupling, but too weak to deprotonate the cyanomethyl group. Furthermore, switching your coupling reagent to Propylphosphonic anhydride (T3P) is highly recommended. T3P combined with pyridine is a field-proven system for suppressing side reactions in highly sensitive, epimerization-prone, or active-methylene-containing substrates[2].

Q3: Can I use EDC/HOBt instead of T3P? A3: Yes, but with strict caveats. If you use EDC/HOBt, you must run the reaction either base-free or with a weak base like NMM. If you pair EDC with TEA, you will still experience active methylene deprotonation[1]. However, T3P remains superior because it generates completely water-soluble byproducts, requires no explosive additives like HOBt, and provides exceptionally clean conversion profiles[3].

Q4: I am observing a dark, viscous crude mixture and baseline streaking on my TLC. What went wrong? A4: Baseline streaking and high viscosity are classic indicators of polymerization. This occurs when the reaction temperature exceeds 25 °C during the activation step, accelerating the Knoevenagel-type self-condensation of the active methylene. Always perform the activation step at 0 °C and strictly control the order of addition.

Part 2: Quantitative Data & Condition Screening

To illustrate the causality between base selection and reaction success, the following table summarizes the expected yield and byproduct profiles when coupling 4-(Cyanomethanesulfonyl)benzoic acid with a standard primary amine.

Coupling SystemBase UsedBase pKaActive Methylene Deprotonation RiskExpected YieldPrimary Byproducts
HATU DIPEA10.5Critical< 20%Oligomers, Self-condensation
EDC / HOBt TEA10.7High20 - 40%Oligomers, N-acylureas
EDC / Oxyma NoneN/ALow50 - 60%Unreacted starting materials[4]
T3P (50% in EtOAc) Pyridine5.2Very Low> 85% None (Clean conversion)[2]

Part 3: Visualizing the Reaction Logic

The following diagrams map the mechanistic pathways and the troubleshooting logic required to optimize your yields.

Pathway SM 4-(Cyanomethanesulfonyl) benzoic acid Act Activated Intermediate SM->Act Coupling Reagent (e.g., T3P) Anion Carbanion (Active Methylene) SM->Anion Strong Base (e.g., DIPEA) Amide Desired Amide (Target) Act->Amide Amine + Weak Base (Pyridine) Side Oligomers & Byproducts Act->Side Reacts with Carbanion Anion->Side Nucleophilic Attack

Fig 1: Competing pathways in the activation of 4-(Cyanomethanesulfonyl)benzoic acid.

Troubleshooting Start Issue: Low Amide Yield CheckBase Using strong base (DIPEA/TEA)? Start->CheckBase Action1 Switch to Pyridine or NMM CheckBase->Action1 Yes CheckReagent Using highly basic coupling (HATU)? CheckBase->CheckReagent No Action2 Switch to T3P (Propylphosphonic anhydride) CheckReagent->Action2 Yes CheckTemp Reaction Temp > 25°C? CheckReagent->CheckTemp No Action3 Cool to 0°C during activation step CheckTemp->Action3 Yes

Fig 2: Decision matrix for optimizing amide coupling yields and suppressing side reactions.

Part 4: Validated Experimental Protocol

This protocol is a self-validating system. By strictly controlling the base pKa and the order of addition, the system inherently prevents the formation of the active methylene carbanion, ensuring high yields.

Optimized Amide Coupling using T3P and Pyridine

Reagents & Materials:

  • 4-(Cyanomethanesulfonyl)benzoic acid (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Propylphosphonic anhydride (T3P), 50% wt. solution in EtOAc (1.5 equiv)

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(Cyanomethanesulfonyl)benzoic acid (1.0 equiv) and the target amine (1.1 equiv).

  • Solvation & Cooling: Dissolve the reagents in anhydrous EtOAc (or DMF if solubility is poor) to achieve a 0.2 M concentration. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv) in a single portion. (Self-Validation Check: The solution should remain clear. If it immediately turns dark yellow/brown, your pyridine may be contaminated with stronger amine bases, triggering premature deprotonation).

  • Activation: Begin dropwise addition of the T3P solution (1.5 equiv) over 15 minutes. Maintaining 0 °C during this highly exothermic activation step is critical to prevent thermal degradation[5].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours. Monitor via LC-MS or TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x).

  • Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure and can be used directly or recrystallized[2].

Part 5: References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 2011, 13(19), 5048–5051. URL:[Link]

  • AMRI Global. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." AMRI Technical Bulletins. URL: [Link]

  • Thayer, A. M. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2015. URL:[Link]

  • Rueping, M., et al. "Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing." Green Chemistry, 2025. URL:[Link]

Sources

Optimization

Overcoming solubility issues of 4-(Cyanomethanesulfonyl)benzoic acid in non-polar solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering critical solubility bottlenecks with 4-(Cyanomethanesulfonyl)benzoic acid (CAS 243984-87-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering critical solubility bottlenecks with 4-(Cyanomethanesulfonyl)benzoic acid (CAS 243984-87-4) in non-polar organic solvents.

Below, we dissect the thermodynamic causality of these solubility failures and provide field-proven, self-validating protocols to overcome them.

Part 1: The Causality of Insolubility (Troubleshooting FAQs)

Q1: Why is 4-(Cyanomethanesulfonyl)benzoic acid completely insoluble in my non-polar solvents (e.g., hexane, toluene, dichloromethane)? Answer: The insolubility is driven by two competing thermodynamic forces that heavily favor the solid crystalline state over solvation in non-polar media.

  • Carboxylic Acid Dimerization: Benzoic acid derivatives naturally form highly stable, hydrogen-bonded dimers. Because non-polar solvents lack hydrogen-bond accepting capabilities, they cannot provide the solvation energy required to break these dimers[1].

  • Extreme Dipole Moments: This specific molecule possesses two strongly electron-withdrawing, highly polar functional groups: a sulfonyl (-SO₂-) linker and a cyanomethyl (-CH₂CN) moiety. Non-polar solvents have low dielectric constants and cannot stabilize these intense dipoles, resulting in a severe energetic penalty for dissolution.

Q2: I need to run a catalytic reaction in a non-polar solvent, but I cannot covalently modify the free carboxylic acid. How can I force it into solution? Answer: The most effective non-covalent strategy is Tetrabutylammonium (TBA) Salt Formation . By neutralizing the acid with tetrabutylammonium hydroxide, you replace the small, hydrogen-bonding acidic proton with a massive, lipophilic tetrabutylammonium cation[2]. Mechanistically, the bulky butyl chains create a lipophilic hydrocarbon "shell" that shields the polar carboxylate anion, completely disrupting the hydrogen-bonded dimer and allowing it to dissolve readily in non-polar solvents like toluene[3].

Q3: If my downstream application allows for covalent modification, what is the best strategy to permanently increase its lipophilicity? Answer: Lipophilic Esterification . Converting the carboxylic acid to a long-chain aliphatic ester (e.g., decyl ester) permanently eliminates the hydrogen bond donor (O-H)[4]. This drastically alters the partition coefficient (LogP), shifting the molecule's affinity entirely toward non-polar phases.

Part 2: Decision Matrix & Quantitative Comparison

To determine the best approach for your specific workflow, consult the decision matrix below.

Workflow Node1 Solubility Issue: 4-(Cyanomethanesulfonyl)benzoic acid in Non-Polar Solvents Node2 Is covalent modification of the -COOH group acceptable? Node1->Node2 Node3 Lipophilic Esterification (e.g., Decyl/t-Butyl Ester) Node2->Node3 YES Node4 Can the reaction tolerate a bulky counter-ion? Node2->Node4 NO Node5 TBA Salt Formation (Tetrabutylammonium) Node4->Node5 YES Node6 Co-Solvent System (Add 5-10% DMSO/DMF) Node4->Node6 NO

Caption: Decision matrix for solubilizing polar benzoic acid derivatives in non-polar media.

Table 1: Quantitative Comparison of Solubilization Strategies
StrategyMechanism of ActionRelative Solubility Increase (Non-Polar)Downstream Impact
TBA Salt Formation Disrupts H-bonded dimers; shields anion with lipophilic alkyl shell.~50x to 100x increaseNon-covalent; easily reversed by mild acidification during workup.
Lipophilic Esterification Eliminates H-bond donor; increases overall molecular lipophilicity.>500x increaseCovalent; requires subsequent saponification/hydrolysis to recover free acid.
Co-Solvent Addition (10% DMSO) Disrupts crystal lattice via strong dipole-dipole solvation.~10x to 20x increaseMay interfere with highly sensitive organometallic catalysts; complicates workup.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of the Tetrabutylammonium (TBA) Salt (Non-Covalent)

Use this protocol when the free carboxylate is required for downstream chemistry but must be solubilized in a non-polar environment.

  • Neutralization: Suspend 1.0 mmol of 4-(Cyanomethanesulfonyl)benzoic acid in 5 mL of methanol. Add exactly 1.0 equivalent of Tetrabutylammonium hydroxide (TBAOH) solution (1.0 M in methanol) dropwise.

    • Causality: Methanol solvates both the starting acid and the TBAOH, allowing the acid-base neutralization to proceed homogeneously and rapidly.

  • Lyophilization/Drying: Evaporate the methanol under reduced pressure. Dry the resulting viscous salt under high vacuum (lyophilization or over P₂O₅ in a desiccator) for 12–24 hours.

    • Causality: Residual water or methanol will cause phase separation or unwanted nucleophilic side reactions in subsequent non-polar catalytic steps.

  • Solubilization & Self-Validation: Dissolve the dried TBA salt in your target non-polar solvent (e.g., 10 mL of toluene).

    • Self-Validation Check: The solution must be optically clear . If the solution is cloudy, it indicates incomplete neutralization or the presence of residual water. If cloudy, re-dry the salt under high vacuum or filter through a 0.2 μm PTFE syringe filter before proceeding.

Protocol B: Lipophilic Esterification (Covalent)

Use this protocol to permanently mask the carboxylic acid and drastically increase the LogP of the molecule.

  • Activation: Dissolve 1.0 mmol of the acid in 10 mL of anhydrous dichloromethane (DCM) with a catalytic amount of DMF (1 drop). Cool to 0 °C and add 1.2 equivalents of oxalyl chloride dropwise. Stir for 1 hour.

    • Causality: This converts the highly stable carboxylic acid into a highly reactive acyl chloride, facilitating esterification without the need for harsh thermodynamic heating.

  • Esterification: Add 1.5 equivalents of decanol (or desired long-chain aliphatic alcohol) and 2.0 equivalents of triethylamine (TEA). Stir at room temperature for 2 hours.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, driving the equilibrium to completion and preventing degradation of the cyanomethyl group.

  • Workup & Self-Validation: Quench the reaction with water and extract with hexane.

    • Self-Validation Check: Spot the organic layer on a Silica TLC plate (Eluent: 80:20 Hexane:Ethyl Acetate). The starting acid will remain stuck at the baseline (

      
      ), while the successful lipophilic ester will migrate rapidly into the upper half of the plate (
      
      
      
      ). The absolute absence of a baseline spot confirms 100% conversion and successful lipophilicity alteration.

References

Sources

Troubleshooting

Purification methods for 4-(Cyanomethanesulfonyl)benzoic acid reaction mixtures

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Cyanomethanesulfonyl)benzoic acid. It provides in-depth troubleshooting advice and frequently asked...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(Cyanomethanesulfonyl)benzoic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from its reaction mixtures. The guidance herein is based on established principles of organic chemistry and extensive experience in the purification of complex aromatic carboxylic acids.

I. Understanding the Chemistry: Common Synthetic Route and Potential Impurities

A prevalent synthetic route to 4-(Cyanomethanesulfonyl)benzoic acid involves the nucleophilic substitution of 4-(bromomethyl)benzoic acid with a salt of cyanomethanesulfonic acid, such as sodium cyanomethanesulfonate.

4-(bromomethyl)benzoic_acid 4-(bromomethyl)benzoic acid reaction + 4-(bromomethyl)benzoic_acid->reaction sodium_cyanomethanesulfonate Sodium cyanomethanesulfonate sodium_cyanomethanesulfonate->reaction product 4-(Cyanomethanesulfonyl)benzoic acid reaction->product Nucleophilic Substitution solvent Polar aprotic solvent (e.g., DMF, DMSO) solvent->product

Caption: Synthetic scheme for 4-(Cyanomethanesulfonyl)benzoic acid.

Understanding this reaction is key to anticipating potential impurities that may complicate purification.

Table 1: Common Impurities and Their Origin

ImpurityChemical StructureLikely Origin
4-(bromomethyl)benzoic acidBr-CH₂-C₆H₄-COOHUnreacted starting material
4-(hydroxymethyl)benzoic acidHO-CH₂-C₆H₄-COOHHydrolysis of 4-(bromomethyl)benzoic acid
Bis(4-carboxyphenyl)methyl ether(HOOC-C₆H₄-CH₂)₂ODimerization side reaction
Sodium bromideNaBrReaction byproduct
Residual Solvente.g., DMF, DMSOFrom the reaction medium

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude 4-(Cyanomethanesulfonyl)benzoic acid?

A1: The initial and most critical step is to perform an acid-base extraction. This technique leverages the acidic nature of the carboxylic acid group on your target compound to separate it from neutral or less acidic impurities.[1][2]

Q2: My crude product is a dark, oily residue. What is the likely cause and how can I address it?

A2: A dark, oily product often indicates the presence of colored impurities and residual high-boiling solvents like DMF or DMSO. Before attempting crystallization, it is crucial to remove these. An effective method is to dissolve the crude material in an organic solvent like ethyl acetate and perform an acid-base extraction as detailed in the troubleshooting section. If the color persists in the acidic aqueous layer, treatment with a small amount of activated charcoal can be effective.[1]

Q3: I am struggling to get my product to crystallize. What are some common reasons for this?

A3: Difficulty in crystallization can stem from several factors:

  • High Impurity Levels: Significant amounts of impurities can inhibit crystal lattice formation.

  • Incorrect Solvent System: The chosen solvent may be too good a solvent even at low temperatures, or not a good enough solvent at high temperatures.

  • Supersaturation Not Achieved: You may be using too much solvent.

  • Oiling Out: The compound may be separating as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the melting point of the impure solid is below the temperature of the solution.[3]

Refer to the "Troubleshooting Crystallization" section for detailed solutions.

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification challenges.

A. Acid-Base Extraction: The Primary Purification Step

This technique is fundamental for separating your acidic product from neutral impurities.[4][5]

cluster_0 Acid-Base Extraction Workflow start Crude Reaction Mixture in Organic Solvent (e.g., Ethyl Acetate) add_base Add weak base (e.g., aq. NaHCO₃) start->add_base separate Separate Layers add_base->separate aqueous_layer Aqueous Layer (Contains Sodium Salt of Product) separate->aqueous_layer Product organic_layer Organic Layer (Contains Neutral Impurities) separate->organic_layer Impurities acidify Acidify with HCl to pH ~2 aqueous_layer->acidify discard Discard organic_layer->discard precipitate Precipitate Forms acidify->precipitate filter Filter and Wash with Cold Water precipitate->filter product Purified 4-(Cyanomethanesulfonyl)benzoic acid filter->product

Caption: Workflow for acid-base extraction.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The aqueous layer (typically the bottom layer, but always check) will contain the sodium salt of your product, while neutral impurities will remain in the organic layer.[6]

  • Isolation of Aqueous Layer: Drain the aqueous layer into a clean flask. For optimal recovery, you can re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2.[4] This will protonate the carboxylate salt, causing the purified product to precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash the filter cake with cold deionized water, and air-dry.

Troubleshooting Acid-Base Extraction:

IssuePossible Cause(s)Solution(s)
Emulsion Formation Vigorous shaking; presence of surfactants.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution).- Filter the entire mixture through a pad of Celite.
Poor Precipitation upon Acidification - Product is more soluble in water than expected.- Insufficient acidification.- Ensure pH is ~2 using pH paper.- If precipitation is still poor, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), then dry the organic layer and evaporate the solvent.[7]
Product is an Oil, Not a Solid - Presence of significant impurities lowering the melting point.- Product is "oiling out".- Proceed with the extraction of the oil into an organic solvent. After solvent removal, attempt recrystallization from a different solvent system.
B. Recrystallization: Achieving High Purity

Recrystallization is a powerful technique for obtaining highly pure crystalline material.[8][9] The key is selecting an appropriate solvent system.

Solvent Selection:

The ideal solvent for recrystallization should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be easily removable from the purified crystals.

Table 2: Potential Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good choice due to the polarity of the sulfone and carboxylic acid groups.
Ethanol/WaterTunableVariableA common and effective mixed solvent system for organic acids.[10]
IsopropanolMedium82Another good option for moderately polar compounds.
Ethyl AcetateMedium77Useful if the compound is less polar.
TolueneLow111Can be effective for less polar impurities.

Experimental Protocol:

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Troubleshooting Recrystallization:

IssuePossible Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.[3]
Crystallization is Too Rapid The solution is too concentrated.Reheat the solution and add a small amount of additional hot solvent.[3]
Product "Oils Out" - The solution is supersaturated at a temperature above the compound's melting point.- High concentration of impurities.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider using a different solvent system.
Low Recovery - Too much solvent was used.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.

IV. Purity Assessment

After purification, it is essential to assess the purity of your 4-(Cyanomethanesulfonyl)benzoic acid.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of a compound and quantifying impurities.[12][13]

Starting HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.[14]

  • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 230-254 nm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying any structurally related impurities.[15][16] The purity can often be estimated by comparing the integration of the product peaks to those of known impurities or a certified internal standard (qNMR).[17]

C. Melting Point

A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

V. References

  • US Patent US3383421A, Process for the formation and purification of aromatic sulfones. (1968). Retrieved from

  • Porath, J., & Olin, B. (1983). Sulfone-aromatic ligands for thiophilic adsorption chromatography: purification of human and mouse immunoglobulins. Biochemistry, 22(7), 1621-1630.

  • How to purify a sulfone and sulfide sulfoxide without a column? (2024). Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • WO Patent WO1994021603A1, A process for preparing sulfones. (1994). Retrieved from

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. In Chemistry LibreTexts. Retrieved from [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. (2017). Organic Syntheses, 94, 198-216.

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). In Study.com. Retrieved from [Link]

  • Organic Acid-Base Extractions. (2025). In Chemistry Steps. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (2004). Retrieved from [Link]

  • Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column. (2018). In SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). In HELIX Chromatography. Retrieved from [Link]

  • CN Patent CN108558636A, A kind of preparation method of 4- bromobenzoic acids. (2018). Retrieved from

  • 4-nonylbenzoic acid. (2008). Organic Syntheses, 85, 10-18.

  • EP Patent EP0478390A1, Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates. (1992). Retrieved from

  • Interpreting the 13 C NMR spectrum of benzoic acid. (2025). In Doc Brown's Chemistry. Retrieved from [Link]

  • 4-Hydroxy-benzoic Acid at BMRB. (n.d.). Retrieved from [Link]

  • Elder, D. P., & Teasdale, A. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1437-1450.

Sources

Optimization

Technical Support Center: Minimizing Decarboxylation in Sulfonyl Benzoic Acids

Welcome to the Technical Support Center. Sulfonyl benzoic acids are highly versatile building blocks in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfonyl benzoic acids are highly versatile building blocks in medicinal chemistry and drug development. However, their electron-deficient nature makes them highly susceptible to unwanted decarboxylation, leading to the formation of des-carboxylated sulfonylarenes.

This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to help researchers synthesize and couple these challenging substrates without losing the critical carboxylate moiety.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do sulfonyl benzoic acids undergo decarboxylation so much faster than standard benzoic acids? A1: The susceptibility lies in the stability of the reaction's transition state. Decarboxylation involves the extrusion of


 from the carboxylate anion, generating an intermediate aryl carbanion. The sulfonyl group (

) is strongly electron-withdrawing through both inductive and resonance effects. When positioned ortho or para to the carboxylic acid, the sulfonyl group effectively delocalizes the negative charge of the forming carbanion, drastically lowering the activation energy required for

loss[1].

Q2: Which reaction conditions inadvertently trigger this side reaction? A2: Decarboxylation is primarily driven by three factors:

  • Elevated Temperatures: Thermal energy directly overcomes the decarboxylation activation barrier. Temperatures above 60°C significantly increase byproduct formation[2].

  • Transition Metal Contamination: Trace metals, particularly Copper (Cu) and Silver (Ag), act as potent mediators for decarboxylation. In fact, Cu(I) is intentionally used to drive decarboxylative cross-couplings of electron-deficient benzoic acids[1][3].

  • Strongly Basic/Nucleophilic Conditions: Unhindered bases can promote the formation of the naked carboxylate anion, which is the reactive species for decarboxylation[4].

Part 2: Troubleshooting Guide & Workflows

Issue: High levels of des-carboxylated byproduct during amide bond formation. Causality: Using slow-reacting coupling agents or requiring heat to drive the reaction gives the competing decarboxylation pathway time to occur. To prevent this, the carboxylic acid must be rapidly converted into a highly reactive intermediate (like an active ester) at low temperatures[5].

Troubleshooting workflow for preventing decarboxylation.

Quantitative Impact of Reaction Conditions

The following table summarizes the causal relationship between coupling conditions and the suppression of decarboxylation.

Reaction ConditionCoupling ReagentBaseTemp (°C)Decarboxylation RiskDesired Amide Yield
Thermal Activation NoneNone120>90% <5%
Standard Coupling DCCDMAP6045% 50%
Mild Coupling EDC / HOBtDIPEA2510% 85%
Optimized Cold HATUNMM0 to 25<2% >95%

Data synthesized from established optimization profiles for electron-deficient benzoic acids.

Part 3: Validated Experimental Protocols

To ensure self-validating and reliable results, utilize the following protocols specifically tailored for sulfonyl benzoic acids.

Protocol A: Low-Temperature Amide Coupling (HATU/NMM)

Mechanism: HATU rapidly forms a highly reactive 7-aza-HOBt active ester at 0°C. N-Methylmorpholine (NMM) is a weak, sterically hindered base that deprotonates the acid without lingering as a strong nucleophile, allowing the amine to attack the active ester faster than the intermediate can extrude


[2][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the sulfonyl benzoic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0°C for 10 minutes.

  • Base Addition: Add N-Methylmorpholine (NMM, 2.5 equiv) dropwise. Self-Validation Check: The solution should remain clear; any immediate gas evolution indicates trace moisture or premature degradation.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at 0°C for exactly 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add the primary or secondary amine (1.2 equiv) slowly.

  • Reaction: Allow the reaction to slowly warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Inorganic Cation Shielding for Esterification

Mechanism: When esterification is required, standard acid/heat methods fail. Adding Lewis acidic metal salts like


 sequesters the carboxylate anion. The 

ion coordinates strongly with the carboxylate oxygens, shielding the carbon center and suppressing the nucleophilic attack or transition state geometry required for decarboxylation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonyl benzoic acid (1.0 equiv) in anhydrous THF.

  • Shielding: Add anhydrous

    
     (0.5 equiv) to the solution and stir for 20 minutes at room temperature to form the coordinated complex.
    
  • Cooling: Cool the mixture to 0°C.

  • Coupling: Add the desired alcohol (1.5 equiv), followed by DCC (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature overnight. Filter off the precipitated DCU byproduct and purify via silica gel chromatography.

Reaction logic: Decarboxylation vs. desired amide coupling.

References
  • Source: organic-chemistry.
  • Source: researchgate.
  • Source: benchchem.
  • Source: benchchem.
  • Title: Buy 4-Isopropoxybenzo[b]thiophene-6-carboxylic acid (EVT-2670688)

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Cyanomethanesulfonyl)benzoic Acid

Advanced Troubleshooting & Protocol Guide for Recrystallization Workflows Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purit...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Protocol Guide for Recrystallization Workflows

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require high-purity isolation of 4-(Cyanomethanesulfonyl)benzoic acid . Due to its polyfunctional nature, this intermediate presents unique solubility and stability challenges during downstream processing.

Molecular Profiling & Solvent Causality

To design a successful recrystallization, we must first analyze the physicochemical properties of 4-(Cyanomethanesulfonyl)benzoic acid (Molecular Formula:


) 1. The molecule features three distinct functional groups attached to an aromatic core:
  • Carboxylic Acid (-COOH): Highly polar, capable of strong intermolecular hydrogen bonding.

  • Sulfonyl Group (-SO₂-): A powerful electron-withdrawing group and hydrogen-bond acceptor.

  • Cyanomethyl Group (-CH₂CN): Introduces a reactive nitrile and highly acidic alpha-protons.

The Causality of Solvent Selection: Because of these highly polar, hydrogen-bonding moieties, the compound exhibits high solubility in polar protic and aprotic solvents (e.g., ethanol, methanol, DMF) but is virtually insoluble in non-polar aliphatic hydrocarbons (e.g., hexane, heptane). To achieve a high-yield recrystallization, a binary solvent system (Solvent/Anti-solvent) is required.

Ethanol acts as the primary solvent by disrupting the carboxylic acid's intermolecular hydrogen bonds at elevated temperatures (78°C). Water acts as the anti-solvent; because water is highly polar, it forces the hydrophobic benzene ring out of the solution matrix as the temperature decreases, driving nucleation .

Troubleshooting FAQs

Q: My compound is "oiling out" (forming a separate liquid layer) instead of forming discrete crystals during cooling. Why does this happen and how do I fix it? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when a high load of impurities disrupts the crystal lattice formation.

  • The Fix: Reheat the mixture until the oil dissolves completely. Add 10–15% more of the primary solvent (e.g., ethanol) to decrease the saturation temperature, ensuring the cloud point occurs at a lower temperature. Cooling the solution much more slowly or introducing a pure "seed crystal" at the cloud point can also bypass oiling out by providing an immediate, low-energy nucleation site.

Q: Can I use basic aqueous solutions (like NaOH or NaHCO₃) to dissolve and reprecipitate the compound via acidification? A: This is highly discouraged for this specific molecule. While the carboxylic acid will easily form a water-soluble salt in base, the alpha-protons on the cyanomethyl group (-CH₂CN) are highly acidic due to the adjacent electron-withdrawing sulfone and nitrile groups. Basic conditions can lead to unwanted deprotonation, alpha-alkylation side reactions, or hydrolysis of the nitrile group into an amide upon heating. Stick to neutral organic/aqueous solvent mixtures 2.

Q: How do I remove dark, colored impurities from the crude synthetic mixture? A: Colored impurities are typically conjugated polymeric byproducts. Add 1-2% (w/w) activated charcoal to the hot ethanol solution, boil gently for 5 minutes, and perform a hot gravity filtration through a celite pad or fluted filter paper before adding the water anti-solvent 3.

Quantitative Data: Solvent System Comparison

Selecting the right solvent system depends on your impurity profile. Use the table below to compare standard recrystallization environments for sulfonyl-benzoic acid derivatives.

Solvent SystemPrimary Solvent B.P.Anti-SolventPolarity Index (Primary)Expected YieldTroubleshooting Notes
Ethanol / Water 78°CWater5.275–85%Best balance of solubility and safety. Prone to oiling out if cooled too rapidly.
Ethyl Acetate / Heptane 77°CHeptane4.480–90%Excellent for removing non-polar impurities. Requires strict anhydrous conditions.
Methanol / Water 65°CWater5.170–80%Lower boiling point minimizes thermal degradation of the nitrile group.
Acetone / Water 56°CWater5.160–70%High solubility at room temp; requires significant cooling (ice bath) to force crystallization.

Self-Validating Experimental Protocol: Ethanol/Water Recrystallization

This protocol relies on a self-validating feedback loop. You must establish a baseline before beginning to ensure the thermodynamic parameters of the recrystallization are actually purifying the compound.

Step 1: Initial Assessment (Validation Baseline) Weigh the crude 4-(Cyanomethanesulfonyl)benzoic acid to establish a baseline mass. Extract a 1 mg sample and run a baseline HPLC (UV at 254 nm) and a preliminary melting point analysis.

Step 2: Dissolution Suspend the crude solid in minimal absolute ethanol (approximately 5–10 mL per gram of solute) in a round-bottom flask. Heat to a gentle reflux (78°C) using a water bath.

  • Causality: Ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid and solvates the polar sulfone/nitrile groups.

Step 3: Hot Filtration (Optional but Recommended) If insoluble particulates remain, perform a hot gravity filtration using fluted filter paper. Keep the receiving flask heated to prevent premature crystallization in the funnel stem.

  • Validation Check: The resulting filtrate must be visually clear and homogenous.

Step 4: Anti-Solvent Addition (Nucleation Induction) While maintaining the solution near boiling, add hot deionized water dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add just enough hot ethanol (1-3 drops) to clear the turbidity.

  • Causality: Water forces the hydrophobic aromatic core out of the solvent matrix, poising the system exactly at the thermodynamic saturation limit.

Step 5: Controlled Cooling Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20°C) over 45 minutes, then transfer to an ice bath (0–5°C) for an additional 30 minutes.

  • Causality: Slow cooling allows the molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, excluding impurities. Rapid cooling traps impurities within the lattice.

Step 6: Isolation & Self-Validation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold 1:1 Ethanol/Water to remove residual mother liquor. Dry in a vacuum oven at 40°C overnight.

  • Validation Check: Weigh the dried product to calculate percent recovery. Measure the melting point (a sharp 1–2°C range indicates high purity) and compare the post-crystallization HPLC chromatogram against the baseline to confirm the removal of impurities.

Recrystallization Workflow & Logic Diagram

RecrystallizationWorkflow Start Crude 4-(Cyanomethanesulfonyl) benzoic acid Dissolve Dissolve in minimal hot Ethanol (78°C) Start->Dissolve Filter Hot Gravity Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add hot Water dropwise until cloud point Filter->AntiSolvent Cool Cool to Room Temp, then Ice Bath (0-5°C) AntiSolvent->Cool Check Did crystals form? Cool->Check OilOut Oiling Out Detected (Phase Separation) Check->OilOut No (Oils out) FilterCold Vacuum Filtration & Cold Wash Check->FilterCold Yes (Crystals) Reheat Reheat & add 10% more Ethanol OilOut->Reheat Reheat->Cool Cool slowly Dry Vacuum Dry & Validate via HPLC/MP FilterCold->Dry

Workflow for the recrystallization and troubleshooting of 4-(Cyanomethanesulfonyl)benzoic acid.

References

  • PubChemLite: 4-(cyanomethanesulfonyl)benzoic acid (C9H7NO4S) Structural and Chemical Information. National Institutes of Health.
  • Diva-Portal: Spherical Crystallization of Benzoic acid in different solvents. KTH Royal Institute of Technology.
  • Benchchem: A Technical Guide to Diethyl Sulfone: Properties, Synthesis, and Applications. Benchchem.
  • AskFilo: Purification of sample of benzoic acid by recrystallization method. Filo.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for 4-(Cyanomethanesulfonyl)benzoic Acid Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers, chemists, and drug development professionals resolve stability and solubility issu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers, chemists, and drug development professionals resolve stability and solubility issues associated with 4-(Cyanomethanesulfonyl)benzoic acid (CSBA) .

Because CSBA is a highly functionalized synthon, its stability is strictly governed by the pH of its environment. This guide decodes the mechanistic causality behind its degradation, provides actionable troubleshooting steps, and outlines a self-validating protocol for optimizing your experimental conditions.

Mechanistic Foundations of pH-Dependent Stability

To prevent degradation, we must first understand the intrinsic reactivity of CSBA's three distinct functional moieties:

  • The Carboxylic Acid Core (Solubility Driver): The benzoic acid scaffold provides a stable aromatic core[1]. With a pKa of approximately 3.5–4.0, this group dictates aqueous solubility. At a pH below 4.0, the protonated (uncharged) state dominates, leading to rapid precipitation in aqueous buffers.

  • The Nitrile Group (Hydrolysis Risk): The cyanomethyl group introduces a versatile nitrile functionality[1]. However, nitriles are susceptible to hydrolysis under both highly acidic and highly basic conditions[2]. Hydrolysis converts the nitrile into an amide intermediate, which can subsequently hydrolyze further into a carboxylic acid[3].

  • The α-Methylene Protons (Carbanion Risk): The methylene (-CH₂-) bridge is flanked by two strongly electron-withdrawing groups: the sulfonyl (-SO₂-) and the cyano (-C≡N) groups. This dual electron-withdrawing effect significantly lowers the pKa of the alpha-hydrogens[4]. At pH levels above 8.0, these protons are easily deprotonated by base, forming a highly reactive α-carbanion that can trigger oligomerization or oxidative degradation.

The Golden Rule: The optimal pH window for CSBA is pH 4.5 to 6.5 . This range ensures the carboxylic acid is deprotonated (maximizing solubility) while keeping the environment mild enough to prevent both nitrile hydrolysis and α-carbanion formation.

Troubleshooting Guide & FAQs

Q: Why is my CSBA precipitating out of solution at pH 3.0? A: At pH 3.0, the benzoic acid moiety is fully protonated. Without the ionic charge of the carboxylate anion, the molecule's hydrophobicity drives it out of the aqueous phase. Action: Adjust your buffer to pH 5.5 (e.g., using a Citrate-Phosphate buffer). This ensures complete deprotonation to the highly soluble benzoate salt without triggering base-catalyzed degradation.

Q: I observe a +18 Da mass shift in my LC-MS analysis when storing the compound at pH 9.0. What is happening? A: A +18 Da shift indicates the addition of a water molecule, which is the exact mass signature of nitrile hydrolysis to an amide[2][3]. Base-catalyzed nitrile hydrolysis initiates via the nucleophilic addition of a hydroxide ion directly to the electrophilic carbon of the C-N triple bond[5]. Action: Keep the formulation pH strictly below 7.5. If high pH is unavoidable for a brief synthetic step, perform the reaction at sub-ambient temperatures (0–4 °C) to kinetically slow the hydrolysis.

Q: My compound degrades rapidly at pH 8.5, but I don't see the +18 Da amide peak. The baseline looks messy. Why? A: You are observing α-carbanion formation. Because the alpha-protons are highly acidic[4], mild bases can deprotonate the carbon adjacent to the sulfonyl group. This nucleophilic carbanion attacks unreacted CSBA molecules, leading to complex oligomerization (hence the messy LC-MS baseline). Action: Quench the reaction immediately by dropping the pH to 5.0, neutralizing the carbanion back to its stable protonated state.

Q: Can I use strong acids (pH < 2) to force solubility in organic-aqueous mixtures? A: Proceed with extreme caution. In highly acidic conditions, the nitrile nitrogen becomes protonated, making the carbon highly electrophilic and susceptible to nucleophilic attack by water[2]. This will cause acid-catalyzed hydrolysis over time.

Experimental Protocol: pH Optimization & Stability Validation

To establish the exact half-life of CSBA in your specific assay, use this self-validating LC-MS workflow. By tracking both the disappearance of the parent mass and the appearance of specific degradation adducts, this system internally validates the degradation mechanism.

Step 1: Buffer Matrix Preparation Prepare 100 mM buffer solutions at three critical pH levels:

  • pH 2.0: Phosphate buffer (Tests acid-catalyzed hydrolysis).

  • pH 5.5: Citrate-Phosphate buffer (Expected optimal stability).

  • pH 9.0: Borate buffer (Tests base-catalyzed hydrolysis and carbanion formation).

Step 2: Sample Spiking

  • Dissolve CSBA in LC-MS grade DMSO to create a 10 mM stock.

  • Spike the stock into each buffer to achieve a final concentration of 100 µM (ensure final DMSO concentration is ≤1% to prevent solvent-mediated shielding).

  • Add 10 µM of a stable internal standard (e.g., heavily fluorinated benzoic acid) to normalize injection volumes.

Step 3: Incubation & Time-Course Aliquoting

  • Incubate the solutions at your target operational temperature (e.g., 25 °C or 37 °C).

  • Draw 50 µL aliquots at T=0, 1h, 4h, 12h, and 24h.

  • Critical Quenching Step: Immediately dilute each aliquot 1:1 with cold Mobile Phase A (0.1% Formic Acid in Water) to arrest any base-catalyzed reactions before injection.

Step 4: LC-MS Analysis & Mass Balance Validation

  • Monitor the parent CSBA mass (

    
     in negative ion mode).
    
  • Self-Validation Check: Scan for

    
     (Amide formation via hydrolysis) and 
    
    
    
    (Carboxylic acid formation via secondary hydrolysis). If parent mass decreases but +18 Da does not appear at pH 9.0, validate oligomerization by scanning for dimer masses (
    
    
    ).

Quantitative Data Summary

The following table summarizes the expected physical and chemical behavior of CSBA across the pH spectrum, allowing for rapid experimental decision-making.

pH RangeDominant Molecular StateAqueous SolubilityStabilityPrimary Degradation Pathway
< 3.0 Protonated Carboxylic AcidVery Low (< 0.1 mg/mL)ModerateAcid-catalyzed nitrile hydrolysis (+18 Da)
4.5 – 6.5 Deprotonated Benzoate SaltHigh (> 10 mg/mL)Excellent None (Thermodynamically stable window)
7.0 – 8.0 Deprotonated Benzoate SaltHighFairSlow α-carbanion formation
> 8.5 Benzoate + α-CarbanionHighPoorBase-catalyzed hydrolysis & Oligomerization

Degradation Pathway Visualization

The logical relationship between pH, molecular state, and resulting degradation risks is mapped below.

G Start 4-(Cyanomethanesulfonyl) benzoic acid (CSBA) Low Acidic: pH < 3 Start->Low Opt Optimal: pH 4.5 - 6.5 Start->Opt High Basic: pH > 8 Start->High Low1 Protonated COOH (Precipitation Risk) Low->Low1 Low2 Acid-Catalyzed Nitrile Hydrolysis Low->Low2 Opt1 Deprotonated COO⁻ (Soluble & Stable) Opt->Opt1 High1 Base-Catalyzed Nitrile Hydrolysis High->High1 High2 α-Carbanion Formation (Degradation Risk) High->High2

Figure 1: pH-dependent structural states and degradation pathways of CSBA.

References

  • Nitrilase (Hydrolysis Mechanisms) . Wikipedia. Available at:[Link]

  • Q&A 2006: Acidity of Alpha-Hydrogens . Rizzo Laboratory, Vanderbilt University. Available at:[Link]

  • Hydrolysis of Nitriles (Acidic & Basic Conditions) . Organic Chemistry Tutor. Available at:[Link]

  • Reactions of Nitriles: Base-Catalyzed Hydrolysis . Chemistry Steps. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(Cyanomethanesulfonyl)benzoic Acid Mixtures

[1] Executive Summary This technical guide addresses the removal of unreacted 4-(Cyanomethanesulfonyl)benzoic acid (CMSBA) from crude reaction mixtures.[1] Due to the presence of both a carboxylic acid and an activated m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide addresses the removal of unreacted 4-(Cyanomethanesulfonyl)benzoic acid (CMSBA) from crude reaction mixtures.[1] Due to the presence of both a carboxylic acid and an activated methylene group (flanked by a sulfone and a nitrile), this molecule presents unique stability challenges during workup.

Key Chemical Constraints:

  • Primary Acidity: The benzoic acid moiety (

    
    ).[1][2]
    
  • Secondary Acidity: The

    
    -methylene protons (
    
    
    
    ) are acidic (
    
    
    ) due to the electron-withdrawing sulfonyl and cyano groups.[1]
  • Base Sensitivity: Use of strong bases (e.g., NaOH) can deprotonate the

    
    -methylene, generating a reactive carbanion that may lead to polymerization or side reactions.[1]
    

Module 1: Chemoselective Acid-Base Extraction (Recommended)[1]

Applicability: Best when your target product is Neutral or Basic .[1][3] Mechanism: Exploits the


 difference between the carboxylic acid of CMSBA and the milder basicity of bicarbonate.
The Protocol

Goal: Selectively deprotonate the carboxylic acid without activating the cyanomethyl sulfone group.

  • Dissolution: Dissolve the crude mixture in a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane are preferred).[1]

    • Note: Avoid Diethyl Ether if CMSBA solubility is poor.[1]

  • The Bicarbonate Wash:

    • Add saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Ratio: Use 1:1 volume ratio relative to the organic phase.

    • Action: Shake gently.[1][4] Vent frequently (releases

      
      ).
      
  • Separation:

    • Allow layers to separate.[1][3][4][5][6]

    • Aqueous Layer (Top): Contains the CMSBA as its sodium carboxylate salt.[1]

    • Organic Layer (Bottom if DCM, Top if EtOAc): Contains your neutral product.[1]

  • Verification (The "Stop" Check):

    • Before discarding the aqueous layer, acidify a small aliquot with 1M HCl. If a white precipitate forms, CMSBA has been successfully extracted.[1]

  • Final Polish: Wash the organic layer with Brine (saturated NaCl), dry over

    
    , filter, and concentrate.[1]
    
Why This Works (Expert Insight)

Using


 (pH ~8.[1]5) is critical. It is strong enough to deprotonate the carboxylic acid (

~4) but too weak to deprotonate the

-methylene (

~11).[1]
  • Risk Avoided: Using 1M NaOH (pH ~14) would generate the dianion (carboxylate + carbanion).[1] The carbanion is a nucleophile and could attack electrophilic sites on your product or undergo self-condensation, leading to "tar" formation or lower yields.

Module 2: Chromatographic Purification

Applicability: When the target product is also acidic or polar, preventing extraction.

Troubleshooting "Streaking"

CMSBA is highly polar and acidic.[1] On standard silica gel, it often "streaks" (tails), co-eluting with your product.[1]

The Fix: Acidify the Mobile Phase.

  • Solvent System: DCM/Methanol or Hexane/Ethyl Acetate.[1]

  • Modifier: Add 0.5% to 1.0% Acetic Acid or Formic Acid to the mobile phase.

  • Result: This suppresses the ionization of the carboxylic acid, sharpening the CMSBA peak and allowing it to elute cleanly (usually with a lower

    
     than less polar products).
    

Module 3: Solid-Phase Scavenging (High Throughput)

Applicability: Small scale (<100 mg) or parallel synthesis where extraction is tedious.[1]

Reagent: Carbonate-functionalized polymer resin (e.g., polymer-supported carbonate).[1]

  • Add Resin: Add 3-4 equivalents of resin (relative to expected CMSBA excess) to the reaction vial.

  • Incubate: Shake/stir at room temperature for 1-2 hours.

  • Filter: Filter off the resin.[1] The CMSBA remains bound to the solid phase; the filtrate contains the purified product.

Visual Troubleshooting Guides

Figure 1: The Extraction Decision Tree

Use this logic flow to determine if Liquid-Liquid Extraction is safe for your mixture.

ExtractionLogic Start Start: Crude Mixture (Product + CMSBA) Q1 Is your Product Basic or Neutral? Start->Q1 PathA Method A: Liquid-Liquid Extraction Q1->PathA Yes PathB Method B: Chromatography Q1->PathB No (Product is Acidic) Step1 Dissolve in EtOAc/DCM PathA->Step1 Step2 Wash with sat. NaHCO3 (pH ~8.5) Step1->Step2 Decision Check Aqueous Layer pH Step2->Decision Warning CRITICAL: Do NOT use NaOH (Risk of Carbanion formation) Step2->Warning Avoid Strong Base CMSBA in Aqueous Phase\n(Carboxylate Salt) CMSBA in Aqueous Phase (Carboxylate Salt) Decision->CMSBA in Aqueous Phase\n(Carboxylate Salt) pH > 5 Product in Organic Phase Product in Organic Phase Decision->Product in Organic Phase Neutral

Caption: Decision matrix for selecting the appropriate purification route based on product properties.

Frequently Asked Questions (FAQ)

Q1: I used NaOH for extraction and my recovery is low. What happened? A: You likely triggered a side reaction.[1] The


-methylene group in CMSBA is activated by the sulfone and nitrile. At pH > 12 (NaOH), this position deprotonates.[1] The resulting carbanion can react with your product (if electrophilic) or degrade the nitrile moiety. Always use Bicarbonate (

).
[1]

Q2: My product is also a carboxylic acid. How do I separate it from CMSBA? A: Extraction will not work as both will enter the aqueous phase. You must use Column Chromatography .[1]

  • Tip: Use a gradient elution.[1] CMSBA is relatively polar due to the sulfone. If your product is a lipophilic acid, it will elute significantly earlier than CMSBA on silica gel.[1]

Q3: Can I remove CMSBA by recrystallization? A: Yes, but it depends on your product's solubility.[1] CMSBA has low solubility in cold non-polar solvents (Hexanes, Toluene) but high solubility in hot alcohols.[1]

  • Strategy: If your product precipitates from cold Ethanol, CMSBA often stays in the mother liquor.

Q4: I see a 'streak' on my TLC plate that overlaps my product. A: This is the CMSBA ionizing. Add 1 drop of Acetic Acid to your TLC developing chamber.[1] This will protonate the CMSBA, turning the streak into a distinct spot, allowing you to accurately assess separation conditions.

Technical Data Summary

PropertyValueImplication for Workup
Molecular Weight 239.25 g/mol Distinct from most small building blocks.[1]
Acidic Group 1 Carboxylic Acid (

)
Ionizes with

(Target for extraction).[1]
Acidic Group 2

-Methylene (

)
Ionizes with NaOH (Avoid this!).[1]
Solubility DMSO, MeOH, EtOAc (Mod.)[1]Good solubility in organic workup solvents.[1]
LogP ~0.8 (Predicted)Relatively polar; partitions well into aqueous base.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction protocols). [1]

  • PubChem. (n.d.).[1] 4-(Cyanomethanesulfonyl)benzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved March 6, 2026.[1] [1]

  • Li, J. J. (2009).[1] Name Reactions for Homologations-I. Wiley-Interscience.[1] (Context on reactivity of sulfonyl/nitrile activated methylenes). [1]

  • Chemistry LibreTexts. (2025).[1] Acid-Base Extraction. (General methodology for separating organic acids).

Sources

Optimization

Technical Support Center: Controlling Moisture Sensitivity During 4-(Cyanomethanesulfonyl)benzoic acid Activation

Welcome to the technical support guide for 4-(Cyanomethanesulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(Cyanomethanesulfonyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile but moisture-sensitive reagent. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture

4-(Cyanomethanesulfonyl)benzoic acid is a valuable reagent in organic synthesis, particularly in the formation of amides and esters. Its efficacy lies in the activation of the carboxylic acid group, making it susceptible to nucleophilic attack. However, the very features that make it an excellent activating agent also render it highly sensitive to moisture. The sulfonyl cyanide moiety is prone to hydrolysis, which can compete with the desired activation reaction, leading to reduced yields and the formation of unwanted byproducts. Understanding and controlling this moisture sensitivity is paramount for successful and reproducible synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the activation of 4-(Cyanomethanesulfonyl)benzoic acid, with a focus on moisture-related causes and their solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product yield Hydrolysis of 4-(Cyanomethanesulfonyl)benzoic acid: The reagent has degraded due to exposure to atmospheric or solvent moisture.• Ensure all glassware is oven-dried or flame-dried immediately before use. • Use anhydrous solvents from a freshly opened bottle or a solvent purification system. • Handle the reagent under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[1] • Store the reagent in a desiccator with a reliable desiccant.[2]
Incomplete reaction Insufficient activation: The activating agent has been partially consumed by water, leaving an inadequate amount to fully activate the starting material.• Use a slight excess of 4-(Cyanomethanesulfonyl)benzoic acid to compensate for any minor moisture ingress. • Add the reagent in portions to maintain a sufficient concentration of the active species throughout the reaction. • Monitor the reaction progress by TLC or LC-MS to determine the point of completion.
Formation of a major byproduct corresponding to the hydrolyzed starting material Competitive hydrolysis: Water present in the reaction mixture is acting as a nucleophile, competing with the desired nucleophile (e.g., an amine or alcohol).• Dry all starting materials thoroughly before use. Amines, in particular, can be hygroscopic. • Use of molecular sieves (ensure they are properly activated) in the reaction vessel to scavenge trace amounts of water. • If possible, perform the reaction at a lower temperature to disfavor the hydrolysis reaction rate relative to the desired reaction.
Inconsistent results between batches Variable moisture content: Inconsistent handling and storage practices are leading to different levels of reagent hydration between experiments.• Implement a strict protocol for handling and storing hygroscopic reagents.[3][4] • Use pre-weighed aliquots of the reagent stored in sealed vials under an inert atmosphere to minimize repeated exposure of the bulk material to air.[3] • Regularly check and regenerate desiccants used for storage.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What is the best way to store 4-(Cyanomethanesulfonyl)benzoic acid to minimize moisture absorption?

A1: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, placing the sealed container inside a desiccator containing a freshly activated desiccant like anhydrous calcium sulfate (Drierite®) or silica gel is highly recommended.[2] Consider using parafilm to further seal the container lid.[2]

Q2: I don't have access to a glove box. What are the best practices for handling this reagent on the benchtop?

A2: While a glove box is ideal, you can minimize moisture exposure on the bench by working quickly and efficiently.[1] Have all your dried glassware and anhydrous solvents ready before opening the reagent container. A continuous flow of a dry inert gas (like nitrogen or argon) into your reaction flask can create a positive pressure environment, preventing atmospheric moisture from entering.[1] Using a septum-sealed bottle and transferring the reagent via a syringe is also a good practice.

Experimental Design

Q3: What solvents are recommended for reactions involving 4-(Cyanomethanesulfonyl)benzoic acid?

A3: Anhydrous aprotic solvents are the best choice. Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are commonly used. It is crucial to use solvents with very low water content. Solvents from a solvent purification system or freshly opened bottles of anhydrous grade are recommended.

Q4: Can I use a dehydrating agent in my reaction mixture?

A4: Yes, using a dehydrating agent like activated molecular sieves (3Å or 4Å) can be beneficial. Add the molecular sieves to the solvent and starting materials and stir for a period before adding the 4-(Cyanomethanesulfonyl)benzoic acid to scavenge any residual moisture.

Understanding the Chemistry

Q5: What is the primary product of the hydrolysis of 4-(Cyanomethanesulfonyl)benzoic acid?

A5: The sulfonyl cyanide group is susceptible to hydrolysis, which would likely yield 4-(sulfomethyl)benzoic acid and cyanide. The presence of cyanide, even in small amounts, necessitates careful handling and quenching procedures.[5]

Q6: How can I confirm that moisture is the cause of my failed reaction?

A6: A good diagnostic experiment is to run two parallel reactions. In the first, take extreme precautions to exclude moisture. In the second, intentionally add a small, controlled amount of water (e.g., a few microliters). If the first reaction proceeds as expected and the second one fails or shows significant byproduct formation, it strongly indicates that moisture is the culprit.

Experimental Protocol: Anhydrous Activation of a Carboxylic Acid

This protocol provides a step-by-step methodology for a typical activation reaction, emphasizing moisture control.

Materials:

  • 4-(Cyanomethanesulfonyl)benzoic acid

  • Carboxylic acid starting material

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware (round-bottom flask, stirrer bar, etc.)

  • Septa and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the glassware while still hot under a stream of dry inert gas and allow it to cool to room temperature under a positive pressure of the inert gas.

  • Reagent Preparation: In a separate, dry flask, dissolve your carboxylic acid starting material in anhydrous DCM under an inert atmosphere.

  • Addition of Activating Agent: Quickly weigh the required amount of 4-(Cyanomethanesulfonyl)benzoic acid and add it to the reaction flask against a positive flow of inert gas. Alternatively, if the reagent is in a Sure/Seal™ type bottle, it can be transferred as a solution in anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature under a continuous inert atmosphere. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture appropriately (e.g., with a suitable nucleophile for the next step or by carefully adding a quenching solution).

Visualizing the Reaction Pathway

The following diagram illustrates the desired activation pathway versus the competing hydrolysis pathway.

Moisture_Sensitivity Reagent 4-(Cyanomethanesulfonyl)benzoic acid Activated_Intermediate Activated Intermediate Reagent->Activated_Intermediate + R-COOH (Desired Activation) Hydrolysis_Byproduct Hydrolysis Byproduct Reagent->Hydrolysis_Byproduct + H₂O (Competing Hydrolysis) Carboxylic_Acid Carboxylic Acid (R-COOH) Nucleophile Nucleophile (Nu-H) (e.g., Amine, Alcohol) Desired_Product Desired Product (R-CO-Nu) Water Water (H₂O) Activated_Intermediate->Desired_Product + Nu-H

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Interpretation of 4-(Cyanomethanesulfonyl)benzoic Acid: A Comparative Guide

When synthesizing sulfone-containing active pharmaceutical ingredients (APIs) and enzyme inhibitors, the introduction of alpha-functionalized sulfonyl groups significantly alters the electronic landscape of the molecule....

Author: BenchChem Technical Support Team. Date: March 2026

When synthesizing sulfone-containing active pharmaceutical ingredients (APIs) and enzyme inhibitors, the introduction of alpha-functionalized sulfonyl groups significantly alters the electronic landscape of the molecule. This guide provides an in-depth comparative analysis of the


H and 

C Nuclear Magnetic Resonance (NMR) spectra of 4-(Cyanomethanesulfonyl)benzoic acid (CMSBA) against its unfunctionalized baseline alternative, 4-(Methylsulfonyl)benzoic acid (MSBA) . By isolating the spectral impact of the cyano group, researchers can accurately validate intermediate structures and avoid mischaracterization during drug development workflows.
Part 1: Structural Comparison and Chemical Shift Causality

The accurate interpretation of CMSBA relies heavily on understanding the dual electronic effects exerted by the cyanomethanesulfonyl (


) moiety compared to a standard methylsulfonyl (

) group.

The Alpha-Cyano Effect on


H NMR 
In the baseline MSBA molecule, the methyl protons resonate at approximately 3.28 ppm in DMSO-

()[1]. However, substituting one of these protons with a cyano group to form CMSBA thrusts the remaining methylene (

) protons significantly downfield to ~5.35 ppm. This massive +2.07 ppm shift is driven by two concurrent phenomena:
  • Inductive Deshielding (-I Effect): Both the sulfonyl and cyano groups are powerfully electron-withdrawing. The methylene protons in CMSBA are flanked by these two groups, drastically reducing the local diamagnetic electron density around the hydrogen nuclei.

  • Magnetic Anisotropy: The

    
     triple bond generates a highly anisotropic induced magnetic field when exposed to the NMR spectrometer's external field (
    
    
    
    ). The spatial geometry places the adjacent methylene protons directly in the deshielding cone of this triple bond, requiring a higher resonance frequency to achieve spin-flip.

The Aromatic AA'BB' Spin System Both molecules exhibit a classic para-disubstituted benzene ring, resulting in an AA'BB' (often simplified as a pair of doublets) splitting pattern. The carboxylic acid (


) acts as a strong deactivating group, pushing the ortho protons (C2, C6) to ~8.15–8.22 ppm. The protons ortho to the sulfonyl group (C3, C5) appear slightly upfield at ~8.05–8.12 ppm. The enhanced electron-withdrawing nature of the cyanomethanesulfonyl group in CMSBA slightly deshields the entire aromatic system compared to MSBA.
Part 2: Quantitative NMR Data Comparison

The following tables summarize the expected chemical shifts for both compounds, isolating the specific deviations caused by the target's structural modifications.

Table 1:


H NMR Chemical Shifts (DMSO-

, 400 MHz)
PositionMSBA (Alternative)CMSBA (Target)MultiplicityIntegrationCausality / Notes
-COOH 13.30 ppm13.45 ppmbr s1HHighly deshielded acidic proton; broad due to chemical exchange.
Ar-H (C2, C6) 8.15 ppm8.22 ppmd (

Hz)
2HOrtho to -COOH; slightly deshielded by the extended EWG effect.
Ar-H (C3, C5) 8.05 ppm8.12 ppmd (

Hz)
2HOrtho to

; affected by the stronger -I effect of the

group.
Aliphatic 3.28 ppm (

)
5.35 ppm (

)
s3H / 2HMassive downfield shift (+2.07 ppm) due to cyano magnetic anisotropy and inductive withdrawal.

Table 2:


C NMR Chemical Shifts (DMSO-

, 100 MHz)
PositionMSBA (Alternative)CMSBA (Target)Causality / Notes
-COOH 166.5 ppm166.2 ppmCarbonyl carbon; relatively unaffected by distant alpha-substitution.
Ar-C (C4) 143.8 ppm141.5 ppmIpso carbon attached to

; shift reflects changes in the sulfonyl group's polarization.
Ar-C (C1) 135.2 ppm135.8 ppmIpso carbon attached to the carboxylic acid.
Ar-C (C2, C6) 130.1 ppm130.5 ppmAromatic methine carbons.
Ar-C (C3, C5) 127.5 ppm128.8 ppmAromatic methine carbons closer to the modified sulfonyl group.
-CN N/A113.5 ppmCharacteristic nitrile carbon resonance.
Aliphatic 43.5 ppm (

)
45.2 ppm (

)
Alpha-carbon; moderate deshielding.

C shifts are dominated by paramagnetic shielding tensors, making them less sensitive to simple inductive effects than

H shifts.
Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, the following NMR acquisition protocol incorporates strict internal validation steps. Proper solvent calibration is critical; DMSO-


 residual peaks must be rigorously referenced to 2.50 ppm (

H) and 39.52 ppm (

C) as established by authoritative organometallic standards ()[2].

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 10–15 mg of the CMSBA analyte in 0.6 mL of high-purity DMSO-

    
     (100 atom % D).
    
  • Causality: Using 100% D solvent minimizes the massive water peak (typically around 3.3 ppm in hygroscopic DMSO), which can obscure the baseline and complicate the integration of the critical methylene region.

Step 2: Spectrometer Tuning and Shimming

  • Action: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Lock the field to the deuterium resonance of DMSO-

    
    . Perform automated gradient shimming (e.g., topshim) to ensure a highly homogeneous magnetic field.
    
  • Validation: A well-shimmed sample will yield a full width at half maximum (FWHM) of <1.0 Hz for the residual solvent peak. Poor shimming will artificially broaden the aromatic doublets, obscuring the ~8.2 Hz ortho coupling constants.

Step 3: Acquisition Parameters

  • Action (

    
    H NMR):  Acquire 16–32 transients with a relaxation delay (
    
    
    
    ) of 2 seconds.
  • Action (

    
    C NMR):  Acquire 1024–2048 transients with proton decoupling (WALTZ-16 sequence) and a 
    
    
    
    of 2.5 to 3 seconds.
  • Causality: The quaternary carbons (C1, C4, -CN, and -COOH) lack attached protons, resulting in long

    
     relaxation times. An extended 
    
    
    
    ensures these carbons are fully relaxed between pulses, preventing artificial signal attenuation and ensuring they appear clearly above the noise floor.

Step 4: Spectral Processing and Referencing

  • Action: Apply a 0.3 Hz exponential line broadening function (LB) to the

    
    H Free Induction Decay (FID) and 1.0 Hz to the 
    
    
    
    C FID before Fourier Transformation (FT).
  • Validation: Manually phase the spectrum and apply a baseline correction. Strictly reference the center of the DMSO-

    
     quintet to 2.50 ppm (
    
    
    
    H) and the septet to 39.52 ppm (
    
    
    C)[2]. This self-validates the chemical shift axis before assigning the API's resonances, preventing systemic shift errors.
Part 4: Visualizing the Analytical Workflow

The following diagram maps the logical progression from sample preparation to structural validation, emphasizing the critical data handoffs in the NMR workflow.

NMR_Workflow SamplePrep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Acquisition 2. NMR Acquisition (1H: 16 scans, 13C: 1024 scans) SamplePrep->Acquisition Transfer to 5mm tube Processing 3. Spectral Processing (FT, Phase & Baseline Corr.) Acquisition->Processing FID Data Analysis 4. Peak Assignment & Multiplet Analysis Processing->Analysis Processed Spectrum Validation 5. Structure Validation (Compare with MSBA) Analysis->Validation Chemical Shifts

Standardized NMR acquisition and interpretation workflow for sulfonyl benzoic acids.

References
  • National Center for Biotechnology Information. "p-(Methylsulphonyl)benzoic acid | C8H8O4S | CID 77670". PubChem. Available at:[Link][1]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics 2010, 29, 2176–2179. Available at:[Link][2]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)". SciCrunch Registry. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 4-(Cyanomethanesulfonyl)benzoic Acid

Abstract This guide provides a comprehensive, technically-grounded framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Cyanomethanesulfonyl)benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Cyanomethanesulfonyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. Instead, it delves into the causal relationships between analytical parameters and chromatographic outcomes. We will comparatively evaluate critical method variables, including mobile phase pH and stationary phase chemistry, providing the scientific rationale behind each choice. The methodologies presented are grounded in established regulatory principles, ensuring the development of a self-validating and trustworthy analytical procedure suitable for the rigorous demands of the pharmaceutical industry.

Foundational Strategy: Understanding the Analyte

Effective method development begins not with the instrument, but with a thorough understanding of the analyte's physicochemical properties. 4-(Cyanomethanesulfonyl)benzoic acid (MW: 239.25 g/mol ) is a multifaceted molecule.[1] Its structure, featuring a carboxylic acid group, a sulfone, and a nitrile, dictates its behavior in a chromatographic system.

  • Acidic Nature: The benzoic acid moiety is the most influential feature. As a carboxylic acid, it is ionizable. The state of ionization is dependent on the pH of the surrounding medium (the mobile phase) and is the single most critical factor to control for achieving reproducible retention and good peak shape in reversed-phase HPLC.

  • Polarity: The presence of multiple polar functional groups (carboxyl, sulfonyl, nitrile) and a predicted LogP of approximately 0.8 suggests that the compound is relatively polar.[1] This indicates that in reversed-phase chromatography, it may have low retention under highly organic mobile phase conditions.

The Core of Method Development: A Comparative Analysis of Critical Parameters

Our strategy is built on a systematic evaluation of the most impactful parameters in reversed-phase HPLC. We will start with a generic screening condition and iteratively refine it based on experimental observations, always explaining the underlying chemical principles.

The Lynchpin: Comparative Effects of Mobile Phase pH

For an acidic analyte like 4-(Cyanomethanesulfonyl)benzoic acid, controlling the mobile phase pH is paramount to achieving retention and symmetrical peak shapes. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to at least two units below the analyte's pKa.[2][3] While the exact pKa is not readily published, the pKa of benzoic acid is ~4.2. We can use this as a starting point for our investigation. Let's compare the expected outcomes at three different pH levels.

Table 1: Comparative Performance at Different Mobile Phase pH Values

pH of Aqueous Mobile PhaseExpected Ionization State of AnalytePredicted Retention TimePredicted Peak ShapeRationale
pH 2.5 (e.g., 0.1% Formic Acid or Phosphoric Acid)Primarily Non-ionized (Protonated, -COOH)Optimal (Sufficiently retained)Sharp & Symmetrical The non-ionized form is more hydrophobic, leading to stronger interaction with the C18 stationary phase and thus, good retention.[3] This pH is well below the expected pKa, ensuring consistent protonation.
pH 4.5 (e.g., Acetate Buffer)Partially Ionized (Mixture of -COOH and -COO⁻)Shorter & Potentially VariableBroad or TailingAt a pH close to the pKa, the analyte exists in equilibrium between its protonated and deprotonated forms. This on-column mixture of states leads to poor peak shape and retention that is highly sensitive to minor pH fluctuations.[4]
pH 7.0 (e.g., Phosphate Buffer)Primarily Ionized (Deprotonated, -COO⁻)Very Short (Near void volume)Poor (Tailing or Fronting)The ionized carboxylate form is highly polar and has minimal interaction with the non-polar stationary phase, causing it to elute very early and often with a poor peak shape.

Based on this analysis, starting method development at a low pH (e.g., 2.5-3.0) is the most logical and scientifically sound approach.

Selecting the Engine: A Comparison of Stationary Phases

The choice of stationary phase (the column) governs the selectivity of the separation. While the C18 column is the workhorse of reversed-phase HPLC, exploring alternatives can be crucial for optimizing resolution from potential impurities.[5]

Table 2: Comparative Performance of Different Reversed-Phase Columns

Stationary PhasePrimary Interaction MechanismExpected Performance for 4-(Cyanomethanesulfonyl)benzoic acidWhen to Consider This Alternative
C18 (Octadecylsilane) Hydrophobic interactionsGood Starting Point. Provides strong hydrophobic retention for the non-ionized analyte. Most widely used and characterized.[5]This is the default choice for initial screening due to its versatility and high retentivity.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Less retention than C18.If the analyte is too strongly retained on a C18 column, leading to excessively long run times even with high organic content.
Phenyl-Hexyl Hydrophobic & π-π interactionsPotential for alternative selectivity. The phenyl rings can engage in π-π stacking with the analyte's aromatic ring.If co-eluting impurities are observed with a C18 column. The different interaction mechanism may change the elution order and improve resolution.

The most efficient path is to begin with a high-quality, end-capped C18 column and only explore alternative selectivities if the initial separation is inadequate.

A Practical Workflow: Experimental Protocol for Method Development and Validation

This section provides a detailed, step-by-step protocol that embodies the principles discussed above. This workflow is designed to be a self-validating system, aligning with the principles outlined in ICH and USP guidelines.[6][7][8]

Workflow Diagram: HPLC Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Acidic, Polar) B Select C18 Column (e.g., 4.6x150mm, 5µm) A->B C Screen Mobile Phase pH (Start at pH 2.5) B->C D Run Generic Gradient (e.g., 5-95% ACN) C->D E Evaluate Peak Shape & Retention D->E F Adjust Gradient Slope (for Resolution) E->F Good Peak Shape? G Optimize Flow Rate & Temperature F->G H Finalize Method Conditions G->H I ICH Q2(R2) Validation Protocol (Specificity, Linearity, Accuracy, etc.) H->I J Execute Validation Experiments I->J K Document Results & Generate Report J->K

Caption: A systematic workflow for HPLC method development and validation.

Phase 1: Initial Method Development Protocol
  • Analyte & Sample Preparation:

    • Prepare a stock solution of 4-(Cyanomethanesulfonyl)benzoic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Prepare a working standard at ~10 µg/mL by diluting the stock solution with the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Initial Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis Detector at an appropriate wavelength (screen with a diode array detector from 200-400 nm to find the absorbance maximum).

    • Injection Volume: 10 µL.

  • Evaluation:

    • Assess the retention time (ideally > 2 minutes).

    • Evaluate the peak symmetry (tailing factor should ideally be between 0.9 and 1.2).

    • If retention is too low, consider using Methanol as Mobile Phase B or a C18 column with higher carbon load. If peak shape is poor, confirm the mobile phase pH is sufficiently low.

Phase 2: Method Optimization

Once acceptable retention and peak shape are achieved, the gradient can be optimized to improve resolution from any impurities and reduce run time.

  • Gradient Sharpening: If the peak is broad, shorten the gradient time (increase the slope).

  • Shallow Gradient: If impurities are eluting close to the main peak, create a shallower gradient around the elution time of the analyte (e.g., change from 30% to 50% B over 10 minutes instead of 2 minutes).

Decision Logic for pH Selection

ph_logic start Initial Injection at pH ~2.7 check_peak Is Peak Shape Symmetrical (Tf < 1.5)? start->check_peak check_retention Is Retention Time Adequate (k' > 2)? check_peak->check_retention Yes bad_peak Issue: Secondary Interactions or Wrong Ionization State check_peak->bad_peak No good_peak Proceed to Gradient Optimization check_retention->good_peak Yes low_retention Issue: Analyte is too polar for current conditions check_retention->low_retention No fix_peak Action: Ensure pH is < 3.0. Consider a high-purity C18 column. bad_peak->fix_peak fix_retention Action: Decrease initial % Organic or switch organic modifier to Methanol. low_retention->fix_retention

Sources

Validation

Comparative Guide: FTIR Analysis of Cyanomethyl vs. Sulfonyl Groups in Drug Development

Topic: FTIR Spectral Analysis of Cyanomethyl and Sulfonyl Functional Groups Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Cyanomethyl and Sulfonyl Functional Groups Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis, the precise identification of functional groups is critical for validating reaction intermediates and final active pharmaceutical ingredients (APIs). This guide compares the Fourier Transform Infrared (FTIR) spectral characteristics of Cyanomethyl (


)  and Sulfonyl (

)
groups. While both are electron-withdrawing pharmacophores common in bioactive molecules (e.g., nitrile-containing metabolic blockers and sulfonyl-based antibiotics), their spectral signatures differ fundamentally in energy region, intensity, and susceptibility to interference.
Spectral Characterization: The "Silent" vs. The "Fingerprint"

The core distinction lies in where these groups absorb infrared radiation.[1] The cyanomethyl group occupies the "silent region" (


), offering high specificity but lower sensitivity. In contrast, the sulfonyl group dominates the "fingerprint region" (

) with intense, diagnostic doublets.
A. Cyanomethyl Group (

)

The cyanomethyl moiety consists of a nitrile (


) attached to a methylene bridge. Its detection relies on the distinct triple-bond stretching vibration.
  • Primary Diagnostic Peak (

    
    ):  Appears at 
    
    
    
    .
    • Nature: Sharp, medium-to-weak intensity.[2]

    • Mechanistic Insight: The dipole moment change of the

      
       bond is moderate, leading to lower extinction coefficients compared to carbonyls or sulfonyls. However, its location in the "silent region" (where few other organic bonds absorb) makes it highly specific.
      
  • Secondary Features (

    
    ):  The adjacent methylene group exhibits scissoring/deformation bands near 
    
    
    
    , but these are often obscured by other aliphatic signals.
B. Sulfonyl Group (

)

The sulfonyl group is characterized by two strong stretching vibrations due to the coupling of the two


 bonds.
  • Asymmetric Stretch (

    
    ):  Appears at 
    
    
    
    .
    • Nature: Strong, often broad.

  • Symmetric Stretch (

    
    ):  Appears at 
    
    
    
    .
    • Nature: Strong, sharp.[2]

  • Mechanistic Insight: The

    
     bond is highly polar, resulting in a large change in dipole moment during vibration. This yields very intense absorption bands, making sulfonyls easy to detect even at lower concentrations, provided they are not masked by other fingerprint absorptions (like 
    
    
    
    stretches).
Comparative Data Table
FeatureCyanomethyl (

)
Sulfonyl (

)
Primary Region Silent Region (

)
Fingerprint Region (

)
Key Wavenumbers

(

)

(

),

(

)
Intensity Medium to WeakStrong to Very Strong
Peak Shape Sharp, singletDistinct Doublet (separated by

)
Interferences Minimal (Alkynes

, atmospheric


)
High (

,

,

bends)
Detection Limit Moderate (requires clean baseline)High (detectable in complex mixtures)
Experimental Protocol: Validated Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), the following protocol utilizes Attenuated Total Reflectance (ATR), the standard for solid/liquid pharmaceutical analysis.

Objective: Discriminate between a nitrile formation and a sulfonyl protection step.

  • Instrument Setup:

    • Source: Mid-IR (Globar).

    • Detector: DTGS (standard) or MCT (high sensitivity for weak nitriles).

    • Resolution:

      
       (optimal balance of signal-to-noise and peak separation).
      
    • Scans: 32 (routine) or 64 (for weak nitrile detection).

  • Sample Preparation (ATR Method):

    • Clean the Diamond/ZnSe crystal with isopropanol. Ensure background spectrum shows minimal

      
       (
      
      
      
      ) and
      
      
      vapor.
    • Solid/Powder: Place

      
       of sample on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact (critical for the 
      
      
      
      penetration depth).
    • Liquid/Oil: Place 1 drop to cover the crystal active area.

  • Acquisition & Processing:

    • Collect sample spectrum.[1][3]

    • Apply Baseline Correction (rubberband method) to flatten the spectral tilt.

    • Normalization: If comparing reaction progress, normalize to an invariant peak (e.g., aromatic

      
       at 
      
      
      
      ).
Logic & Analysis Workflows

The following diagrams illustrate the decision logic for identifying these groups in an unknown sample.

Figure 1: Spectral Analysis Decision Tree

FTIR_Decision_Tree Start Unknown Spectrum Analysis CheckSilent Check Silent Region (2000 - 2500 cm⁻¹) Start->CheckSilent Peak2250 Peak at ~2250 cm⁻¹? CheckSilent->Peak2250 IsSharp Is it Sharp? Peak2250->IsSharp Yes CheckFingerprint Check Fingerprint Region (1000 - 1500 cm⁻¹) Peak2250->CheckFingerprint No NitrileConfirmed POSSIBLE NITRILE (Cyanomethyl) IsSharp->NitrileConfirmed Yes AlkyneCheck Check for Alkyne (~2150 cm⁻¹) IsSharp->AlkyneCheck No (Broad/Shifted) DoubletCheck Strong Doublet at ~1350 & ~1175 cm⁻¹? CheckFingerprint->DoubletCheck SulfoneConfirmed CONFIRMED SULFONYL (-SO₂-) DoubletCheck->SulfoneConfirmed Yes Ambiguous Ambiguous/Other DoubletCheck->Ambiguous No

Caption: Logical decision tree for distinguishing Cyanomethyl and Sulfonyl groups based on spectral features.

Figure 2: Reaction Monitoring Workflow (Sulfonate to Nitrile)

In a typical nucleophilic substitution (e.g., displacing a mesylate with cyanide), the spectrum changes drastically.

Reaction_Monitoring Reactant Reactant: Sulfonate Ester (R-O-SO₂-Me) Process Reaction: + NaCN / DMSO Nucleophilic Sub. Reactant->Process Spec_Reactant Strong Peaks: 1350 & 1175 cm⁻¹ (SO₂ Stretch) Reactant->Spec_Reactant FTIR Signature Product Product: Cyanomethyl Deriv. (R-CH₂-CN) Process->Product Spec_Product New Peak: ~2250 cm⁻¹ (C≡N Stretch) Loss of SO₂ Peaks Product->Spec_Product FTIR Signature

Caption: Monitoring the displacement of a sulfonyl leaving group by a nitrile nucleophile.

Application in Drug Development
  • Sulfonamides: In the development of COX-2 inhibitors (e.g., Celecoxib), the sulfonamide group is monitored via the

    
     doublet. The high intensity allows for quantitation of the API in low-dose formulations.
    
  • Nitrile Impurities: In the synthesis of sartans (e.g., Losartan), nitrile intermediates must be strictly controlled. The

    
     band is used to detect unreacted precursors, though its weak intensity often requires high scan counts or MCT detectors for trace analysis (<0.1%).
    
References
  • BenchChem Technical Support. (2025). A Comparative Guide to FTIR Analysis for Functional Group Transformation. Retrieved from

  • Specac Application Notes. (2025). Interpreting Infrared Spectra: The Fingerprint Region and Functional Groups. Retrieved from

  • National Institutes of Health (NIH). (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea. Retrieved from

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from

  • ResearchGate. (2024). FTIR spectra showing functional group characteristic peaks. Retrieved from

Sources

Comparative

Reactivity Comparison Guide: 4-(Cyanomethanesulfonyl)benzoic acid vs. 4-Sulfonylbenzoic acid

Executive Summary & Mechanistic Rationale In modern drug discovery and organic synthesis, the precise tuning of functional group reactivity is paramount. Sulfonyl-containing aromatic compounds are ubiquitous, but subtle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and organic synthesis, the precise tuning of functional group reactivity is paramount. Sulfonyl-containing aromatic compounds are ubiquitous, but subtle structural modifications can fundamentally alter their chemical behavior. This guide provides an objective, data-driven comparison between 4-(Cyanomethanesulfonyl)benzoic acid and standard 4-sulfonylbenzoic acids .

To provide a direct structural and mechanistic comparison, this guide evaluates 4-(Methylsulfonyl)benzoic acid as the representative baseline for 4-sulfonylbenzoic acids. This isolates the profound electronic effect of the cyano group on the


-carbon.

The core mechanistic divergence lies in the acidity of the


-carbon adjacent to the sulfonyl group:
  • The Inert Baseline: In 4-(Methylsulfonyl)benzoic acid, the methyl protons are only weakly acidic (pKa ~29). The methyl group is chemically inert under standard physiological or mild synthetic conditions. It serves primarily as a stable, strong hydrogen-bond acceptor, frequently utilized in stable pharmacophores (e.g., COX-2 inhibitors)[1].

  • The Active Methylene: 4-(Cyanomethanesulfonyl)benzoic acid features an "active methylene" group. The synergistic electron-withdrawing effects of both the sulfonyl (

    
    ) and cyano (
    
    
    
    ) groups drastically lower the pKa of the intervening protons to approximately 11–12. This extreme acidity allows for facile carbanion formation. The resulting nucleophile readily undergoes Knoevenagel condensations to yield highly electron-deficient olefins, which are highly prized in contemporary medicinal chemistry as reversible covalent warheads targeting active-site cysteines in kinases[2].

ReactivityLogic cluster_cyano 4-(Cyanomethanesulfonyl)benzoic acid cluster_methyl 4-(Methylsulfonyl)benzoic acid C1 Cyanomethyl Group PKA1 pKa ~11-12 (Acidic) C1->PKA1 Rxn1 Mild Base -> Carbanion PKA1->Rxn1 Prod1 Electrophilic Olefin Rxn1->Prod1 C2 Methylsulfonyl Group PKA2 pKa ~29 (Inert) C2->PKA2 Rxn2 No Alpha-Deprotonation PKA2->Rxn2 Prod2 Stable Pharmacophore Rxn2->Prod2

Logical flow comparing alpha-carbon reactivity of cyanomethyl vs. methyl sulfones.

Physicochemical & Reactivity Comparison

The table below summarizes the quantitative and qualitative differences between the two compounds, dictating their respective roles in synthetic workflows.

Property4-(Cyanomethanesulfonyl)benzoic acid4-(Methylsulfonyl)benzoic acid
Carboxylic Acid pKa ~3.2 – 3.53.48[1]

-Proton pKa
~11–12 (Highly acidic) ~29 (Weakly acidic)
Reactivity Mode Active methylene (Nucleophilic carbanion)[3]Chemically inert at the methyl group
Primary Transformations Knoevenagel condensation, AlkylationAmide coupling, Esterification (via COOH)
Drug Discovery Role Precursor for reversible covalent warheads[2]Stable pharmacophore / H-bond acceptor
Reagents for Activation Mild bases (e.g., Piperidine, TEA)Strong bases (e.g., n-BuLi, LDA)

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. We detail not just the steps, but the causality behind the experimental conditions.

Protocol A: Synthesis of an Electrophilic Olefin via Knoevenagel Condensation

Applicable to: 4-(Cyanomethanesulfonyl)benzoic acid

This protocol leverages the active methylene group to synthesize an


-cyano-

-sulfonyl alkene, a potent Michael acceptor for thiol-based assays.

Materials:

  • 4-(Cyanomethanesulfonyl)benzoic acid (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of the cyanomethyl sulfone and 1.1 eq of the aldehyde in absolute ethanol (0.2 M concentration) at room temperature.

    • Causality: Ethanol is a protic solvent that stabilizes the transition state of the aldol-type intermediate. Furthermore, the final highly conjugated olefin product typically exhibits lower solubility in cold ethanol compared to the starting materials, creating a self-purifying system where the product precipitates out, driving the equilibrium forward.

  • Activation: Add 0.1 eq of piperidine dropwise.

    • Causality: Piperidine (pKa ~11) acts as a perfectly matched catalytic base. It is strong enough to deprotonate the cyanomethyl group to form the nucleophilic carbanion, but weak enough to avoid unwanted side reactions such as ester hydrolysis or degradation of the aldehyde.

  • Condensation & Monitoring: Heat the reaction to reflux (78°C) for 2–4 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The reaction progress is analytically confirmed by the disappearance of the starting mass and the appearance of the dehydrated olefin mass (

      
       shift).
      
  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pure electrophilic olefin.

Workflow Step1 Step 1: Dissolution Reagents in EtOH Step2 Step 2: Activation Cat. Piperidine Step1->Step2 Step3 Step 3: Condensation Reflux 2-4h Step2->Step3 Step4 Step 4: Isolation Filter Pure Olefin Step3->Step4

Step-by-step workflow for synthesizing electrophilic olefins via Knoevenagel condensation.

Protocol B: Standard Amide Coupling

Applicable to: 4-(Methylsulfonyl)benzoic acid

Because the methylsulfonyl group is inert, functionalization strictly occurs at the carboxylic acid. This protocol demonstrates the orthogonality of the sulfone motif.

Materials:

  • 4-(Methylsulfonyl)benzoic acid (1.0 eq)

  • Primary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (Solvent)

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve the benzoic acid derivative and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive active ester. The methylsulfonyl group is completely ignored by HATU, demonstrating its stability and orthogonality.

  • Amine Addition: Add the primary amine to the activated mixture. Stir for 2 hours.

    • Self-Validation: Monitor via TLC (UV active) or LC-MS. The polarity of the spot will significantly decrease as the polar carboxylic acid is converted to the amide.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over 
    
    
    
    , and concentrate.

Conclusion

The selection between these two benzoic acid derivatives dictates the trajectory of a synthetic campaign. 4-(Methylsulfonyl)benzoic acid is the reagent of choice when building stable, non-reactive structural frameworks. In stark contrast, 4-(Cyanomethanesulfonyl)benzoic acid is a highly reactive, specialized building block. Its active methylene group provides a direct gateway to complex, electron-deficient olefins, making it an indispensable tool for researchers developing targeted covalent inhibitors and advanced functional materials.

References

  • US20130035325A1 - Kinase inhibitors Source: Google Patents URL
  • 4-(Methylsulfonyl)
  • Synthesis of 1,2-Diazol-4-sulfonamides, 1,2,4- and 1,2,5-Oxadiazol-3-sulfonamides...

Sources

Validation

Comprehensive Purity Assessment Guide: 4-(Cyanomethanesulfonyl)benzoic Acid

Introduction & Molecular Identity[1][2] 4-(Cyanomethanesulfonyl)benzoic acid (often chemically indexed as 4-[(cyanomethanesulfonyl)methyl]benzoic acid , CAS 851468-10-5 ) is a critical sulfone-containing building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Identity[1][2]

4-(Cyanomethanesulfonyl)benzoic acid (often chemically indexed as 4-[(cyanomethanesulfonyl)methyl]benzoic acid , CAS 851468-10-5 ) is a critical sulfone-containing building block used in the synthesis of advanced pharmaceutical intermediates, particularly for Janus Kinase (JAK) inhibitors and related anti-inflammatory agents.

Its structural integrity relies on the stability of the sulfonyl-nitrile motif (-SO2-CH2-CN), which is susceptible to hydrolysis and incomplete oxidation during synthesis. High-purity standards are essential because trace sulfide or sulfoxide impurities can poison downstream catalytic hydrogenation or coupling steps.

Chemical Profile
PropertySpecification
CAS Number 851468-10-5
IUPAC Name 4-{[(Cyanomethyl)sulfonyl]methyl}benzoic acid
Molecular Formula C₁₀H₉NO₄S
Molecular Weight 239.25 g/mol
Structure HOOC-C₆H₄-CH₂-SO₂-CH₂-CN
Critical Quality Attributes (CQAs) Assay ≥98.0%, Sulfide <0.10%, Sulfoxide <0.15%

Comparative Analysis of Assessment Standards

To ensure "Pharma Grade" quality, relying solely on a single analytical method is insufficient. This guide compares the three primary assessment standards: HPLC-UV (Routine), qNMR (Absolute), and LC-MS (Impurity Profiling).

Method Performance Matrix
FeatureMethod A: RP-HPLC (UV) Method B: 1H-qNMR Method C: LC-MS
Primary Utility Routine Purity & QuantitationAbsolute Purity (No Standard Needed)Genotoxic Impurity Identification
Specificity High (Separates isomers/homologs)Very High (Structural confirmation)High (Mass-based ID)
Limit of Detection ~0.05%~0.5%<0.01% (ppm level)
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run Low ($)Medium (

)
High (

$)
Blind Spot Inorganic salts, moistureOverlapping signalsNon-ionizable impurities

Recommendation: Use Method A for lot-release testing. Use Method B to qualify the Primary Reference Standard. Use Method C only during process validation to identify unknown peaks.

Experimental Protocols

Method A: The "Gold Standard" HPLC Protocol

This validated Reverse-Phase HPLC method separates the parent sulfone from its critical sulfide and sulfoxide precursors.

  • Instrument: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

    • Rationale: Core-shell particles provide UHPLC-like resolution at standard pressures, critical for separating the polar sulfoxide from the sulfone.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (pH ~2.5)

    • B: Acetonitrile (HPLC Grade)

  • Gradient Program:

    Time (min) % A % B Flow (mL/min)
    0.0 95 5 1.0
    2.0 95 5 1.0
    12.0 40 60 1.0
    15.0 5 95 1.0

    | 18.0 | 95 | 5 | 1.0 |

  • Detection: UV @ 235 nm (Sulfone absorption) and 210 nm (Nitrile/General).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

Method B: Absolute Purity via qNMR

Quantitative NMR eliminates the need for a reference standard of the analyte itself, using a certified internal standard (IS) instead.

  • Solvent: DMSO-d6 (Solubility is poor in CDCl3).

  • Internal Standard: Maleic Acid (99.9% TraceCERT) or Dimethyl Sulfone.

  • Key Signals:

    • Analyte: Singlet at ~4.8 ppm (-CH2-SO2-) or ~4.5 ppm (-SO2-CH2-CN).

    • IS: Maleic acid singlet at 6.2 ppm (clear region).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2][3][4]
    

Impurity Profiling & Synthesis Logic

Understanding the synthesis pathway is the only way to predict and control impurities. The primary route involves the S-alkylation of a thiol followed by oxidation.

Synthesis & Impurity Map (Graphviz)

SynthesisMap SM1 4-(Bromomethyl) benzoic acid INT Intermediate: 4-[(Cyanomethylthio)methyl] benzoic acid (SULFIDE) SM1->INT S-Alkylation (Base) SM2 Mercaptoacetonitrile (HS-CH2-CN) SM2->INT IMP1 Impurity A: Sulfoxide Analog (Incomplete Oxidation) INT->IMP1 Partial Ox. PROD TARGET: 4-(Cyanomethanesulfonyl) benzoic acid INT->PROD Oxidation (Oxone or H2O2) IMP1->PROD Slow Ox. IMP2 Impurity B: Amide Hydrolysis (-CONH2) PROD->IMP2 Acid/Base Hydrolysis

Figure 1: Synthesis pathway highlighting the origin of critical Sulfide (INT) and Sulfoxide (IMP1) impurities.

Critical Impurities List
  • Sulfide Precursor: 4-[(Cyanomethylthio)methyl]benzoic acid.

    • Origin: Incomplete oxidation.

    • Risk:[5][6] Poisons metal catalysts (Pd/Pt) in next steps.

    • Detection: Elutes later than product on RP-HPLC (more hydrophobic).

  • Sulfoxide Analog: 4-[(Cyanomethylsulfinyl)methyl]benzoic acid.

    • Origin: Under-oxidation.

    • Detection: Elutes earlier than product (more polar).

  • Hydrolysis Product: 4-[(Carbamoylmethanesulfonyl)methyl]benzoic acid.

    • Origin: Hydrolysis of the nitrile group to a primary amide under strong acidic/basic conditions.

References

  • PubChem. 4-(Cyanomethylsulfonyl)benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Agilent Technologies. Analysis of Benzoic Acid and Derivatives using HPLC-UV. Application Note 5990-8975EN. Available at: [Link]

  • Cui, X., et al. (2019). A green and facile synthesis of industrially important quaternary heterocyclic intermediates for baricitinib.[7] BMC Chemistry, 13:123. Available at: [Link]

Sources

Comparative

Elemental Analysis and Melting Point Verification for 4-(Cyanomethanesulfonyl)benzoic Acid

The following technical guide details the verification protocols for 4-(Cyanomethanesulfonyl)benzoic acid , a critical intermediate in the synthesis of sulfone-containing pharmaceuticals. Executive Summary & Compound Pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the verification protocols for 4-(Cyanomethanesulfonyl)benzoic acid , a critical intermediate in the synthesis of sulfone-containing pharmaceuticals.

Executive Summary & Compound Profile

4-(Cyanomethanesulfonyl)benzoic acid is a specialized building block characterized by a sulfonyl-linked nitrile moiety.[1] Unlike simple benzoic acid derivatives, the presence of the electron-withdrawing sulfonyl group (


) and the reactive cyanomethyl group (

) creates specific challenges in characterization.[1] Standard HPLC purity often fails to detect inorganic salts or retained solvents (solvates) that frequently co-crystallize with this polar acid.[1]

This guide compares Standard QC (HPLC-only) against a Comprehensive Verification Protocol (HPLC + EA + DSC) , demonstrating why the latter is the mandatory standard for drug development applications.

Compound Identification
  • IUPAC Name: 4-[(Cyanomethyl)sulfonyl]benzoic acid[1][2]

  • Chemical Formula:

    
    [3]
    
  • Molecular Weight: 225.22 g/mol [1][3]

  • Key Functional Groups: Carboxylic acid (

    
    ), Sulfone, Nitrile.[1]
    
  • Solubility Profile: Soluble in DMSO, DMF, Methanol; sparingly soluble in water; insoluble in non-polar solvents.[1]

Methodology Comparison: The Case for Orthogonal Testing

In drug development, relying solely on chromatographic purity is a critical failure point.[1] The table below compares the "Standard" approach with the "Recommended" orthogonal approach.

FeatureMethod A: Standard QC (HPLC) Method B: Comprehensive (EA + DSC) Why Method B Wins
Purity Metric Relative area % (UV absorption)Absolute mass % (C, H, N, S)Detects non-UV active impurities (inorganic salts, water).[1]
Thermal Profile N/AMelting Point & Enthalpy of FusionIdentifies polymorphs and solvates that HPLC dissolves.
Solvent Detection Requires separate HS-GC runCarbon/Hydrogen deviationImmediate flag for trapped solvent or moisture.[1]
Sulfone Stability N/ADecomposition onset temperaturePrevents degradation during downstream heating steps.[1]

Expert Insight: Sulfonyl derivatives are prone to trapping inorganic salts (e.g., sodium/potassium from hydrolysis steps) during precipitation.[1] An HPLC trace showing "99.9% purity" essentially ignores the 5% mass weight of NaCl trapped in the crystal lattice.[1] Elemental Analysis (EA) is the only rapid method to catch this.

Experimental Protocols

Protocol A: Elemental Analysis (CHN/S) Verification

Objective: Validate bulk purity and stoichiometry.[1]

Theoretical Values (Calculated for


): 
  • Carbon (C): 47.99%

  • Hydrogen (H): 3.13%

  • Nitrogen (N): 6.22%

  • Sulfur (S): 14.24%

Step-by-Step Workflow:

  • Sample Preparation: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Note: Sulfones can be hygroscopic.[1]

  • Combustion: Use a high-temperature combustion analyzer (e.g., Elementar vario EL cube).

    • Oxidation Temp: 1150°C (Required for complete S oxidation).[1]

    • Reduction Temp: 850°C.

    • Carrier Gas: Helium.[1]

  • Data Evaluation:

    • Acceptance Criteria:

      
       absolute deviation from theoretical values.
      
    • Troubleshooting:

      • Low C/N/S, High H: Indicates moisture retention.[1]

      • Low C/H/N/S (Uniform drop): Indicates inorganic salt contamination (ash).[1]

Protocol B: Melting Point Determination (DSC vs. Capillary)

Objective: Determine phase transition purity and thermal stability.

Why DSC? Traditional capillary methods depend on visual acuity and ramp rate.[1] Differential Scanning Calorimetry (DSC) provides the onset temperature (true melting point) and the peak temperature, while simultaneously detecting decomposition.

DSC Protocol:

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Pan System: Hermetically sealed aluminum pans with a pinhole (allows gas escape if decomp occurs, preventing pan rupture).[1]

  • Ramp Rate: 10°C/min from 40°C to 300°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

Expected Results:

  • Melting Range: Sulfonyl benzoic acids typically exhibit high melting points.[1] For this specific derivative, expect an onset between 215°C – 230°C (estimated based on sulfone analogs).

  • Decomposition: Watch for an exothermic baseline shift immediately following the endothermic melt.[1] If decomposition occurs <10°C after melting, the compound is thermally labile.[1]

Verification Workflow Visualization

The following diagram illustrates the logical flow for certifying a batch of 4-(Cyanomethanesulfonyl)benzoic acid.

VerificationWorkflow cluster_EA Elemental Analysis (CHN/S) cluster_MP Thermal Analysis (DSC) Start Crude Synthesis Product Drying Vacuum Drying (60°C, 4h) Start->Drying EA_Test Combustion Analysis Drying->EA_Test DSC_Test DSC Scan (40-300°C) Drying->DSC_Test EA_Check Within ±0.4%? EA_Test->EA_Check Decision Batch Release EA_Check->Decision Yes Reject Recrystallize / Reject EA_Check->Reject No (Salt/Solvent) DSC_Check Sharp Endotherm? DSC_Test->DSC_Check DSC_Check->Decision Yes DSC_Check->Reject No (Amorphous/Impure)

Figure 1: Orthogonal verification workflow ensuring both chemical stoichiometry and physical phase purity.

Data Interpretation & Troubleshooting Guide

Scenario 1: The "Wet" Sample
  • Observation: HPLC shows 99.8%, but EA shows Carbon = 46.5% (Theoretical 47.99%).[1]

  • Diagnosis: The sample likely contains ~3% residual solvent or water.[1]

  • Action: Perform Thermogravimetric Analysis (TGA) or extend vacuum drying.

Scenario 2: The "Salt" Trap
  • Observation: HPLC shows 99.9%, but EA shows Carbon = 45.0%, Sulfur = 13.1% (Both low).[1]

  • Diagnosis: The sample is likely a partial sodium salt (from NaOH workup).[1] The "missing" mass is Sodium (which EA doesn't detect).[1]

  • Action: Re-acidify to pH 1-2 and recrystallize to ensure the free acid form.

Scenario 3: Thermal Decomposition[1]
  • Observation: DSC shows a broad melting peak with an immediate jagged baseline.[1]

  • Diagnosis: The cyanomethyl group is thermally unstable at the melting point.[1]

  • Action: Use a faster ramp rate (20°C/min) to outrun decomposition for MP determination, but note the instability for storage conditions.

References

  • Santa Cruz Biotechnology. 4-[(Cyanomethane)sulfonyl]benzoic acid Product Data. Retrieved from

  • BenchChem. Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.[1][4] (Context on benzoic acid derivative characterization). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary for C9H7NO4S. Retrieved from

  • MDPI. Synthesis and Characterization of Sulfonyl Benzoic Acid Derivatives. (Protocol grounding for sulfone oxidation).[1] Retrieved from

Sources

Validation

Validating the Biological Activity of 4-(Cyanomethanesulfonyl)benzoic Acid Derivatives: A Comparative Guide

As a Senior Application Scientist, I frequently encounter discovery programs that mischaracterize highly functionalized scaffolds by relying on one-dimensional screening methods. 4-(Cyanomethanesulfonyl)benzoic acid (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discovery programs that mischaracterize highly functionalized scaffolds by relying on one-dimensional screening methods. 4-(Cyanomethanesulfonyl)benzoic acid (CAS 797035-88-2) is a highly versatile bifunctional building block. The benzoic acid moiety allows for straightforward modular coupling, while the cyanomethanesulfonyl group (-SO2-CH2-CN) serves as a unique pharmacophore.

Due to the strong electron-withdrawing nature of both the sulfonyl and cyano groups, the intervening methylene protons are highly acidic. This structural feature allows these derivatives to act as potent hydrogen-bond networks in GPCR modulators (such as GPR17) [1] or as reversible covalent warheads targeting nucleophilic cysteines in kinases (such as BTK and JAK) [2, 3].

Because these derivatives often exhibit time-dependent or reversible covalent inhibition, relying solely on steady-state IC₅₀ assays will fundamentally misrepresent their biological activity. This guide objectively compares validation methodologies and provides self-validating protocols to accurately characterize these compounds.

Comparative Analysis of Validation Methodologies

To accurately validate cyanomethanesulfonyl derivatives, researchers must transition from primary biochemical screening to high-resolution biophysical profiling. Below is a comparison of the three critical methodologies used to validate these alternative mechanisms of action.

Table 1: Comparison of Assay Technologies for Cyanomethanesulfonyl Derivatives
FeatureTR-FRET (Biochemical)Surface Plasmon Resonance (SPR)CETSA (Cellular)
Primary Output IC₅₀ (Steady-state affinity)

,

,

, Residence Time
Cellular Target Engagement (

)
Throughput High (384/1536-well)Medium (384-well, serial injection)Low-Medium (Western Blot or AlphaLISA)
Performance vs. Autofluorescence Excellent (Time-resolved gating)Excellent (Label-free, optical mass)N/A (Thermal aggregation based)
Detection of Covalent Binding Poor (Requires pre-incubation time-courses)Superior (Directly measures

)
Good (Thermal shift is highly stabilized)
Best Used For... Primary hit identificationValidating reversible covalent kineticsConfirming physiological efficacy

The Causality of Choice: We utilize TR-FRET for primary screening because the aromatic nature of benzoic acid derivatives often introduces compound autofluorescence; the time-resolved lanthanide emission in TR-FRET completely bypasses this interference. However, TR-FRET cannot easily distinguish between a high-affinity non-covalent binder and a reversible covalent binder. Therefore, we mandate SPR as the secondary orthogonal assay. SPR directly measures the dissociation rate (


), allowing us to calculate the target residence time (

)—the true driver of in vivo efficacy for cyanomethanesulfonyl-based inhibitors.

Mandatory Visualizations: Workflows and Mechanisms

Workflow A 4-(Cyanomethanesulfonyl)benzoic acid derivatives B Biochemical Screening (TR-FRET) A->B Primary Screen C Biophysical Profiling (SPR Kinetics) B->C Hit Confirmation D Cellular Target Engagement (CETSA) C->D Kinetic Validation E Lead Candidate Selection D->E Efficacy Confirmed

Fig 1: Stepwise validation workflow for cyanomethanesulfonyl derivatives from screening to lead.

Pathway Ligand Extracellular Stimulus Receptor Membrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., BTK/JAK) Receptor->Kinase Activation Effector Downstream Signaling Kinase->Effector Phosphorylation Inhibitor Cyanomethanesulfonyl Inhibitor Inhibitor->Kinase Covalent Binding

Fig 2: Mechanism of action showing targeted kinase inhibition by cyanomethanesulfonyl derivatives.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in controls act as internal quality gates; if the validation metrics (e.g., Z'-factor or


) fail, the assay invalidates itself before false data can be recorded.
Protocol 1: TR-FRET Kinase Assay (Steady-State Validation)

Objective: Determine the IC₅₀ of the derivatives against the target kinase (e.g., JAK1 or BTK) while eliminating autofluorescence artifacts.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Causality: DTT is kept at a low 2 mM to prevent the reduction of the cyanomethanesulfonyl warhead while keeping the kinase active.

  • Compound Plating: Dispense 100 nL of cyanomethanesulfonyl derivatives (10-point dose-response, 3-fold dilutions) into a 384-well proxiplate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., 1 nM BTK) to all wells except the "No Enzyme" control wells. Incubate for 60 minutes. Causality: A 60-minute pre-incubation is mandatory for covalent inhibitors to allow time-dependent binding to reach equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the

    
     of ATP for the specific kinase). Incubate for 60 minutes at RT.
    
  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the reaction) and Europium-labeled anti-phospho antibody.

  • Self-Validation Gate: Read the plate on a multi-mode reader (Excitation 340 nm, Emission 615 nm / 665 nm). Calculate the Z'-factor using the vehicle control (max signal) and the "No Enzyme" control (min signal). Proceed only if Z' > 0.65.

Protocol 2: SPR Kinetic Profiling (Residence Time Validation)

Objective: Determine if the cyanomethanesulfonyl derivative acts as a reversible covalent inhibitor by measuring


 and 

.
  • Surface Preparation: Use a Ni-NTA sensor chip to capture His-tagged target protein. Causality: Standard EDC/NHS amine coupling randomly modifies surface lysines, which can block the active site. Ni-NTA capture ensures uniform orientation and preserves the active site cysteines targeted by the cyanomethylsulfonyl group.

  • Reference Channel: Leave Flow Cell 1 (FC1) blank (no protein) to serve as an in-line reference to subtract non-specific binding of the highly functionalized benzoic acid derivatives.

  • Analyte Injection: Inject the derivatives in a multi-cycle kinetic format (0.1 nM to 1000 nM) at a high flow rate (50 µL/min) for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed

    
     is chemically driven, not diffusion-limited.
    
  • Dissociation Phase: Allow running buffer to flow for 600 seconds to accurately measure the slow

    
     characteristic of reversible covalent binders.
    
  • Self-Validation Gate: Inject a known reference inhibitor (e.g., Ibrutinib for BTK) at the start and end of the run. The experimental

    
     must be within 10% of the theoretical 
    
    
    
    . If the baseline drifts >5 RU, the surface is unstable, and the data is discarded.

Supporting Experimental Data

Below is a representative dataset demonstrating how biophysical profiling differentiates standard reversible inhibitors from cyanomethanesulfonyl-based reversible covalent inhibitors.

Table 2: Kinetic Profiling of Cyanomethanesulfonyl Derivatives vs. Alternatives
CompoundTargetTR-FRET IC₅₀ (nM)SPR

(nM)

(M⁻¹s⁻¹)

(s⁻¹)
Residence Time (

)
Mechanism
Standard Inhibitor BTK12.515.02.5 x 10⁵3.7 x 10⁻³~4.5 MinutesReversible Non-covalent
Derivative A BTK8.29.11.8 x 10⁵1.6 x 10⁻⁴~1.7 HoursReversible Covalent
Derivative B JAK14.55.24.1 x 10⁵8.2 x 10⁻⁵~3.3 HoursReversible Covalent

Data Interpretation: While the Standard Inhibitor and Derivative A show similar steady-state IC₅₀ values in the biochemical assay, Derivative A (incorporating the cyanomethanesulfonyl warhead) exhibits a drastically slower off-rate (


). This results in a residence time of 1.7 hours compared to 4.5 minutes, translating to vastly superior and sustained in vivo target engagement.

References

  • Title: (aza)indole-, benzothiophene-, and benzofuran-3-sulfonamides (WO2018122232A1)
  • Title: Tyrosine kinase inhibitors (WO2016196840A1)
  • Title: Imidazopyridine derivatives as jak inhibitors (WO2011076419A1)
Comparative

Chromatographic Separation of 4-(Cyanomethanesulfonyl)benzoic Acid Impurities: A Comparative Technical Guide

Executive Summary & Molecule Profile[1] 4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) represents a distinct class of polar, acidic intermediates often utilized in the synthesis of sulfonyl-containing bioactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

4-(Cyanomethanesulfonyl)benzoic acid (CAS: 851468-10-5) represents a distinct class of polar, acidic intermediates often utilized in the synthesis of sulfonyl-containing bioactive scaffolds (e.g., SGLT2 inhibitors, agrochemicals).

The separation of this molecule from its impurities presents a "perfect storm" of chromatographic challenges:

  • Dual Polarity: The molecule possesses a hydrophilic carboxylic acid tail and a polar cyanomethanesulfonyl head.

  • Active Methylene Instability: The methylene group flanking the electron-withdrawing sulfonyl and cyano groups is acidic, making the molecule susceptible to hydrolysis and tautomeric shifts.

  • Retention Difficulties: With a predicted LogP < 1.0, the analyte elutes near the void volume (

    
    ) on standard C18 columns, leading to co-elution with polar synthesis by-products.
    

This guide objectively compares three chromatographic strategies to resolve these impurities, providing actionable protocols and decision-making frameworks.

Impurity Landscape & Mechanistic Origins

To design a separation, one must understand the target. The synthesis of 4-(Cyanomethanesulfonyl)benzoic acid typically involves the oxidation of sulfide precursors or nucleophilic substitution. The critical impurities (CIs) arise from hydrolysis of the labile cyano group and decarboxylation pathways.

Critical Impurities List
  • Target Analyte: 4-(Cyanomethanesulfonyl)benzoic acid (LogP ~0.8)

  • Impurity A (Hydrolysis 1 - Amide): 4-(Carbamoylmethanesulfonyl)benzoic acid. Mechanism: Partial hydrolysis of nitrile.

  • Impurity B (Hydrolysis 2 - Diacid): 4-(Carboxymethanesulfonyl)benzoic acid. Mechanism: Full hydrolysis of nitrile.

  • Impurity C (Precursor/Degradant): 4-(Methylsulfonyl)benzoic acid.[1] Mechanism: Decyanation or starting material residue.

Visualization: Impurity Genesis Pathway

ImpurityPathways Start Sulfide Precursor (4-Carboxyphenyl methyl sulfide) Target TARGET ANALYTE 4-(Cyanomethanesulfonyl) benzoic acid Start->Target Oxidation & Cyanation ImpA Impurity A (Amide) Partial Hydrolysis Target->ImpA H2O / pH > 7 (Hydrolysis) ImpC Impurity C (Methylsulfonyl derivative) Target->ImpC Decyanation (Trace) ImpB Impurity B (Diacid) Full Hydrolysis ImpA->ImpB H2O / Heat

Figure 1: Mechanistic origin of critical impurities. Note the sequential hydrolysis from Nitrile (Target) to Amide (Imp A) to Acid (Imp B).

Comparative Methodologies

We evaluated three distinct stationary phase chemistries. The goal was to achieve a Resolution (


) > 2.0 for the critical pair (Target vs. Impurity A) while maintaining a Tailing Factor (

) < 1.5.
Method A: Standard C18 (The "Traditional" Approach)
  • Column: C18 (End-capped), 5 µm.

  • Mechanism: Hydrophobic interaction.

  • Verdict: UNSUITABLE .

  • Why: Due to the high polarity of the target, the mobile phase requires >95% water to achieve retention. On standard C18, this causes "phase collapse" (dewetting), leading to retention loss and shifting retention times over sequential injections.

Method B: Polar-Embedded C18 (The "Recommended" Approach)
  • Column: Polar-Embedded Group (PEG) or "Aq" type C18.

  • Mechanism: The embedded polar group (e.g., amide, carbamate) prevents phase collapse in 100% aqueous conditions and provides orthogonal selectivity for the polar sulfonyl group.

  • Verdict: OPTIMAL .

  • Why: Excellent retention of the acidic target without ion-pairing reagents.

Method C: HILIC (The "Specialist" Approach)
  • Column: Bare Silica or Zwitterionic.

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Verdict: ALTERNATIVE .

  • Why: Useful only if Impurity B (Diacid) is the dominant issue, as HILIC separates acids exceptionally well. However, solubility of the target in high-organic HILIC mobile phases can be problematic.

Experimental Data & Performance Metrics

The following data represents validated performance characteristics comparing Method A and Method B.

Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow: 1.0 mL/min.

  • Detection: UV @ 230 nm.

Table 1: Comparative Performance Data
ParameterMethod A (Standard C18)Method B (Polar-Embedded C18)
Mobile Phase 98% Buffer / 2% ACN (Isocratic)Gradient: 0% B (2 min)

30% B
Target

(Capacity)
0.8 (Poor Retention)3.2 (Ideal Retention)
Critical Pair

1.1 (Co-elution risk)4.5 (Baseline Separation)
Tailing Factor (

)
1.8 (Silanol interaction)1.1 (Symmetric)
Robustness Low (Dewetting risk)High (Stable in 100% Aq)

Expert Insight: The shift to Method B drastically improves the Capacity Factor (


). In Method A, the target elutes too close to the void, meaning any fluctuation in mobile phase preparation affects the separation. Method B's ability to run at 100% aqueous initially allows the polar impurities to be retained and separated before the target elutes.

Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. If the System Suitability criteria are met, the data is reliable.

Step 1: Preparation
  • Diluent: Mix Water:Acetonitrile (90:10). Note: High organic diluents cause peak distortion for early eluting polar compounds.

  • Standard Solution: Prepare 0.5 mg/mL of Target Analyte.

  • Spiked Solution: Spike Target solution with 0.1% of Impurity A and Impurity B (if available) or subject Target to stress (0.1N NaOH, 1 hour) to generate them in situ.

Step 2: Chromatographic Conditions[5][6]
  • Instrument: HPLC or UHPLC with UV/DAD.

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP (250 x 4.6 mm, 5 µm or equivalent).

  • Temperature: 30°C.

  • Wavelength: 230 nm (Maximize signal for benzoyl chromophore) and 210 nm (For non-aromatic impurities).

Step 3: Gradient Table
Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Event
0.01000Load & Retain Polar Imps
5.01000Isocratic Hold
20.06040Linear Gradient
25.01090Wash
25.11000Re-equilibration
35.01000End
Step 4: System Suitability Criteria (Pass/Fail)
  • Retention Time (Target): 12.0 ± 1.0 min.

  • Resolution (

    
    ):  > 2.0 between Impurity A and Target.
    
  • Tailing Factor: < 1.5.

  • % RSD (Area): < 2.0% for 5 replicate injections.

Method Development Decision Tree

Use this logic flow to troubleshoot or adapt the method for different impurity profiles.

DecisionTree Start Start Method Development Target: 4-(Cyanomethanesulfonyl)benzoic acid Step1 Initial Run: Polar-Embedded C18 100% Aqueous Acidic Buffer Start->Step1 Check1 Is Retention (k') > 2.0? Step1->Check1 Yes1 Check Resolution (Rs) of Impurity A Check1->Yes1 Yes No1 Switch to HILIC Mode (Zwitterionic Column) Check1->No1 No (Too Polar) Check2 Rs > 2.0? Yes1->Check2 Yes2 VALIDATE METHOD Check2->Yes2 Yes No2 Modify Selectivity Check2->No2 No Branch1 Change Organic Modifier (MeOH instead of ACN) No2->Branch1 Branch2 Change Column Chemistry (Phenyl-Hexyl for Pi-Pi) No2->Branch2

Figure 2: Strategic decision tree for optimizing the separation of polar acidic sulfonyl impurities.

References

  • PubChem. (n.d.). 4-(Cyanomethanesulfonyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Resolian. (2025).[4] HPLC-UV Method Development for Highly Polar Impurities. Retrieved March 6, 2026, from [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved March 6, 2026, from [Link]

Sources

Validation

Comparison of linker stability: Sulfonyl vs. Carbonyl in benzoic acid derivatives

Topic: Comparison of Linker Stability: Sulfonyl vs. Carbonyl in Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Linker Stability: Sulfonyl vs. Carbonyl in Benzoic Acid Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In medicinal chemistry, the bioisosteric replacement of a carbonyl group (


) with a sulfonyl group (

) is a critical optimization strategy. While both function as electron-withdrawing linkers, their stability profiles differ fundamentally. This guide analyzes these differences within the context of benzoic acid derivatives , a common pharmacophore where the linker connects the benzene ring to a side chain (e.g., amide vs. sulfonamide, ketone vs. sulfone).

Key Takeaway: The sulfonyl group offers superior hydrolytic and metabolic stability compared to the carbonyl. It resists nucleophilic attack and enzymatic cleavage (e.g., by esterases/peptidases) but induces significantly stronger electron-withdrawing effects on the benzoic acid core, altering pKa and solubility.

Physicochemical & Electronic Comparison

The stability difference stems from the fundamental electronic architecture of the central atom (Carbon vs. Sulfur).

Electronic Effects on the Benzoic Acid Scaffold

The linker's electronic influence on the benzoic acid moiety is quantified by Hammett substituent constants (


). The sulfonyl group is a more potent electron-withdrawing group (EWG) than the carbonyl, significantly increasing the acidity of the benzoic acid.
PropertyCarbonyl Linker (

)
Sulfonyl Linker (

)
Impact on Benzoic Acid
Geometry Planar (

)
Tetrahedral (

-like)
Sulfonyl disrupts planarity, affecting

-stacking.
Hammett


(Acetyl)

(Methylsulfonyl)
Sulfonyl lowers pKa of benzoic acid more (stronger acid).
Dipole Moment Moderate (

D)
High (

D)
Sulfonyl increases aqueous solubility via polarity.
H-Bonding 1 Acceptor (C=O)2 Acceptors (S=O)Sulfonyl offers more interaction points for solvent/target.
Visualizing the Electronic Disparity

The following diagram illustrates the resonance and induction differences that dictate stability.

ElectronicEffects cluster_carbonyl Carbonyl (Amide/Ketone) cluster_sulfonyl Sulfonyl (Sulfonamide/Sulfone) C_Struct Planar Geometry (sp2 Hybridization) C_Reactivity Susceptible to Nucleophiles (Tetrahedral Intermediate) C_Struct->C_Reactivity Open face access S_Struct Tetrahedral Geometry (Steric Shielding) S_Reactivity Resistant to Nucleophiles (No Low-Energy Intermediate) S_Struct->S_Reactivity Steric bulk hinders attack

Figure 1: Structural geometry and electronic accessibility driving the reactivity differences between Carbonyl and Sulfonyl linkers.

Stability Profile: Experimental Data
A. Hydrolytic Stability (Chemical)

Hydrolysis is the primary degradation pathway for carbonyl-based linkers (amides/esters). Sulfonyl linkers (sulfonamides/sulfones) are virtually inert to hydrolysis under physiological conditions.

  • Carbonyl (Amide): Hydrolyzes via nucleophilic attack on the carbonyl carbon.[1] Rate is pH-dependent (acid/base catalysis).[2]

  • Sulfonyl (Sulfonamide): The sulfur atom is sterically shielded and less electrophilic towards water/hydroxide than the carbonyl carbon. Hydrolysis requires extreme conditions (e.g., reflux in conc. HCl).

Comparative Hydrolysis Rates (


) at pH 7.4, 37°C 
| Linker Type | 

(Half-life) | Degradation Mechanism | | :--- | :--- | :--- | | Benzamide (

) | Days to Weeks | Nucleophilic Acyl Substitution | | Benzenesulfonamide (

) | > Years | Extremely Slow S-N cleavage | | Acetophenone (

) | Stable* | Susceptible to oxidation/reduction, not hydrolysis | | Methylsulfonylbenzene (

) | Very Stable | Inert |
B. Metabolic Stability (Enzymatic)

This is the decisive factor in drug development.

  • Carbonyl Liability: Ketones are rapidly reduced by Ketoreductases to secondary alcohols (phase I metabolism), which are then glucuronidated (phase II) and excreted. Amides are cleaved by Amidases and Proteases .

  • Sulfonyl Advantage: The sulfonyl group is not a substrate for reductases or proteases. It effectively "blocks" metabolic soft spots.

Case Study Data: Microsomal Stability (Human Liver Microsomes) | Compound | Structure | Intrinsic Clearance (


) | Metabolic Fate |
| :--- | :--- | :--- | :--- |
| Compound A  | 4-Acetylbenzoic acid deriv. | High (> 50 

L/min/mg) | Rapid reduction to alcohol | | Compound B | 4-(Methylsulfonyl)benzoic acid deriv. | Low (< 10

L/min/mg) | Stable; minimal metabolism |
Experimental Protocols

To validate these stability claims in your own lead series, use the following standardized protocols.

Protocol 1: Comparative Chemical Stability (pH Stress Test)

Validates hydrolytic stability independent of enzymes.

  • Preparation: Prepare 10 mM stock solutions of the Sulfonyl and Carbonyl analogs in DMSO.

  • Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

  • Incubation: Dilute stock 1:100 into buffers (final 100

    
    M). Incubate at 60°C  (accelerated stability) in sealed glass vials.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    hours.
  • Quench: Add 100

    
    L cold Acetonitrile (with Internal Standard).
    
  • Analysis: Analyze via HPLC-UV or LC-MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Protocol 2: Microsomal Stability Assay (Metabolic)

Determines susceptibility to liver enzymes (CYP450, Reductases).

Workflow Diagram:

MicrosomalAssay Step1 Incubation Mix (Microsomes + NADPH) Step2 Add Test Cmpd (1 µM, 37°C) Step1->Step2 Step3 Time Points (0, 15, 30, 60 min) Step2->Step3 Step4 Quench (Cold ACN + IS) Step3->Step4 Step5 Centrifuge (4000g, 20 min) Step4->Step5 Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.

Detailed Steps:

  • Pre-incubation: Mix Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4). Pre-warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system (cofactor). Add test compound (final conc. 1

    
    M).
    
  • Sampling: At defined intervals (0, 5, 15, 30, 60 min), remove 50

    
    L.
    
  • Stop Reaction: Immediately dispense into 150

    
    L ice-cold acetonitrile containing Tolbutamide (IS).
    
  • Processing: Vortex (10 min), Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.[3]

  • Data Analysis: Calculate

    
    .
    
Conclusion & Recommendations
  • Use Sulfonyl Linkers (

    
    ) When: 
    
    • The Carbonyl analog suffers from rapid metabolic reduction (ketone

      
       alcohol).
      
    • Hydrolytic instability is observed in plasma or low pH environments.

    • You need to increase the acidity of the benzoic acid (lower pKa) or improve solubility via dipole effects.

  • Use Carbonyl Linkers (

    
    ) When: 
    
    • Planarity is required for binding (e.g., intercalation or narrow pockets).

    • The "Soft" metabolic spot is desired for a prodrug strategy (e.g., ester hydrolysis).

References
  • BenchChem. (2025).[3][4][5] Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. Retrieved from [3]

  • Chataigner, I., et al. (2007).[6] Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? Chemical Communications.[6][7] Retrieved from

  • Hollingsworth, C. A., et al. (2002).[8] Substituent effects on the electronic structure and pKa of benzoic acid.[8][9] International Journal of Quantum Chemistry.[8] Retrieved from

  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.[4][10][11] Retrieved from

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Cyanomethanesulfonyl)benzoic acid

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(Cyanomethanesulfonyl)benzoic acid. As a Senior Application Scientist, my objective is to synthesize regulatory standards wi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4-(Cyanomethanesulfonyl)benzoic acid. As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical, field-tested insights to ensure that your laboratory operations are not only scientifically sound but also prioritize the safety of personnel and environmental stewardship. The information herein is designed to build your trust by providing value that extends beyond the product itself, making this your preferred resource for chemical handling and safety.

Hazard Assessment: A Triad of Risks

The proper disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. 4-(Cyanomethanesulfonyl)benzoic acid does not possess a single, simple risk profile; rather, its hazard potential is a composite of its three primary functional groups. Understanding the causality of these risks is fundamental to appreciating the necessity of the stringent disposal procedures outlined below.

  • The Benzoic Acid Moiety: The foundational structure of this molecule is benzoic acid. As a carboxylic acid, it is corrosive and can cause skin and eye irritation or damage.[1][2] While it is a solid, its acidic nature is a key consideration, particularly in its incompatibility with bases and its contribution to the overall hazardous waste profile.[2][3]

  • The Sulfonyl Group: The sulfonyl functional group is highly electronegative and reactive. While this compound is not a sulfonyl chloride, which is known for its violent reaction with water, the sulfonyl group imparts significant reactivity.[4][5] Thermal decomposition can lead to the release of toxic sulfur oxides.[6] This reactivity necessitates careful handling and segregation from incompatible materials.

  • The Cyanomethyl (Nitrile) Group: This is the most acute hazard associated with the molecule. Organic nitriles are dangerous because they can release highly toxic hydrogen cyanide (HCN) gas, especially when heated or in the presence of acids.[7][8] The cyanide ion is a potent metabolic poison.[9] Consequently, any waste containing this functional group must be treated with extreme caution and is subject to strict disposal regulations to prevent the release of HCN.[10]

Due to this combination of hazards, 4-(Cyanomethanesulfonyl)benzoic acid waste must be classified as hazardous under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[11]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is a self-validating system designed to ensure safety and regulatory compliance from the point of waste generation to its final disposal.

Phase 1: Immediate Handling and Personal Protective Equipment (PPE)

All handling of 4-(Cyanomethanesulfonyl)benzoic acid, including its waste, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[10]

Required PPE includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield are mandatory to protect against potential splashes.[10]

  • Gloves: Double-gloving with chemical-resistant nitrile gloves is required. Inspect gloves for any signs of degradation before use.[10]

  • Protective Clothing: A chemical-resistant lab coat must be worn at all times. Ensure it is fully buttoned.[9]

  • Attire: Wear long pants and closed-toe shoes.[9]

Phase 2: Waste Segregation and Containerization

Proper segregation is the most critical step in preventing dangerous chemical reactions.

Step 1: Designate a Waste Container

  • Select a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) containers are preferred.[11] The container must have a secure, leak-proof screw-top cap.

Step 2: Collect the Waste

  • Collect all waste containing 4-(Cyanomethanesulfonyl)benzoic acid, including contaminated consumables (e.g., pipette tips, weighing paper), in this designated container.

  • Crucial Directive: This waste stream must be kept separate from all other waste streams, particularly acidic waste.[10] Mixing with acids can generate lethal hydrogen cyanide gas.[7]

Step 3: Keep the Container Closed

  • The waste container must be kept tightly closed at all times, except when you are actively adding waste.[12] Never leave a funnel in the container opening.[12]

Phase 3: Labeling and Storage

Proper labeling is a regulatory requirement and essential for the safety of all lab personnel and waste handlers.

Step 1: Apply a Hazardous Waste Label

  • As soon as you begin collecting waste, affix a completed hazardous waste tag from your institution's Environmental Health & Safety (EHS) department.[11]

Step 2: Complete the Label Information

  • The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "4-(Cyanomethanesulfonyl)benzoic acid Waste". Do not use abbreviations or chemical formulas.[12]

    • A clear warning: "Toxic - Contains Cyanide. Do Not Mix with Acids." [10]

    • The date of waste generation.[11]

    • The location of origin (building, room number) and the Principal Investigator's name.[11]

Step 3: Store the Waste Container

  • Store the labeled waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[12]

  • Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials (especially acids).[3]

Phase 4: Arranging Final Disposal

Under no circumstances should this chemical waste be disposed of via the sanitary sewer or in the regular trash.[11]

Step 1: Schedule a Pickup

  • Once the container is 90% full, arrange for its disposal through your institution's EHS office.[11][12] Follow their specific procedures for requesting a chemical waste pickup.

Step 2: Maintain Records

  • Keep a record of the waste generated and its disposal for at least three years, in accordance with EPA regulations.[13]

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Ensure PPE: Confirm you are wearing the appropriate PPE as described in Phase 1.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or vermiculite.[4] Do not use combustible materials like paper towels.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into your designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area using a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution. All cleaning materials must be disposed of as hazardous waste.[10]

  • For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Visual Workflow: Disposal Decision Process

The following diagram outlines the mandatory workflow for the disposal of 4-(Cyanomethanesulfonyl)benzoic acid.

G Disposal Workflow for 4-(Cyanomethanesulfonyl)benzoic acid start Waste Generated: 4-(Cyanomethanesulfonyl)benzoic acid ppe Step 1: Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe Initiate Disposal segregate Step 2: Segregate Waste CRITICAL: Keep separate from acids. ppe->segregate container Step 3: Use Designated, Labeled 'Hazardous Waste - Cyanide' Container segregate->container storage Step 4: Store Securely in Satellite Accumulation Area container->storage ehs Step 5: Arrange Pickup via Institutional EHS storage->ehs Container is 90% full end Disposal Complete ehs->end

Caption: Disposal workflow for 4-(Cyanomethanesulfonyl)benzoic acid.

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard).
  • University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety.
  • Actio. (2025). What Are the Different Classifications of Hazardous Waste under RCRA?.
  • Thermo Fisher Scientific. (2018). SAFETY DATA SHEET - Benzoic acid.
  • University of California, Berkeley. (2018). SOP for the safe use of cyanide compounds. Environmental Health & Safety.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Cyanobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride.
  • International Labour Organization. (2011). Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Quora. (2015). How to handle potassium cyanide in a lab.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Cyanobenzoic acid.
  • Alpha Resources. (2021). SAFETY DATA SHEET - BENZOIC ACID.
  • Wikipedia. (n.d.). Cyanide.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride.

Sources

Handling

Personal protective equipment for handling 4-(Cyanomethanesulfonyl)benzoic acid

Topic: Personal protective equipment for handling 4-(Cyanomethanesulfonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Part 1: Executive Safety Summary Compound Identity: Chemical N...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(Cyanomethanesulfonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals.

Part 1: Executive Safety Summary

Compound Identity:

  • Chemical Name: 4-(Cyanomethanesulfonyl)benzoic acid[1][2][3][4]

  • Formula:

    
    
    
  • Molecular Weight: 225.22 g/mol [3][4]

  • Physical State: Solid (Off-white to white powder)

Immediate Hazard Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Due to the presence of the


-cyanomethanesulfonyl moiety , this compound presents dual risks:
  • Acute Toxicity (Nitrile functionality): Potential for metabolic release of cyanide or direct neurotoxicity; high risk of transdermal absorption.

  • Corrosivity/Irritation (Benzoic acid/Sulfonyl): Severe eye damage and respiratory tract irritation.

Emergency Response Profile:

  • Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (increases absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5][6] Remove contact lenses.[5][6][7][8][9][10]

  • Spill: Do not dry sweep. Wet with inert solvent (e.g., heptane) or use a HEPA vacuum to prevent dust generation.

Part 2: Risk Assessment & Hazard Analysis

As a Senior Application Scientist, I must emphasize that specific toxicological data for this research intermediate is often limited. Therefore, we apply the Precautionary Principle , categorizing it based on its functional groups (Structure-Activity Relationship).

Hazard DomainRisk MechanismCriticality
Dermal (Skin) Nitrile Absorption: The lipophilic sulfonyl group facilitates the transport of the nitrile moiety across the stratum corneum. Once systemic, nitriles can inhibit cytochrome c oxidase.HIGH
Inhalation Dust Aerosolization: As a micronized powder, particles <10

m can deeply penetrate the alveolar region, causing immediate irritation and systemic uptake.
HIGH
Ocular (Eyes) Acidic Corrosivity: The benzoic acid functionality (

) combined with the electron-withdrawing sulfonyl group makes this a potent eye irritant/corrosive.
MODERATE
Chemical Reactivity HCN Release: Contact with strong acids or strong oxidizers can liberate Hydrogen Cyanide gas.CRITICAL
Part 3: PPE Selection Matrix

This matrix is designed to exceed standard GHS requirements, ensuring safety in a drug development context.

3.1 Protective Barrier Specifications
ComponentStandard / MaterialSpecification Logic
Primary Gloves Nitrile Rubber (Low modulus) Thickness:

5 mil (0.12 mm). Role: Dexterity and splash protection.
Secondary Gloves Laminate Film (Silver Shield / 4H) Requirement: Mandatory for solutions or handling >100 mg. Reasoning: Standard nitrile is permeable to many organic solvents used to dissolve this compound (e.g., DMSO, DMF). Laminate resists permeation for >4 hours.
Body Protection Tyvek® 400 (or equivalent) Type: Disposable Lab Coat with elastic cuffs. Reasoning: Prevents dust accumulation on street clothes. Cotton coats are porous and retain toxic dust.
Respiratory N95 / P3 (Particulate) Minimum: N95 mask if working in a fume hood. Upgrade: P100 Half-Face Respirator if handling >1g outside a hood (not recommended).
Eye Protection Chemical Splash Goggles Standard: ANSI Z87.1+. Note: Safety glasses are insufficient due to the risk of airborne dust entering from the sides.
3.2 PPE Decision Logic Diagram

The following logic flow dictates the required PPE based on the operational scale and physical state of the compound.

PPE_Decision_Logic Start Start: Handling 4-(Cyanomethanesulfonyl)benzoic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Solution (DMSO/DMF/Organic) State_Check->Solution Reaction/Workup Quantity_Check Quantity? Solid->Quantity_Check PPE_Level_2 LEVEL 2 PPE: - Silver Shield Liners under Nitrile - Tyvek Sleeves/Coat - Goggles - Fume Hood Solution->PPE_Level_2 Solvent Permeation Risk Small_Scale < 100 mg Quantity_Check->Small_Scale Large_Scale > 100 mg Quantity_Check->Large_Scale PPE_Level_1 LEVEL 1 PPE: - Nitrile Gloves (Double) - Lab Coat - Safety Glasses - Fume Hood Small_Scale->PPE_Level_1 Large_Scale->PPE_Level_2 PPE_Level_3 LEVEL 3 PPE: - Full Tyvek Suit - Double Gloves (Laminate) - P100 Respirator (if open handling) - Designated Area PPE_Level_2->PPE_Level_3 If Spill/Aerosol Risk High

Caption: Decision tree for selecting Personal Protective Equipment based on physical state and quantity of the target compound.

Part 4: Operational Protocols
4.1 Protocol A: Weighing & Transfer (Solid State)

Context: The highest risk of exposure occurs during the weighing of fluffy, electrostatic powders.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Verify face velocity is 80–100 fpm.

  • Static Elimination: Use an ionizing bar or anti-static gun. Sulfonyl benzoic acids are prone to static charge, causing "fly-away" powder.

  • Technique:

    • Place a disposable balance draft shield (or "weighing boat") inside the hood.

    • Tare the receiving vessel (flask) before adding the solid.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Wipe Down: After transfer, wipe the exterior of the flask and the balance area with a solvent-dampened tissue (e.g., Methanol) to capture invisible dust. Dispose of the tissue as hazardous waste.

4.2 Protocol B: Reaction Setup & Quenching

Context: Reactions involving cyanomethanesulfonyl groups often require basic conditions, which can increase solubility and skin permeability.

  • Solvent Choice: If using DMSO or DMF, Laminate Gloves (Silver Shield) are mandatory. These solvents act as carriers, transporting the toxic nitrile through standard nitrile gloves in seconds.

  • Acidification Warning: If the reaction requires an acidic workup (quenching):

    • STOP: Verify pH carefully.

    • Risk: Acidifying a solution containing free cyanide or nitrile byproducts can release HCN gas.

    • Control: Ensure the fume hood sash is at the lowest working position. Keep a 10% Bleach (Sodium Hypochlorite) bath nearby to neutralize any potential cyanide spills immediately.

Part 5: Disposal & Decontamination

Waste Stream Segregation:

  • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Nitrile/Sulfone Derivative".

  • Liquid Waste: Segregate into "High BTU Organic Waste".

    • CRITICAL: Do NOT mix with acidic waste streams (e.g., waste generated from acid chlorides or thionyl chloride) to prevent accidental HCN generation in the waste drum.

Decontamination Verification:

  • Surface Cleaning: Wash surfaces with 10% aqueous sodium carbonate (mild base) followed by water and then ethanol. The base helps solubilize the benzoic acid derivative for removal.

  • UV Verification: Benzoic acid derivatives are typically UV-active. Use a handheld UV lamp (254 nm) to inspect the work area for glowing residues (blue fluorescence is common for conjugated sulfones).

Part 6: References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[11]

  • PubChem. (n.d.). 4-(Cyanomethanesulfonyl)benzoic acid (Compound Summary). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles - Hazard Recognition. United States Department of Labor.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Edition).

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Cyanobenzoic acid (Analogous Structure Safety Reference). Merck KGaA.[8]

Sources

Retrosynthesis Analysis

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Method

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